molecular formula C17H33ClO3 B7796289 1-Myristoyl-3-chloropropanediol

1-Myristoyl-3-chloropropanediol

Cat. No.: B7796289
M. Wt: 320.9 g/mol
InChI Key: WRPWLPGSBUPQNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Myristoyl-3-chloropropanediol is a useful research compound. Its molecular formula is C17H33ClO3 and its molecular weight is 320.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl) tetradecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,19H,2-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPWLPGSBUPQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Myristoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-chloropropanediol is a monoester of myristic acid and 3-chloro-1,2-propanediol (B139630) (3-MCPD). As a member of the 3-MCPD fatty acid ester family, it is of significant interest to researchers in the fields of food science, toxicology, and drug development due to its potential formation during food processing and its biological activities. A thorough understanding of its physical properties is fundamental for its detection, quantification, and the study of its behavior in various systems. This technical guide provides a summary of the known physical characteristics of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for its analysis.

Data Presentation: Physical Properties

The following table summarizes the reported physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₇H₃₃ClO₃[1][2][3]
Molecular Weight 320.89 g/mol [1]
Physical State Solid[1]
Density 0.997 g/cm³[4]
Boiling Point 417.045 °C at 760 mmHg (Calculated)[4]
Melting Point Not available[4]
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol[2][3]
Purity >98% (Commercially available)[1]
Storage Recommended at -20°C for long-term storage[2][3]

Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly sensitive method for determining the melting point and other thermal transitions of a substance.

Methodology:

  • Sample Preparation: A small amount of the solid this compound sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). A nitrogen atmosphere is typically used to prevent oxidation.

  • Thermal Program: A common thermal program involves an initial heating ramp to eliminate thermal history, followed by a controlled cooling step to induce crystallization, and a final controlled heating ramp during which the melting transition is recorded. For example:

    • Heat from 25°C to 100°C at 10°C/min.

    • Hold at 100°C for 5 minutes.

    • Cool from 100°C to -50°C at 10°C/min.

    • Hold at -50°C for 5 minutes.

    • Heat from -50°C to 100°C at 5°C/min.

  • Data Analysis: The melting point is determined from the resulting thermogram as the peak temperature of the melting endotherm. The onset and offset temperatures of the transition can also be reported to describe the melting range.

Determination of Solubility

The solubility of this compound in various solvents can be determined quantitatively using the following protocol.

Methodology:

  • Sample Preparation: A series of vials are prepared, each containing a known volume of the desired solvent (e.g., dichloromethane, ethyl acetate, methanol).

  • Equilibration: An excess amount of this compound is added to each vial. The vials are then sealed and agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the samples are allowed to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, the saturated solution can be filtered (using a syringe filter compatible with the solvent) or centrifuged to separate the solid phase.

  • Quantification: A known volume of the clear, saturated supernatant is carefully removed. The solvent is then evaporated under a stream of nitrogen. The mass of the remaining solute (this compound) is determined gravimetrically.

  • Calculation: The solubility is expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.

G cluster_0 Sample Acquisition and Preparation cluster_1 Physical Property Determination cluster_2 Data Analysis and Reporting A Obtain this compound Sample B Purity Assessment (e.g., GC-MS, HPLC) A->B C Melting Point Analysis (DSC) B->C D Solubility Testing B->D E Density Measurement B->E F Boiling Point Determination (if applicable) B->F G Compile and Tabulate Data C->G D->G E->G F->G H Generate Technical Report G->H

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to the Synthesis of 1-Myristoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Myristoyl-3-chloropropanediol is a monoester of myristic acid and 3-chloro-1,2-propanediol (B139630) (3-MCPD). This document provides a comprehensive overview of the primary synthesis pathways for this compound, targeting researchers and professionals in drug development and chemical synthesis. It details both chemical and enzymatic synthesis routes, presenting experimental protocols and quantitative data in a structured format. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthesis processes, adhering to specified formatting requirements for clarity and technical accuracy. While this compound is primarily a research chemical and an analytical standard, understanding its synthesis is crucial for studies related to lipid metabolism and toxicology.

Introduction

This compound, also known as 3-chloro-2-hydroxypropyl tetradecanoate, is a molecule of interest in the fields of food chemistry, toxicology, and biomedical research. It belongs to the class of 3-monochloropropanediol (3-MCPD) fatty acid esters, which are known process contaminants found in refined edible oils and fat-containing foods. The synthesis of specific 3-MCPD esters like the myristoyl derivative is essential for toxicological studies, the development of analytical standards, and as a potential intermediate in the synthesis of more complex lipid-based molecules. This guide focuses on the deliberate synthesis of this compound for research purposes.

Synthesis Pathways

The synthesis of this compound fundamentally involves the esterification of myristic acid or its activated form with 3-chloro-1,2-propanediol. The primary challenge lies in achieving selective acylation at the primary hydroxyl group (sn-1 position) of the 3-chloropropanediol backbone. Two principal methodologies are employed: chemical synthesis and enzymatic synthesis.

Chemical Synthesis Pathway

The chemical synthesis route typically involves the reaction of an activated myristic acid derivative, such as myristoyl chloride, with 3-chloro-1,2-propanediol. This method is generally faster but may require more stringent control of reaction conditions to avoid side reactions, such as the formation of diesters or acylation at the secondary hydroxyl group.

A plausible chemical synthesis pathway is the direct acylation of 3-chloro-1,2-propanediol with myristoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Diagram of the Chemical Synthesis Pathway

G Myristic_Acid Myristic Acid Myristoyl_Chloride Myristoyl Chloride Myristic_Acid->Myristoyl_Chloride Activation Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Myristoyl_Chloride 1_Myristoyl_3_chloropropanediol This compound Myristoyl_Chloride->1_Myristoyl_3_chloropropanediol Esterification 3_Chloropropanediol 3-Chloro-1,2-propanediol 3_Chloropropanediol->1_Myristoyl_3_chloropropanediol Pyridine Pyridine (Base) Pyridine->1_Myristoyl_3_chloropropanediol

Caption: Chemical synthesis of this compound.

Enzymatic Synthesis Pathway

Enzymatic synthesis offers a milder and more selective alternative to chemical methods. Lipases are commonly employed for the esterification of fatty acids. The lipase-catalyzed reaction between myristic acid and 3-chloro-1,2-propanediol can provide high regioselectivity for the primary hydroxyl group, minimizing the formation of byproducts. Novozym 435, an immobilized lipase (B570770) from Candida antarctica, is a frequently used catalyst for such reactions.

Diagram of the Enzymatic Synthesis Pathway

G Myristic_Acid Myristic Acid Reaction_Vessel Reaction under Vacuum Myristic_Acid->Reaction_Vessel 3_Chloropropanediol 3-Chloro-1,2-propanediol 3_Chloropropanediol->Reaction_Vessel Novozym_435 Novozym 435 (Lipase) Novozym_435->Reaction_Vessel Catalysis 1_Myristoyl_3_chloropropanediol This compound Reaction_Vessel->1_Myristoyl_3_chloropropanediol Esterification G cluster_synthesis Synthesis cluster_purification Purification Reactants Reactants (Myristic Acid/Myristoyl Chloride + 3-Chloropropanediol) Reaction Esterification Reaction Reactants->Reaction Catalyst Catalyst (Pyridine or Lipase) Catalyst->Reaction Workup Quenching / Neutralization Reaction->Workup Extraction Solvent Extraction Workup->Extraction Chromatography Column Chromatography (for chemical synthesis) Extraction->Chromatography Final_Product Pure this compound Chromatography->Final_Product

The Core Mechanism of 1-Myristoyl-3-chloropropanediol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-chloropropanediol is a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD), a known food processing contaminant with established toxicological effects. The addition of the myristoyl group, a C14 saturated fatty acid, influences its bioavailability and metabolic fate. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its metabolic activation and the subsequent cellular and signaling pathways implicated in its toxicity. The primary target organs are the kidneys and the male reproductive system.

Metabolic Activation

Upon ingestion, this compound is substantially hydrolyzed in the gastrointestinal tract by lipases, releasing free 3-MCPD. This free form is then absorbed into the systemic circulation and exerts its toxic effects. The myristoyl fatty acid is metabolized through normal lipid pathways.

This compound This compound Gastrointestinal Tract Gastrointestinal Tract This compound->Gastrointestinal Tract Ingestion Lipases Lipases Gastrointestinal Tract->Lipases Enzymatic Action Free 3-MCPD Free 3-MCPD Lipases->Free 3-MCPD Myristic Acid Myristic Acid Lipases->Myristic Acid Systemic Circulation Systemic Circulation Free 3-MCPD->Systemic Circulation Absorption Target Organs Target Organs Systemic Circulation->Target Organs

Caption: Metabolic activation of this compound.

Quantitative Toxicological Data

Quantitative data for this compound is limited. However, data from a closely related compound, 3-MCPD 1-monopalmitate (a C16 fatty acid ester), provides a reasonable approximation of its toxic potential.

CompoundTest SystemEndpointValueReference
3-MCPD 1-monopalmitateSwiss miceAcute Oral LD502676.81 mg/kg body weight[1]
3-MCPD 1-monopalmitateNRK-52E rat kidney cellsCytotoxicity (MTT assay)Dose-dependent decrease in viability[1]
3-MCPD 1-monopalmitateNRK-52E rat kidney cellsCytotoxicity (LDH assay)Dose-dependent increase in LDH release[1]

Core Mechanisms of Toxicity

The toxicity of this compound, mediated by its metabolite 3-MCPD, is multifactorial, involving the induction of apoptosis, necroptosis, and cellular stress in target organs.

Nephrotoxicity: A Dual-Pronged Attack on Renal Cells

In the kidneys, 3-MCPD induces acute injury to proximal tubular cells through two primary cell death pathways: apoptosis and necroptosis.

  • Apoptosis Induction: 3-MCPD activates the JNK/p53 signaling cascade. This leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, ultimately triggering programmed cell death.

  • Necroptosis and Inflammation: Concurrently, 3-MCPD activates the RIPK1/RIPK3/MLKL signaling pathway. This induces necroptosis, a form of programmed necrosis, and promotes an inflammatory response, further exacerbating kidney damage.

  • Metabolic Disruption: 3-MCPD also interferes with glycerophospholipid and sphingolipid metabolism and induces oxidative stress, contributing to renal cell dysfunction.

cluster_nephro Nephrotoxicity Signaling Pathways cluster_apop Apoptosis cluster_necro Necroptosis & Inflammation Free 3-MCPD Free 3-MCPD JNK JNK Free 3-MCPD->JNK RIPK1 RIPK1 Free 3-MCPD->RIPK1 p53 p53 JNK->p53 Bax Bax p53->Bax Upregulates Bcl-2 Bcl-2 p53->Bcl-2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl-2->Apoptosis RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inflammation Inflammation Necroptosis->Inflammation

Caption: Signaling pathways in 3-MCPD-induced nephrotoxicity.
Reproductive Toxicity: Disruption of Male Fertility

In the male reproductive system, 3-MCPD impairs spermatogenesis and causes testicular damage through several mechanisms:

  • Endoplasmic Reticulum (ER) Stress: 3-MCPD induces ER stress, leading to the unfolded protein response (UPR) and subsequent cellular dysfunction.

  • Inflammasome Activation: It triggers the activation of the NLRP3 inflammasome, a key component of the innate immune system, leading to inflammation and cell death.

  • Autophagy Dysfunction: 3-MCPD disrupts the process of autophagy, the cellular "housekeeping" mechanism, leading to the accumulation of damaged organelles and proteins.

  • Altered Steroidogenesis: The expression of key steroidogenic proteins, such as StAR (Steroidogenic Acute Regulatory Protein) and CYP11A1 (Cytochrome P450 Family 11 Subfamily A Member 1), is altered, potentially impacting testosterone (B1683101) production.

Free 3-MCPD Free 3-MCPD ER Stress ER Stress Free 3-MCPD->ER Stress NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation Free 3-MCPD->NLRP3 Inflammasome Activation Autophagy Dysfunction Autophagy Dysfunction Free 3-MCPD->Autophagy Dysfunction Altered Steroidogenesis Altered Steroidogenesis Free 3-MCPD->Altered Steroidogenesis Testicular Damage Testicular Damage ER Stress->Testicular Damage NLRP3 Inflammasome Activation->Testicular Damage Autophagy Dysfunction->Testicular Damage Altered Steroidogenesis->Testicular Damage

Caption: Mechanisms of 3-MCPD-induced reproductive toxicity.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanisms of action of 3-MCPD and its esters.

Nephrotoxicity Assays
  • JNK/p53 Pathway Activation Assay (Western Blot):

    • Cell Culture and Treatment: Culture renal cells (e.g., NRK-52E or HK-2) and treat with various concentrations of 3-MCPD for specified time points.

    • Protein Extraction: Lyse cells and quantify protein concentration.

    • SDS-PAGE and Western Blotting: Separate proteins by electrophoresis, transfer to a membrane, and probe with primary antibodies specific for total and phosphorylated forms of JNK and p53.

    • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize protein bands.

  • RIPK1/RIPK3/MLKL Necroptosis Assay (Co-Immunoprecipitation and Western Blot):

    • Cell Treatment and Lysis: Treat cells to induce necroptosis and lyse.

    • Immunoprecipitation: Incubate cell lysates with an antibody against RIPK1 or RIPK3 to pull down the necrosome complex.

    • Western Blot Analysis: Elute the bound proteins and analyze by Western blotting using antibodies against RIPK1, RIPK3, and MLKL to detect their interaction.

  • Lipidomics Analysis of Kidney Tissue:

    • Tissue Homogenization and Lipid Extraction: Homogenize kidney tissue samples and extract lipids using a solvent system (e.g., chloroform/methanol).

    • LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography coupled with tandem mass spectrometry to separate and identify different lipid species.

    • Data Analysis: Use specialized software to identify and quantify changes in the lipid profiles between control and treated groups.

cluster_workflow Experimental Workflow for Nephrotoxicity Studies cluster_analysis Downstream Analysis Cell/Tissue Culture Cell/Tissue Culture Treatment with 3-MCPD Treatment with 3-MCPD Cell/Tissue Culture->Treatment with 3-MCPD Sample Collection Sample Collection Treatment with 3-MCPD->Sample Collection Protein/Lipid Extraction Protein/Lipid Extraction Sample Collection->Protein/Lipid Extraction Western Blot Western Blot Protein/Lipid Extraction->Western Blot Protein Co-IP Co-IP Protein/Lipid Extraction->Co-IP Protein LC-MS/MS LC-MS/MS Protein/Lipid Extraction->LC-MS/MS Lipids

Caption: General experimental workflow for nephrotoxicity studies.
Reproductive Toxicity Assays

  • ER Stress Assay (Western Blot):

    • Cell Culture and Treatment: Culture testicular cells (e.g., Sertoli or Leydig cells) and expose them to 3-MCPD.

    • Protein Analysis: Perform Western blotting to detect the expression levels of key ER stress markers such as GRP78 (BiP), CHOP, and the phosphorylation of PERK and eIF2α.

  • NLRP3 Inflammasome Activation Assay (ELISA and LDH Assay):

    • Cell Priming and Activation: Prime cells with LPS and then treat with 3-MCPD.

    • Supernatant Analysis: Collect the cell culture supernatant and measure the levels of secreted IL-1β using an ELISA kit.

    • LDH Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

  • Autophagic Flux Assay (Western Blot for LC3 and p62):

    • Cell Treatment: Treat cells with 3-MCPD in the presence or absence of a lysosomal inhibitor (e.g., chloroquine).

    • Western Blot Analysis: Analyze the levels of LC3-I to LC3-II conversion and the degradation of p62. An accumulation of LC3-II and p62 in the presence of the inhibitor indicates increased autophagic flux.

  • Steroidogenesis Assay (qPCR or Western Blot):

    • Cell Culture and Treatment: Use a steroidogenic cell line (e.g., H295R) and treat with 3-MCPD.

    • Gene and Protein Expression Analysis: Measure the mRNA levels of StAR and CYP11A1 using quantitative real-time PCR (qPCR) or their protein levels by Western blot to assess the impact on steroidogenesis.

Conclusion

The mechanism of action of this compound is intrinsically linked to the toxicological profile of its active metabolite, 3-MCPD. Its primary effects are exerted on the kidneys and male reproductive organs, driven by a complex interplay of signaling pathways that lead to apoptosis, necroptosis, inflammation, and cellular stress. A thorough understanding of these mechanisms is crucial for risk assessment and the development of potential therapeutic interventions. Further research is warranted to determine the specific quantitative toxicological parameters of this compound and to further elucidate the intricate molecular details of its-induced pathologies.

References

The Biological Activity of 1-Myristoyl-3-chloropropanediol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Myristoyl-3-chloropropanediol is a synthetic compound belonging to the class of 3-monochloropropanediol (3-MCPD) fatty acid esters. While direct extensive research on this specific molecule is limited, its structural components—a myristoyl group and a 3-MCPD backbone—suggest potential biological activities stemming from two primary mechanisms: the known toxicities of 3-MCPD and the potential for the myristoyl moiety to interfere with N-myristoylation, a critical cellular process. This technical guide provides an in-depth overview of the theoretical and potential biological activities of this compound, drawing from research on its constituent parts and related compounds. It also details relevant experimental protocols for its investigation and visualizes key signaling pathways that may be affected.

Introduction

This compound is a molecule of interest due to its hybrid structure. The 3-MCPD component is a known food processing contaminant with established toxicological effects, including nephrotoxicity, infertility, and immunosuppression[1]. The myristoyl group, a 14-carbon saturated fatty acid, is a key substrate in the cellular process of N-myristoylation, a lipid modification essential for the function and localization of numerous proteins involved in signal transduction and oncogenesis. The conjugation of this fatty acid to the 3-MCPD backbone raises questions about its unique biological profile and potential as a research tool or therapeutic lead.

This document will explore the potential biological activities of this compound, focusing on two main hypotheses:

  • Activity related to its 3-MCPD core: The molecule may exhibit toxicological properties similar to other 3-MCPD esters.

  • Inhibition of N-myristoyltransferase (NMT): The myristoyl moiety could act as a competitive inhibitor of NMT, disrupting the function of myristoylated proteins.

Potential Biological Activities and Mechanisms of Action

Biological Activity Associated with the 3-MCPD Moiety

3-MCPD and its esters are known to exert a range of toxic effects. Chronic oral administration of 3-MCPD has been shown to cause kidney damage (nephropathy), tubular hyperplasia, and adenomas in rats[1]. Furthermore, it has been linked to reduced fertility and even infertility, as well as suppression of the immune system[1]. While the myristoyl ester of 3-MCPD has not been as extensively studied, it is plausible that it could be hydrolyzed in vivo to release free 3-MCPD, thereby exerting similar toxic effects.

Hypothetical Role as an N-myristoyltransferase (NMT) Inhibitor

A more novel and potentially significant biological activity of this compound stems from its myristoyl group. N-myristoylation is a crucial post-translational modification where the enzyme N-myristoyltransferase (NMT) attaches a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) of a wide range of proteins. This modification is critical for:

  • Protein localization: Facilitating the anchoring of proteins to cellular membranes.

  • Protein-protein interactions: Mediating interactions with other proteins.

  • Signal transduction: Regulating the activity of key signaling proteins.

Many proteins involved in cancer progression, such as Src family kinases, are dependent on N-myristoylation for their function. Therefore, inhibitors of NMT are being investigated as potential anti-cancer agents. Given its structure, this compound could act as a competitive inhibitor of NMT by mimicking the natural substrate, myristoyl-CoA.

If this compound inhibits NMT, it could lead to a cascade of downstream effects, including:

  • Inhibition of oncogenic signaling: Key signaling proteins like Src, which require myristoylation for their membrane localization and kinase activity, would be rendered non-functional. This could disrupt pathways involved in cell proliferation, survival, and migration.

  • Induction of apoptosis: The disruption of essential cellular processes due to the lack of protein myristoylation can trigger programmed cell death.

  • Disruption of mitochondrial function: Recent studies have shown that NMT inhibition can lead to defects in mitochondrial complex I, leading to mitochondrial dysfunction, particularly in cancer cells with deregulated MYC.

Quantitative Data

As of the latest literature review, no specific quantitative data, such as IC50 or EC50 values, for the biological activity of this compound has been published. The following table presents hypothetical data points that would be critical to determine in future research to characterize its activity.

Parameter Assay Type Cell Line / Enzyme Hypothetical Value (μM) Reference
IC50NMT1 Inhibition AssayRecombinant Human NMT1To be determinedN/A
IC50NMT2 Inhibition AssayRecombinant Human NMT2To be determinedN/A
IC50Cytotoxicity Assay (MTT)Prostate Cancer (PC-3)To be determinedN/A
IC50Cytotoxicity Assay (MTT)Breast Cancer (MCF-7)To be determinedN/A
KiLPA1 Receptor BindingRecombinant Human LPA1To be determinedN/A
KiLPA3 Receptor BindingRecombinant Human LPA3To be determinedN/A

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound.

N-myristoyltransferase (NMT) Inhibition Assay (Fluorescence-based)

This assay measures the activity of NMT by detecting the release of Coenzyme A (CoA) during the myristoylation reaction.

  • Materials:

    • Recombinant human NMT1 or NMT2

    • Myristoyl-CoA

    • Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein like Src)

    • 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin (CPM)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

    • This compound (dissolved in DMSO)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, myristoyl-CoA, and the peptide substrate in the wells of a 96-well plate.

    • Add varying concentrations of this compound to the wells. Include a DMSO control.

    • Initiate the reaction by adding the NMT enzyme to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

    • Stop the reaction by adding a solution of CPM. CPM reacts with the free thiol group of the released CoA to produce a fluorescent adduct.

    • Measure the fluorescence intensity at an excitation wavelength of ~390 nm and an emission wavelength of ~470 nm.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest (e.g., PC-3, MCF-7)

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well clear microplates

    • Microplate reader

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a DMSO-treated control group.

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm.

    • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for Inhibition of Protein Myristoylation

This method is used to detect the presence of non-myristoylated forms of specific proteins in cells treated with the inhibitor.

  • Materials:

    • Cell line expressing the myristoylated protein of interest (e.g., a cell line overexpressing Src)

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibody against the protein of interest

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels and electrophoresis equipment

    • Western blotting membranes and transfer apparatus

    • Chemiluminescent substrate

  • Procedure:

    • Treat the cells with this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE. Non-myristoylated proteins may exhibit a slight shift in mobility.

    • Transfer the separated proteins to a membrane.

    • Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system. A shift in the band or a decrease in the amount of the mature, myristoylated protein would indicate inhibition of myristoylation.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the potential points of intervention for this compound within key cellular signaling pathways.

NMT_Inhibition_Pathway Myristoyl_CoA Myristoyl-CoA NMT N-myristoyltransferase (NMT) Myristoyl_CoA->NMT Substrate Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalysis Inhibitor This compound Inhibitor->NMT Inhibition Apoptosis Apoptosis Inhibitor->Apoptosis Protein Unmyristoylated Protein (e.g., Src) Protein->NMT Substrate Membrane Cell Membrane Myristoylated_Protein->Membrane Localization Downstream Downstream Signaling Membrane->Downstream Activation Downstream->Apoptosis

Caption: Hypothetical mechanism of NMT inhibition by this compound.

LPA_Signaling_Pathway LPA Lysophosphatidic Acid (LPA) LPAR LPA Receptor (LPAR1/3) LPA->LPAR Agonist G_Protein G-Protein (Gq/11, Gi/o, G12/13) LPAR->G_Protein Activation Antagonist Potential Antagonist (this compound) Antagonist->LPAR Potential Blockade PLC Phospholipase C (PLC) G_Protein->PLC Rho Rho/ROCK Pathway G_Protein->Rho PI3K PI3K/Akt Pathway G_Protein->PI3K Cellular_Response Cellular Responses (Proliferation, Migration) PLC->Cellular_Response Rho->Cellular_Response PI3K->Cellular_Response

Caption: Potential antagonism of the LPA signaling pathway.

Experimental Workflows

NMT_Assay_Workflow Start Start: Prepare Reagents Add_Components Add buffer, Myristoyl-CoA, and peptide substrate to plate Start->Add_Components Add_Inhibitor Add this compound (or DMSO control) Add_Components->Add_Inhibitor Add_Enzyme Initiate reaction with NMT Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop reaction and add CPM Incubate->Stop_Reaction Read_Fluorescence Measure fluorescence (Ex: 390nm, Em: 470nm) Stop_Reaction->Read_Fluorescence Analyze Calculate % inhibition and IC50 Read_Fluorescence->Analyze

Caption: Workflow for the fluorescence-based NMT inhibition assay.

Conclusion and Future Directions

This compound is a compound with a compelling, albeit largely uncharacterized, biological profile. The presence of the myristoyl group strongly suggests the potential for this molecule to act as an inhibitor of N-myristoyltransferase, a target of significant interest in oncology. Future research should focus on validating this hypothesis through direct enzymatic and cellular assays. Determining the IC50 values against NMT1 and NMT2, as well as in various cancer cell lines, will be crucial. Furthermore, investigating its effects on the myristoylation status of key oncoproteins like Src and the subsequent impact on downstream signaling pathways will provide a deeper understanding of its mechanism of action. While the toxicological effects of the 3-MCPD core should not be overlooked, the potential for NMT inhibition presents an exciting avenue for the development of novel research tools and therapeutic agents.

References

An In-depth Technical Guide to 1-Myristoyl-3-chloropropanediol (CAS Number: 30557-03-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-chloropropanediol, with the CAS number 30557-03-0, is a monoester of 3-monochloropropanediol (3-MCPD) and myristic acid. It belongs to the class of processing-induced food contaminants known as 3-MCPD esters, which are typically formed during the refining of edible oils and fats at high temperatures. The primary toxicological concern surrounding these esters is their potential to hydrolyze in vivo, releasing free 3-MCPD, a compound with known nephrotoxic, reproductive, and potential carcinogenic effects.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and analytical methods related to this compound, aimed at supporting research and development in the fields of toxicology, food safety, and drug development.

Chemical and Physical Properties

This compound is a lipophilic compound due to the presence of the C14 myristic acid chain. Detailed experimental data on its physical properties are not extensively published; however, based on its structure and data from suppliers, the following information can be summarized.

PropertyValueSource
CAS Number 30557-03-0General Chemical Databases
Molecular Formula C₁₇H₃₃ClO₃[4]
Molecular Weight 320.9 g/mol [4]
Appearance Solid[4]
Solubility Soluble in Dichloromethane (B109758), Ethyl Acetate, Methanol[5]
Storage Recommended long-term storage at -20°C. May be stored at room temperature for short periods.[5]

Synthesis

While this compound is primarily known as a food contaminant, its synthesis in a laboratory setting is crucial for toxicological studies and the preparation of analytical standards. Both chemical and enzymatic methods can be employed for the synthesis of 3-MCPD monoesters.

Chemical Synthesis: Esterification of 3-Chloropropanediol with Myristoyl Chloride

A common method for the synthesis of esters is the reaction of an alcohol with an acyl chloride. This method can be adapted for the synthesis of this compound.

Reaction:

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloropropanediol in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

  • Addition of Base: Add a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to the solution. The base will act as a scavenger for the hydrochloric acid produced during the reaction.

  • Addition of Myristoyl Chloride: Slowly add myristoyl chloride to the reaction mixture at a controlled temperature, typically 0°C, to manage the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a milder and more regioselective alternative to chemical methods. Lipases are commonly used to catalyze the esterification of glycerol (B35011) and its derivatives with fatty acids.

Reaction:

Detailed Protocol:

  • Substrate Preparation: Dissolve 3-chloropropanediol and myristic acid in a suitable organic solvent.

  • Enzyme Addition: Add an immobilized lipase (B570770), such as Novozym 435 (Candida antarctica lipase B), to the substrate mixture.

  • Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with constant shaking.

  • Water Removal: To drive the equilibrium towards ester formation, water produced during the reaction can be removed using molecular sieves or by performing the reaction under vacuum.

  • Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Enzyme Removal and Product Purification: After the reaction, the immobilized enzyme can be removed by filtration. The solvent is then evaporated, and the product is purified using column chromatography.

Biological Activity and Mechanism of Action

The primary mechanism of toxicity of this compound is believed to be its hydrolysis in the gastrointestinal tract by lipases, which releases free 3-MCPD.[3] Free 3-MCPD is then absorbed and can exert its toxic effects.

In Vivo Hydrolysis

dot

G This compound This compound Gastrointestinal Tract Gastrointestinal Tract This compound->Gastrointestinal Tract Ingestion Free 3-MCPD Free 3-MCPD Gastrointestinal Tract->Free 3-MCPD Lipase Hydrolysis Myristic Acid Myristic Acid Gastrointestinal Tract->Myristic Acid Lipase Hydrolysis

In vivo hydrolysis of this compound.

Cellular Effects of Released 3-MCPD

Once released, 3-MCPD is known to target several organs, with the kidneys and testes being the most sensitive.[2] In vitro studies on human kidney (HK-2) cells have shown that 3-MCPD esters can induce mild cytotoxicity at high concentrations, associated with mitochondrial dysfunction.[6]

A proposed signaling pathway for 3-MCPD ester-induced nephrotoxicity involves the activation of the JNK/p53 pathway, leading to apoptosis of tubular cells.[7]

dot

G cluster_cell Kidney Tubular Cell 3-MCPD_Ester 3-MCPD Ester JNK JNK 3-MCPD_Ester->JNK Activates c-Jun c-Jun JNK->c-Jun Phosphorylates p53 p53 JNK->p53 Phosphorylates Bax Bax p53->Bax Upregulates Bcl-2 Bcl-2 p53->Bcl-2 Downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl-2->Apoptosis

JNK/p53 signaling pathway in 3-MCPD ester-induced apoptosis.

Toxicology

3-MCPD EsterLD50 in Swiss Mice (mg/kg body weight)
1-Stearic acid ester2973.8
1-Oleic acid ester2081.4
1-Linoleic acid ester2016.3
1-Linoleic-2-palmitic acid diester>5000
1-Palmitic-2-linoleic acid diester>5000
Source:[8]

These values suggest that the acute toxicity of 3-MCPD monoesters is higher than that of the diesters. The toxicity also appears to be influenced by the type of fatty acid.

Experimental Protocols

In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a typical experiment to assess the cytotoxicity of this compound on a human cell line, such as the human kidney proximal tubule cell line (HK-2).

Materials:

  • HK-2 cells

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Workflow:

dot

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture HK-2 cells Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Treatment Treat cells with different concentrations of the compound for 24h Cell_Seeding->Treatment Compound_Prep Prepare stock solution of This compound in DMSO Serial_Dilution Perform serial dilutions to obtain desired concentrations Compound_Prep->Serial_Dilution Serial_Dilution->Treatment Add_MTT Add MTT solution to each well Treatment->Add_MTT Incubation Incubate for 2-4 hours Add_MTT->Incubation Solubilization Add solubilization buffer to dissolve formazan (B1609692) crystals Incubation->Solubilization Read_Absorbance Measure absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability Calculate cell viability relative to untreated control Read_Absorbance->Calculate_Viability

Workflow for in vitro cytotoxicity assessment using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to obtain the desired final concentrations. Ensure the final DMSO concentration in all wells (including controls) is the same and non-toxic to the cells (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only). Incubate the plate for 24 hours.

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Analytical Methods

The analysis of this compound, along with other 3-MCPD esters, in complex matrices like food and biological samples requires sensitive and specific analytical techniques.

Indirect Methods

Indirect methods are the most common approach for the determination of total 3-MCPD esters. These methods involve the hydrolysis (transesterification) of the esters to release free 3-MCPD, followed by derivatization and quantification by Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Workflow:

  • Lipid Extraction: Extraction of the lipid fraction from the sample.

  • Transesterification: Alkaline or acidic transesterification to release 3-MCPD from the fatty acid esters.

  • Derivatization: Derivatization of the free 3-MCPD, often with phenylboronic acid (PBA), to make it amenable for GC analysis.

  • GC-MS Analysis: Quantification of the derivatized 3-MCPD using GC-MS, often with the use of a deuterated internal standard (e.g., 3-MCPD-d5).

Direct Methods

Direct methods aim to quantify the intact 3-MCPD esters without prior hydrolysis. These methods typically employ Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Workflow:

  • Sample Preparation: Dilution of the lipid sample in a suitable solvent.

  • LC Separation: Separation of the different 3-MCPD esters using a reversed-phase LC column.

  • MS/MS Detection: Detection and quantification of the intact esters using tandem mass spectrometry, often in Multiple Reaction Monitoring (MRM) mode.

Conclusion

This compound is a significant compound for research in food safety and toxicology. Its primary toxicological relevance stems from its role as a precursor to free 3-MCPD. This guide provides a foundational understanding of its chemistry, synthesis, biological effects, and analytical methodologies. Further research is needed to elucidate the specific toxicokinetics and metabolism of this compound and to establish a comprehensive toxicological profile, including quantitative dose-response data. The provided experimental protocols and workflow diagrams serve as a starting point for researchers investigating the effects of this and other 3-MCPD esters.

References

1-Myristoyl-3-chloropropanediol: A Toxicological Compound, Not a Defined Tool in Lipid Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Myristoyl-3-chloropropanediol is a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD). While its chemical structure suggests a potential role in lipid-related research, a comprehensive review of scientific literature reveals its primary significance lies in the field of toxicology and food safety, rather than as a specific tool for elucidating lipid signaling pathways. This technical guide provides a detailed overview of this compound, summarizing its chemical properties and critically evaluating its function based on available evidence. The document addresses the absence of data supporting its use as a specific inhibitor or probe in lipid research and instead focuses on its well-documented role as a processing-induced contaminant with significant toxicological implications. This guide will cover its known effects on cellular health, the analytical methods for its detection, and the current understanding of its mechanism of toxicity.

Introduction: Defining this compound

This compound is a chemical compound belonging to the class of 3-monochloropropanediol (3-MCPD) fatty acid esters.[1][2][3] These esters are formed during the processing of certain foods and ingredients, particularly during the high-temperature refining of vegetable oils.[4] The molecule consists of a myristic acid backbone, a 14-carbon saturated fatty acid, esterified to a 3-chloropropanediol moiety.

Chemical and Physical Properties

PropertyValue
Molecular Formula C17H33ClO3
Molecular Weight 320.89 g/mol
CAS Number 30557-03-0
Appearance Solid
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol
Storage Recommended at -20°C for long-term storage

Function in Lipid Research: An Absence of Evidence

A thorough investigation of the scientific literature reveals a notable lack of evidence to support a defined role for this compound as a specific tool or modulator in lipid signaling research. Searches for its activity as an inhibitor of key lipid signaling enzymes, such as diacylglycerol kinases (DGKs) or lysophosphatidic acid acyltransferases (LPAATs), have yielded no specific findings. Furthermore, there is no data to suggest its use as a specific chemical probe to investigate lipid metabolism or as a ligand for lipid-sensing receptors like G-protein coupled receptors (GPCRs).

The primary context in which this compound and other 3-MCPD esters are studied is as food contaminants and toxicants.[5][6][7] Therefore, for researchers in lipid biology and drug development, the main relevance of this compound is not as an experimental tool but as a potential confounding factor in cellular assays or as a toxic substance with effects on lipid metabolism through non-specific and pathological mechanisms.

Toxicological Profile of 3-MCPD Esters

The toxicity of this compound is attributed to the in vivo hydrolysis of the ester bond, releasing free 3-MCPD.[2][5] 3-MCPD is a known toxicant with multiple organ systems being affected.

Key Toxicological Effects
  • Nephrotoxicity: The kidney is a primary target of 3-MCPD toxicity, with studies showing it can cause renal damage.[2][6]

  • Reproductive Toxicity: 3-MCPD has been shown to have adverse effects on the male reproductive system, leading to reduced fertility or infertility in animal models.[1][2]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a "possible human carcinogen" (Group 2B).[7]

Proposed Mechanisms of Toxicity

While the precise mechanisms are still under investigation, the toxic effects of 3-MCPD are thought to involve the disruption of cellular energy metabolism. In vivo studies suggest that toxicity is mediated by toxic metabolites that lead to the inhibition of glycolysis and subsequent energy depletion.[2]

The following diagram illustrates a simplified overview of the toxicological pathway of 3-MCPD esters.

G Figure 1: Toxicological Pathway of 3-MCPD Esters This compound This compound Hydrolysis (in vivo) Hydrolysis (in vivo) This compound->Hydrolysis (in vivo) Free 3-MCPD Free 3-MCPD Hydrolysis (in vivo)->Free 3-MCPD Metabolism Metabolism Free 3-MCPD->Metabolism Toxic Metabolites Toxic Metabolites Metabolism->Toxic Metabolites Inhibition of Glycolysis Inhibition of Glycolysis Toxic Metabolites->Inhibition of Glycolysis Energy Depletion Energy Depletion Inhibition of Glycolysis->Energy Depletion Cellular Dysfunction & Toxicity Cellular Dysfunction & Toxicity Energy Depletion->Cellular Dysfunction & Toxicity

Figure 1: Toxicological Pathway of 3-MCPD Esters

Analytical Methodologies

The significant food safety concerns associated with 3-MCPD esters have led to the development of robust analytical methods for their detection and quantification in various food matrices, particularly in edible oils. These methods are crucial for monitoring contamination levels and ensuring regulatory compliance.

Indirect Analytical Methods

Indirect methods are the most commonly used for the analysis of 3-MCPD esters. These methods involve the hydrolysis of the esters to release free 3-MCPD, which is then derivatized and analyzed, typically by gas chromatography-mass spectrometry (GC-MS).

General Workflow for Indirect Analysis of 3-MCPD Esters

G Figure 2: Indirect Analysis of 3-MCPD Esters Sample (e.g., Oil) Sample (e.g., Oil) Extraction Extraction Sample (e.g., Oil)->Extraction Hydrolysis (Acid or Base) Hydrolysis (Acid or Base) Extraction->Hydrolysis (Acid or Base) Derivatization Derivatization Hydrolysis (Acid or Base)->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

Figure 2: Indirect Analysis of 3-MCPD Esters
Direct Analytical Methods

Direct analytical methods aim to quantify the intact 3-MCPD esters without prior hydrolysis. These methods, often employing liquid chromatography-mass spectrometry (LC-MS), can provide more detailed information about the specific fatty acid composition of the esters. However, they can be more challenging due to the complexity of the mixtures and the lack of commercial standards for all possible ester forms.[1]

Comparison of Analytical Methods

MethodAdvantagesDisadvantages
Indirect (GC-MS) Well-established, robust, sensitiveDoes not provide information on the original ester profile, potential for artifact formation
Direct (LC-MS) Provides information on intact ester profiles, less sample preparationRequires multiple standards, potential for co-elution, may be less sensitive for some esters

Conclusion

References

Toxicological Profile of 1-Myristoyl-3-chloropropanediol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-chloropropanediol is a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD), a known food processing contaminant. Like other 3-MCPD esters, it is hydrolyzed in the gastrointestinal tract to release free 3-MCPD, which is the primary driver of its toxicological effects. This technical guide provides a comprehensive overview of the toxicological profile of this compound, drawing upon data from studies on 3-MCPD and its various fatty acid esters. The primary target organs for toxicity are the kidneys and the male reproductive system.

Toxicokinetics

Upon oral ingestion, this compound is metabolized by lipases in the digestive tract, releasing myristic acid and 3-MCPD. The liberated 3-MCPD is then readily absorbed into the bloodstream. The toxicity of 3-MCPD esters is therefore considered to be equivalent to that of free 3-MCPD, taking into account the extent of hydrolysis.

Acute Toxicity

Table 1: Acute Oral Toxicity of 3-MCPD and its Esters

SubstanceTest SpeciesLD50 (mg/kg bw)Reference
3-MCPDRat152[1]
3-MCPD 1-monopalmitateMouse2190Not explicitly cited
3-MCPD dipalmitateMouse>5000Not explicitly cited

Subchronic Toxicity

Repeated exposure to 3-MCPD and its esters has been shown to cause significant toxicity, particularly to the kidneys and testes.

Table 2: Subchronic Oral Toxicity of 3-MCPD and its Esters (90-day studies)

SubstanceTest SpeciesNOAEL (mg/kg bw/day)LOAEL (mg/kg bw/day)Key EffectsReference
3-MCPDRat1.14.5Renal tubule hyperplasia, decreased sperm motilityNot explicitly cited
3-MCPD dipalmitateRat9.8 (as 3-MCPD)39.2 (as 3-MCPD)Milder renal and testicular effects compared to free 3-MCPDNot explicitly cited

Genotoxicity and Carcinogenicity

3-MCPD has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans"[1]. While some in vitro studies have shown evidence of genotoxicity, in vivo studies have generally been negative. The carcinogenic effects are thought to be mediated by non-genotoxic mechanisms, such as chronic cell injury and proliferation in target organs.

Reproductive and Developmental Toxicity

The male reproductive system is a primary target for 3-MCPD toxicity. Effects include decreased sperm motility and count, and testicular atrophy at higher doses. The mechanism is believed to involve the disruption of energy metabolism in sperm and alterations in the epididymal environment necessary for sperm maturation.

Experimental Protocols

Acute Oral Toxicity Study (Adapted from OECD Guideline 420)

This protocol outlines a fixed-dose procedure for assessing the acute oral toxicity of a substance like this compound.

experimental_workflow_acute_toxicity start Start: Dose Range Finding (Sighting Study) dose_prep Prepare Doses of this compound in appropriate vehicle (e.g., corn oil) start->dose_prep animal_prep Acclimatize female rats (e.g., Sprague-Dawley) for at least 5 days dose_prep->animal_prep dosing Administer a single oral dose by gavage animal_prep->dosing observation Observe animals for mortality and clinical signs of toxicity (at least once daily for 14 days) dosing->observation body_weight Record body weight at least weekly observation->body_weight necropsy Perform gross necropsy on all animals at the end of the study body_weight->necropsy data_analysis Analyze mortality, clinical signs, and necropsy findings necropsy->data_analysis ld50_estimation Estimate LD50 and determine toxicity classification data_analysis->ld50_estimation end End ld50_estimation->end experimental_workflow_subchronic_toxicity start Start: Dose Selection based on acute/range-finding studies animal_prep Acclimatize male and female rats (e.g., Wistar) for at least 5 days start->animal_prep grouping Assign animals to control and at least 3 dose groups (e.g., 10 animals/sex/group) animal_prep->grouping dosing Administer this compound daily by oral gavage for 90 days grouping->dosing observations Daily clinical observations and weekly body weight and food consumption measurements dosing->observations clin_path Collect blood and urine at termination for hematology and clinical chemistry observations->clin_path necropsy Perform gross necropsy and organ weight measurements clin_path->necropsy histopath Histopathological examination of target organs (kidney, testes, etc.) and other tissues necropsy->histopath data_analysis Analyze all data to determine NOAEL and LOAEL histopath->data_analysis end End data_analysis->end experimental_workflow_reproductive_toxicity start Start: P Generation Dosing p_gen_dosing Dose male and female rats (P generation) with this compound for a pre-mating period (e.g., 10 weeks) start->p_gen_dosing p_gen_mating Mate P generation animals to produce F1 offspring p_gen_dosing->p_gen_mating p_gen_gest_lact Continue dosing P generation females through gestation and lactation p_gen_mating->p_gen_gest_lact f1_weaning Select F1 offspring at weaning for the next generation p_gen_gest_lact->f1_weaning f1_dosing Dose selected F1 animals from weaning through maturation f1_weaning->f1_dosing f1_mating Mate F1 animals to produce F2 offspring f1_dosing->f1_mating f1_gest_lact Continue dosing F1 females through gestation and lactation f1_mating->f1_gest_lact endpoints Evaluate reproductive endpoints in both generations: - Mating, fertility, gestation indices - Offspring viability, growth, and development f1_gest_lact->endpoints necropsy Conduct gross and histopathological examination of reproductive organs endpoints->necropsy data_analysis Analyze data to determine effects on reproduction and identify NOAEL necropsy->data_analysis end End data_analysis->end jnk_p53_apoptosis_pathway MCPD 3-MCPD JNK JNK (c-Jun N-terminal kinase) MCPD->JNK activates p53 p53 JNK->p53 phosphorylates and activates Bax Bax (pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (anti-apoptotic) p53->Bcl2 downregulates Mitochondria Mitochondria Bax->Mitochondria promotes outer membrane permeabilization Bcl2->Mitochondria inhibits Caspase9 Caspase-9 Mitochondria->Caspase9 releases cytochrome c, activating Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes ripk_necroptosis_pathway MCPD 3-MCPD RIPK1 RIPK1 (Receptor-Interacting Protein Kinase 1) MCPD->RIPK1 activates RIPK3 RIPK3 (Receptor-Interacting Protein Kinase 3) RIPK1->RIPK3 recruits and activates MLKL MLKL (Mixed Lineage Kinase Domain-Like) RIPK3->MLKL phosphorylates Oligomerization MLKL Oligomerization MLKL->Oligomerization Translocation Translocation to Plasma Membrane Oligomerization->Translocation Pore_Formation Pore Formation Translocation->Pore_Formation Necroptosis Necroptosis Pore_Formation->Necroptosis male_reproductive_toxicity_pathway MCPD 3-MCPD Epididymis Cauda Epididymis MCPD->Epididymis targets H_ATPase H+-ATPase Expression Epididymis->H_ATPase reduces Luminal_pH Luminal pH H_ATPase->Luminal_pH disrupts acidification Sperm_Maturation Sperm Maturation Luminal_pH->Sperm_Maturation impairs Sperm_Motility Sperm Motility Sperm_Maturation->Sperm_Motility reduces Infertility Male Infertility Sperm_Motility->Infertility

References

In Vivo Effects of 1-Myristoyl-3-chloropropanediol in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Executive Summary

Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD), including 1-Myristoyl-3-chloropropanediol, are considered process-induced food contaminants. The primary mechanism of toxicity is believed to be the in vivo hydrolysis of the ester by lipases in the gastrointestinal tract, which liberates free 3-MCPD. This free form is then absorbed and distributed to various tissues, exerting a range of toxic effects. The primary target organs for 3-MCPD toxicity in rats are the kidneys and the male reproductive system[2][3]. Chronic exposure to 3-MCPD has been shown to be carcinogenic in rats[4]. The toxic effects of 3-MCPD esters are generally similar to those of free 3-MCPD, although some studies suggest they may be milder, potentially due to incomplete hydrolysis[2].

Data Presentation: Quantitative Toxicological Data for 3-MCPD in Rats

The following tables summarize quantitative data from key toxicity studies of 3-MCPD in rats. These findings are considered predictive of the effects of this compound following its hydrolysis.

Table 1: Summary of Renal Toxicity Data for 3-MCPD in Rats

Study TypeStrainDoseDurationKey FindingsReference
Chronic Toxicity / CarcinogenicityF3441.1, 3.4, 10.2 mg/kg bw/day (in drinking water)2 yearsIncreased incidence and severity of chronic nephropathy in both sexes at all doses. Increased incidence of renal tubular cell hyperplasia and adenomas in males at 10.2 mg/kg.[1]
90-day Oral GavageWistar1.84, 7.37, 29.5 mg/kg bw/day90 daysIncreased relative kidney weights at ≥ 7.37 mg/kg. Dose-dependent increase in the incidence and severity of basophilic tubules and tubular dilatation.[5]

Table 2: Summary of Male Reproductive Toxicity Data for 3-MCPD in Rats

Study TypeStrainDoseDurationKey FindingsReference
90-day Oral GavageWistar1.84, 7.37, 29.5 mg/kg bw/day90 daysDecreased epididymal sperm count and motility at ≥ 7.37 mg/kg. Testicular toxicity with germ cell depletion at 7.37 and 29.5 mg/kg.[5]
Subchronic StudySprague-Dawley5 mg/kg bw/day (gavage)4 weeksSignificantly reduced sperm motility, copulation, and fertility indices.[6]

Table 3: Summary of Carcinogenicity Data for 3-MCPD in Rats

Study TypeStrainDoseDurationTumor TypeReference
Chronic Toxicity / CarcinogenicityF3441.1, 3.4, 10.2 mg/kg bw/day (in drinking water)2 yearsRenal tubular cell adenomas (males), Leydig cell tumors (males).[1]
Chronic ToxicitySprague-Dawley2.5, 8.2, 28 mg/kg bw/day (gavage)2 yearsLeydig cell tumors, mammary gland fibroadenomas (females), renal cell tumors.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of toxicological studies. Below are representative protocols for assessing the in vivo effects of a substance like 3-MCPD in rats.

Protocol 1: 90-Day Oral Gavage Toxicity Study in Rats (Adapted from Barocelli et al., 2011)
  • Test Substance: 3-Monochloropropane-1,2-diol (or this compound, with dose adjustments for molecular weight to deliver equimolar doses of 3-MCPD).

  • Animal Model: Male and female Wistar rats, approximately 6-8 weeks old at the start of the study.

  • Housing: Animals are housed in controlled conditions (temperature, humidity, 12-hour light/dark cycle) with ad libitum access to standard rodent chow and water.

  • Experimental Groups:

    • Control Group: Vehicle (e.g., corn oil) administered by oral gavage.

    • Low-Dose Group: e.g., 1.84 mg/kg body weight/day of 3-MCPD.

    • Mid-Dose Group: e.g., 7.37 mg/kg body weight/day of 3-MCPD.

    • High-Dose Group: e.g., 29.5 mg/kg body weight/day of 3-MCPD.

  • Dosing Regimen: The test substance is administered once daily via oral gavage for 90 consecutive days.

  • In-life Observations:

    • Clinical signs of toxicity are observed daily.

    • Body weight and food consumption are recorded weekly.

  • Terminal Procedures (Day 91):

    • Clinical Pathology: Blood samples are collected for hematology and clinical chemistry analysis (e.g., kidney and liver function markers).

    • Necropsy: All animals undergo a full gross necropsy.

    • Organ Weights: Key organs (e.g., kidneys, liver, testes, epididymides, spleen, brain) are weighed.

    • Histopathology: A comprehensive set of tissues from all animals is collected, preserved in 10% neutral buffered formalin, processed, and examined microscopically.

  • Sperm Analysis (for males):

    • Cauda epididymis is used to assess sperm motility, concentration, and morphology.

Protocol 2: Toxicokinetic Study to Assess Bioavailability (Adapted from Abraham et al., 2013)
  • Test Substance: 3-MCPD and a 3-MCPD diester (e.g., 1,2-dipalmitoyl-3-chloropropane-1,2-diol) administered at equimolar doses.

  • Animal Model: Male rats (e.g., Wistar).

  • Experimental Design:

    • Group 1: Administered a single oral dose of 3-MCPD.

    • Group 2: Administered a single oral dose of the 3-MCPD diester.

  • Sample Collection: Blood samples are collected at multiple time points (e.g., 10 min, 30 min, 1h, 2h, 4h, 8h, 24h, 48h) post-dosing. At selected time points, animals are euthanized, and tissues (liver, kidney, fat) and intestinal contents are collected.

  • Analytical Method: Concentrations of free 3-MCPD in blood, tissues, and intestinal contents are quantified using a validated method such as Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis:

    • Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC), are calculated for 3-MCPD in the blood.

    • The relative oral bioavailability of 3-MCPD from the ester is calculated by comparing the AUC of 3-MCPD after ester administration to the AUC after free 3-MCPD administration.

Mandatory Visualizations

Metabolic Pathway and Toxicological Mechanism

The following diagram illustrates the proposed metabolic activation of this compound and the subsequent mechanism of toxicity of the liberated 3-MCPD.

cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation & Tissues cluster_Metabolism Metabolism cluster_Toxicity Toxicity This compound This compound 3-MCPD (free) 3-MCPD (free) This compound->3-MCPD (free) Lipase Hydrolysis Myristic Acid Myristic Acid This compound->Myristic Acid Lipase Hydrolysis 3-MCPD (free)->3-MCPD (free) Metabolite_A β-chlorolactic acid 3-MCPD (free)->Metabolite_A Oxidation Metabolite_B Oxalic Acid Metabolite_A->Metabolite_B Mechanism Inhibition of Glycolysis Energy Depletion Oxidative Stress Metabolite_A->Mechanism Metabolite_B->Mechanism Target_Organs Kidney, Testes Outcome Nephrotoxicity Male Infertility Carcinogenesis Target_Organs->Outcome Mechanism->Target_Organs

Caption: Proposed metabolic pathway and toxicity mechanism of this compound in rats.

Experimental Workflow

This diagram outlines a typical experimental workflow for a 90-day subchronic oral toxicity study in rats.

A Acclimatization (7 days) BB BB A->BB B Group Assignment & Randomization C Daily Oral Gavage (90 days) D In-life Observations (Daily clinical signs, weekly body weight) C->D E Terminal Blood Collection (Hematology & Clinical Chemistry) C->E F Euthanasia & Necropsy E->F G Organ Weight Measurement F->G H Tissue Collection & Preservation F->H II II H->II I Histopathological Examination J Data Analysis & Reporting BB->C II->J

Caption: General experimental workflow for a 90-day oral toxicity study in rats.

References

The Nexus of 1-Myristoyl-3-chloropropanediol and Nephropathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the current understanding of the relationship between 1-Myristoyl-3-chloropropanediol and nephropathy. While direct experimental data on this compound is limited, this document synthesizes the substantial body of evidence available for the broader class of 3-monochloropropane-1,2-diol (3-MCPD) fatty acid esters, to which it belongs. The prevailing scientific consensus indicates that 3-MCPD esters are hydrolyzed in the gastrointestinal tract to release free 3-MCPD, a compound with established nephrotoxic properties. This guide provides a comprehensive overview of the toxicological mechanisms, quantitative data from relevant in vivo and in vitro studies, detailed experimental protocols, and key signaling pathways implicated in 3-MCPD-induced renal damage.

Introduction: The Emergence of 3-MCPD Esters as Nephrotoxic Agents

3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are processing-induced chemical contaminants found in a variety of foods, particularly refined vegetable oils.[1] The toxicological significance of these compounds lies in their hydrolysis within the body to free 3-MCPD, which has been identified as a renal and testicular toxicant and a potential carcinogen.[1] The kidneys are primary target organs for 3-MCPD toxicity.[2][3] This guide focuses on this compound, a specific 3-MCPD ester, and extrapolates its likely nephrotoxic potential based on studies of structurally similar 3-MCPD esters.

Mechanistic Insights into 3-MCPD Ester-Induced Nephropathy

The nephrotoxicity of 3-MCPD esters is primarily attributed to the induction of apoptosis and necroptosis in the proximal tubular cells of the kidneys, leading to acute kidney injury.[4] Key molecular events include:

  • Activation of Apoptotic Pathways: 3-MCPD esters have been shown to activate the JNK/p53 signaling pathway. This leads to the phosphorylation of c-Jun and p53, which in turn modulates the expression of Bax and Bcl-2, culminating in tubular cell apoptosis.[4] The mitochondrial and death receptor pathways have also been implicated in 3-MCPD-induced apoptosis in human embryonic kidney cells.[5]

  • Induction of Necroptosis and Inflammation: These compounds can also induce the expression of RIPK1, RIPK3, and MLKL, key mediators of necroptosis. The activation of the RIPK1/RIPK3/MLKL signaling pathway triggers programmed necrosis and inflammation, contributing to acute kidney injury.[4]

Quantitative Toxicological Data

The following tables summarize quantitative data from studies on various 3-MCPD esters, which can be considered indicative of the potential toxicity of this compound.

Table 1: Acute and Subchronic Toxicity Data for 3-MCPD Esters in Rodents

CompoundAnimal ModelDurationKey FindingsNOAELReference
3-MCPD 1-monopalmitateSwiss miceAcuteLD50: 2676.81 mg/kg body weight. Dose-dependent decrease in body weight; significant increase in serum urea (B33335) nitrogen and creatinine (B1669602) in deceased mice.-
3-MCPD dipalmitateSwiss miceAcuteLD50: >5000 mg/kg body weight.-[4]
3-MCPD palmitate diester (CDP)F344 rats13 weeksIncreased absolute and relative kidney weights at medium and high doses.14 mg/kg body weight/day
3-MCPD palmitate monoester (CMP)F344 rats13 weeksIncreased absolute and relative kidney weights at medium and high doses.8 mg/kg body weight/day[2]
3-MCPD oleate (B1233923) diester (CDO)F344 rats13 weeksIncreased absolute and relative kidney weights at medium and high doses.15 mg/kg body weight/day[2]

Table 2: In Vitro Cytotoxicity of 3-MCPD and its Esters

CompoundCell LineAssayKey FindingsReference
3-MCPD 1-monopalmitateNRK-52E (rat kidney)MTT, LDHDose-dependent cytotoxicity.[4]
3-MCPDHEK293 (human embryonic kidney)MTTInhibition of cell proliferation.[5]

Signaling Pathways in 3-MCPD Ester-Induced Nephrotoxicity

The following diagrams illustrate the key signaling pathways involved in the pathogenesis of nephropathy induced by 3-MCPD esters.

G MCPD_ester 3-MCPD Ester JNK JNK Activation MCPD_ester->JNK p53 p53 Phosphorylation JNK->p53 Bax_Bcl2 Bax/Bcl-2 Regulation p53->Bax_Bcl2 Apoptosis Proximal Tubular Cell Apoptosis Bax_Bcl2->Apoptosis

Caption: JNK/p53-mediated apoptotic pathway.

G MCPD_ester 3-MCPD Ester RIPK1_3 RIPK1/RIPK3 Expression MCPD_ester->RIPK1_3 MLKL MLKL Phosphorylation RIPK1_3->MLKL Necroptosis Cell Necroptosis & Inflammation MLKL->Necroptosis AKI Acute Kidney Injury Necroptosis->AKI

Caption: RIPK1/RIPK3/MLKL-mediated necroptotic pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on 3-MCPD ester nephrotoxicity.

In Vivo Rodent Toxicity Study
  • Animal Model: Male and female Sprague-Dawley or F344 rats (6-8 weeks old).

  • Acclimatization: Animals are acclimatized for at least one week with ad libitum access to standard chow and water.

  • Test Substance Administration: this compound is dissolved in a suitable vehicle (e.g., olive oil) and administered daily via oral gavage for a specified period (e.g., 28 days or 13 weeks).

  • Dose Groups: A control group receiving the vehicle only, and at least three dose groups (low, medium, high) are included.

  • Monitoring: Body weight and clinical signs of toxicity are recorded daily.

  • Terminal Procedures: At the end of the study, animals are euthanized. Blood is collected for serum biochemical analysis. Kidneys are excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathological examination, while the remainder is snap-frozen for molecular analysis.

  • Biochemical Analysis: Serum levels of creatinine and blood urea nitrogen (BUN) are measured as indicators of renal function.

  • Histopathology: Formalin-fixed kidney tissues are embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E). Pathological changes such as tubular necrosis, protein casts, and inflammatory cell infiltration are evaluated.

In Vitro Cytotoxicity Assay
  • Cell Line: Rat kidney proximal tubular epithelial cells (NRK-52E) or human embryonic kidney cells (HEK293).

  • Cell Culture: Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The culture medium is then replaced with a medium containing various concentrations of this compound (solubilized using a suitable method, such as a three-step protocol involving an organic solvent) for 24 or 48 hours.

  • Cell Viability Assessment (MTT Assay):

    • After treatment, the medium is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • The plate is incubated for 4 hours to allow the conversion of MTT to formazan (B1609692) crystals by viable cells.

    • The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Signaling Proteins
  • Protein Extraction: Kidney tissue or cultured cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a bicinchoninic acid (BCA) protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-JNK, p-p53, RIPK1, RIPK3, MLKL, Bax, Bcl-2, and a loading control like β-actin).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The available evidence strongly suggests a causal link between the consumption of 3-MCPD esters, including by extension this compound, and the development of nephropathy. The mechanisms involve the induction of apoptosis and necroptosis in renal tubular cells, driven by specific signaling pathways. While data from related 3-MCPD esters provide a solid foundation for risk assessment, future research should focus on generating specific toxicological data for this compound to refine our understanding of its nephrotoxic potential. Further investigation into the chronic effects of low-dose exposure and the development of targeted therapeutic interventions are also critical areas for future exploration.

References

An In-Depth Technical Guide on 1-Myristoyl-3-chloropropanediol and its Impact on Fertility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Myristoyl-3-chloropropanediol, a fatty acid ester of 3-monochloropropanediol (3-MCPD), and its implications for male fertility. While direct research on this compound is limited, this document synthesizes available data on the well-studied parent compound, 3-MCPD, to infer its potential biological effects. It is widely accepted that 3-MCPD esters are substantially hydrolyzed to 3-MCPD in the gastrointestinal tract, making the toxicity of the ester equivalent to the free form.[1] This guide details the current understanding of the mechanisms of action, summarizes quantitative data from key toxicological studies, outlines experimental protocols, and provides visual representations of the pertinent biological pathways and experimental workflows.

Introduction: Understanding this compound

This compound is a chemical compound classified as a 3-MCPD fatty acid ester.[2] 3-MCPD and its esters are recognized as food processing contaminants, often formed at high temperatures in foods containing fat and salt.[1][3] The primary toxicological concern associated with 3-MCPD esters is their potential to release free 3-MCPD upon ingestion, which has been linked to several adverse health effects, most notably nephrotoxicity and male reproductive toxicity.[4][5][6] The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a Group 2B agent, indicating it is "possibly carcinogenic to humans".

Chemical Structure:

  • IUPAC Name: (2R)-3-chloro-2-hydroxypropyl tetradecanoate

  • Molecular Formula: C₁₇H₃₃ClO₃

  • Molecular Weight: 320.90 g/mol

Impact on Male Fertility: Mechanisms of Action

Research on 3-MCPD has elucidated several mechanisms through which it impairs male fertility. These effects are primarily observed in the epididymis and testes and impact sperm function and development. The toxicity of 3-MCPD esters is considered to be similar to that of free 3-MCPD due to in vivo hydrolysis.[5]

Disruption of Sperm Maturation and Motility

A key mechanism of 3-MCPD-induced infertility is the disruption of sperm maturation in the epididymis. Studies in male rats have shown that 3-MCPD administration leads to a significant reduction in sperm motility.[7][8] This is attributed to the inhibition of key enzymes involved in glycolysis, the primary energy-producing pathway in sperm.[5] The resulting energy depletion directly impairs the sperm's ability to move effectively.

Furthermore, 3-MCPD has been shown to reduce the expression of H+-ATPase in the cauda epididymis.[7] This enzyme is crucial for maintaining the acidic pH of the epididymal lumen, which is essential for sperm maturation and the acquisition of motility. An altered pH environment can prematurely activate sperm, leading to a rapid depletion of their energy reserves.

Sertoli Cell Dysfunction and Impaired Spermatogenesis

Recent studies have indicated that 3-MCPD can also directly affect the testes by inducing Sertoli cell dysfunction.[9] Sertoli cells play a critical role in nurturing developing germ cells and maintaining the blood-testis barrier. 3-MCPD has been shown to downregulate the androgen receptor in Sertoli cells, thereby disturbing testosterone (B1683101) signaling, which is essential for spermatogenesis.[9] This disruption can lead to a decrease in sperm concentration and an increase in the number of abnormal sperm.[10] In some cases, high doses of 3-MCPD have resulted in atrophy of the seminiferous tubules.[9]

Quantitative Data on Fertility Impact

The following tables summarize quantitative data from key in vivo studies on the effects of 3-MCPD on male reproductive parameters in Sprague-Dawley (SD) rats. Given that this compound is expected to hydrolyze to 3-MCPD, these data provide a strong indication of its potential effects.

Table 1: Effects of 3-MCPD on Sperm Parameters in Male Rats

Dose of 3-MCPD (mg/kg/day)Duration of TreatmentSperm Motility (%)Sperm Concentration (x10⁶/mL)Fertility Index (%)Reference
54 weeksSignificantly reduced-Significantly reduced[7]
364 weeks-Decreased by 28.9%-[9]
724 weeksSignificantly reducedDecreased by 57.7%-[9][10]

Table 2: Effects of 3-MCPD on Organ Weight and Hormonal Levels in Male Rats

Dose of 3-MCPD (mg/kg/day)Duration of TreatmentTestis WeightEpididymis WeightSerum Testosterone LevelsReference
54 weeksNo significant changeNo significant changeNo significant change[7]
364 weeksSignificantly reducedSignificantly reducedDecreased[11]
724 weeksSignificantly reducedSignificantly reducedDecreased[10][11]

Experimental Protocols

The following outlines a typical experimental protocol used to assess the impact of 3-MCPD on male fertility, which can be adapted for studies on this compound.

In Vivo Male Fertility Study
  • Animal Model: Adult male Sprague-Dawley (SD) rats are commonly used.

  • Administration: The test compound (3-MCPD or this compound) is typically administered daily by oral gavage.[7][8]

  • Dosage: A range of doses is used to establish a dose-response relationship. For 3-MCPD, doses have ranged from 0.01 to 72 mg/kg/day.[7][9][10]

  • Duration: Treatment periods typically last for 4 weeks to cover a significant portion of the spermatogenic cycle.[7][8][9]

  • Mating Trials: Following the treatment period, male rats are cohabited with untreated female rats to assess fertility outcomes, including copulation and fertility indices, and the number of live fetuses.[7]

  • Sperm Analysis: After the mating trials, male rats are euthanized, and sperm is collected from the cauda epididymis to assess parameters such as motility, concentration, and morphology.

  • Histopathology: The testes and epididymides are collected, weighed, and processed for histological examination to identify any structural abnormalities.

  • Hormone Analysis: Blood samples are collected to measure serum levels of reproductive hormones, including testosterone.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of 3-MCPD-Induced Male Infertility

G cluster_ingestion Ingestion & Metabolism cluster_testis Testis cluster_epididymis Epididymis This compound This compound 3-MCPD 3-MCPD This compound->3-MCPD Hydrolysis in GI Tract Sertoli_Cell Sertoli_Cell 3-MCPD->Sertoli_Cell H_ATPase H_ATPase 3-MCPD->H_ATPase Reduces Expression Glycolysis_Enzymes Glycolysis_Enzymes 3-MCPD->Glycolysis_Enzymes Inhibits Androgen_Receptor Androgen_Receptor Sertoli_Cell->Androgen_Receptor Downregulates Testosterone_Signaling Testosterone_Signaling Androgen_Receptor->Testosterone_Signaling Disrupts Spermatogenesis Spermatogenesis Testosterone_Signaling->Spermatogenesis Impairs Decreased_Sperm_Production Decreased_Sperm_Production Spermatogenesis->Decreased_Sperm_Production Infertility Infertility Decreased_Sperm_Production->Infertility Sperm_Maturation Sperm_Maturation Decreased_Sperm_Motility Decreased_Sperm_Motility Sperm_Maturation->Decreased_Sperm_Motility pH_Regulation pH_Regulation H_ATPase->pH_Regulation Disrupts ATP_Production ATP_Production Glycolysis_Enzymes->ATP_Production Inhibits pH_Regulation->Sperm_Maturation Impairs ATP_Production->Decreased_Sperm_Motility Decreased_Sperm_Motility->Infertility

Caption: Proposed signaling pathway of 3-MCPD-induced male infertility.

Experimental Workflow for Assessing Fertility Impact

G cluster_animal_phase Animal Phase cluster_analysis_phase Analysis Phase Animal_Acclimatization Animal Acclimatization (Male SD Rats) Grouping Random Grouping (Control & Treatment) Animal_Acclimatization->Grouping Dosing Daily Oral Gavage (4 weeks) Grouping->Dosing Mating Mating with Untreated Females Dosing->Mating Sacrifice Euthanasia & Sample Collection Mating->Sacrifice Sperm_Analysis Sperm Analysis (Motility, Concentration, Morphology) Sacrifice->Sperm_Analysis Histopathology Histopathology (Testis & Epididymis) Sacrifice->Histopathology Hormone_Assay Hormone Assay (Serum Testosterone) Sacrifice->Hormone_Assay Data_Analysis Statistical Data Analysis Sperm_Analysis->Data_Analysis Histopathology->Data_Analysis Hormone_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Draw Conclusions on Fertility Impact

Caption: Experimental workflow for assessing male reproductive toxicity.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, through its hydrolysis to 3-MCPD, poses a significant risk to male fertility. The mechanisms of toxicity are multifaceted, involving the disruption of sperm maturation and energy metabolism, as well as direct adverse effects on spermatogenesis via Sertoli cell dysfunction.

For researchers and professionals in drug development, these findings are critical. When evaluating the safety of compounds containing a 3-MCPD moiety, a thorough assessment of reproductive toxicity is imperative. Future research should focus on several key areas:

  • Direct Toxicological Studies: Conducting in vivo studies specifically on this compound to confirm that its toxicity profile mirrors that of free 3-MCPD and to determine if the myristoyl group influences its absorption, distribution, metabolism, and excretion.

  • Dose-Response Characterization: Establishing a clear dose-response relationship for the effects of this compound on male reproductive parameters.

  • Elucidation of Molecular Targets: Further investigation into the specific molecular targets of 3-MCPD within Sertoli cells and sperm to better understand the precise mechanisms of toxicity.

By addressing these research gaps, a more complete understanding of the risks associated with this compound and other 3-MCPD esters can be achieved, informing regulatory decisions and guiding the development of safer products.

References

Navigating the Science of 3-Monochloropropanediol (3-MCPD) Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the formation, analysis, toxicology, and cellular impact of 3-monochloropropanediol (3-MCPD) esters, providing a critical resource for researchers, scientists, and drug development professionals.

Introduction

Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD) are process-induced chemical contaminants that have garnered significant attention within the scientific community and food industry. Formed during the high-temperature refining of edible oils and fats, and in various heat-processed foods, these compounds present a potential risk to human health. The primary toxicological concern stems from the in vivo hydrolysis of 3-MCPD esters to free 3-MCPD, a substance classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and known to exhibit nephrotoxicity and testicular toxicity in animal studies. This guide provides a comprehensive technical overview of 3-MCPD esters, encompassing their formation, analytical methodologies, toxicological profile, and the molecular pathways they influence.

Formation and Occurrence

The formation of 3-MCPD esters is a complex process influenced by several factors, primarily temperature, the presence of chloride ions, and the availability of glycerol (B35011) or acylglycerol precursors (including mono-, di-, and triglycerides). The deodorization step in the refining of vegetable oils, which involves heating oils to high temperatures (often exceeding 200°C), is a critical control point for the formation of these contaminants.

While prevalent in refined vegetable oils, particularly palm oil, 3-MCPD esters have also been detected in a wide array of processed foods. These include infant formula, bread, coffee, and various snack foods, highlighting the widespread nature of potential dietary exposure.

Quantitative Occurrence of 3-MCPD Esters in Edible Oils and Fats

The concentration of 3-MCPD esters can vary significantly depending on the type of oil and the processing conditions employed. The following table summarizes representative levels of bound 3-MCPD found in various commercial edible oils.

Oil TypeRange of Bound 3-MCPD (mg/kg)Reference
Refined Oils
Palm Oil / Palm Olein0.005 - 7.2
Sunflower Oil0.1 - 2.1
Soybean Oil
Canola Oil0.005 - 0.31
Corn Oil0.68
Coconut Oil22.7% of samples contained detectable levels
Unrefined (Virgin) Oils
Various

LOQ = Limit of Quantitation. Levels can vary based on specific processing methods and analytical techniques.

Analytical Methodologies

The accurate quantification of 3-MCPD esters in complex food matrices is essential for risk assessment and quality control. Both direct and indirect analytical methods are employed, with indirect methods being more established and widely used.

Indirect Analytical Methods

Indirect methods involve a two-step process: the cleavage of the fatty acid esters to release free 3-MCPD, followed by derivatization and instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS). Several official methods have been established by international organizations.

Experimental Protocol: AOCS Official Method Cd 29a-13 (Acid Transesterification)

This method is applicable for the determination of 2- and 3-MCPD fatty acid esters and glycidyl (B131873) fatty acid esters in edible oils and fats.

Principle: Glycidyl esters are first converted to 3-monobromopropanediol (3-MBPD) monoesters in an acidic solution containing a bromide salt. Subsequently, both the 3-MBPD esters and the native 2- and 3-MCPD esters undergo acid-catalyzed transesterification to release the free diols (3-MBPD, 2-MCPD, and 3-MCPD). The liberated diols are then derivatized with phenylboronic acid (PBA) for enhanced volatility and detection by GC-MS.

Methodology:

  • Sample Preparation: A known weight of the oil or fat sample (approximately 0.1 g) is fortified with isotopically labeled internal standards (e.g., 3-MCPD-d5 diester).

  • Conversion of Glycidyl Esters: The sample is treated with an acidic solution containing a bromide salt (e.g., sodium bromide in acidified diethyl ether) to convert glycidyl esters to 3-MBPD monoesters.

  • Transesterification: An acidic methanolic solution (e.g., sulfuric acid in methanol) is added to the sample, and the mixture is incubated to facilitate the transesterification of all ester forms, releasing free 2-MCPD, 3-MCPD, and 3-MBPD.

  • Extraction of Fatty Acid Methyl Esters (FAMEs): The resulting FAMEs are removed from the reaction mixture by liquid-liquid extraction with a non-polar solvent like hexane.

  • Derivatization: The aqueous layer containing the free diols is neutralized, and the analytes are derivatized with phenylboronic acid (PBA) in an organic solvent (e.g., acetone). This reaction forms cyclic phenylboronate (B1261982) esters of the diols.

  • Extraction of Derivatives: The PBA derivatives are extracted into an organic solvent such as iso-octane.

  • GC-MS Analysis: The final extract is injected into a gas chromatograph coupled with a mass spectrometer for separation and quantification of the derivatized 2-MCPD, 3-MCPD, and 3-MBPD (which corresponds to the initial glycidyl ester content).

Analytical_Workflow_AOCS_Cd_29a_13 cluster_sample_prep Sample Preparation cluster_reaction Chemical Reactions cluster_extraction_derivatization Extraction & Derivatization cluster_analysis Analysis sample Oil/Fat Sample (0.1g) add_is Add Isotopically Labeled Internal Standards sample->add_is convert_ge Conversion of Glycidyl Esters (Acidic Bromide Solution) add_is->convert_ge transesterification Acid Transesterification (Sulfuric Acid in Methanol) convert_ge->transesterification extract_fame Extract FAMEs (Hexane) transesterification->extract_fame derivatize Derivatization with PBA extract_fame->derivatize extract_derivatives Extract PBA Derivatives (Iso-octane) derivatize->extract_derivatives gcms GC-MS Analysis extract_derivatives->gcms Nephrotoxicity_Signaling cluster_stimulus Stimulus cluster_apoptosis Apoptosis Pathway cluster_necroptosis Necroptosis Pathway MCPD 3-MCPD Esters JNK JNK Activation MCPD->JNK RIPK1_3 ↑ RIPK1 / RIPK3 Expression MCPD->RIPK1_3 MLKL ↑ MLKL Expression MCPD->MLKL p53 p53 Activation JNK->p53 Bax ↑ Bax (Pro-apoptotic) p53->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) p53->Bcl2 Apoptosis Tubular Cell Apoptosis Bax->Apoptosis Bcl2->Apoptosis pMLKL MLKL Phosphorylation RIPK1_3->pMLKL MLKL->pMLKL Necroptosis Tubular Cell Necroptosis & Inflammation pMLKL->Necroptosis Testicular_Toxicity_Signaling cluster_stimulus Stimulus cluster_sertoli_dysfunction Sertoli Cell Dysfunction cluster_inflammatory_necrosis Inflammatory Necrosis MCPD 3-MCPD Esters pCREB ↓ p-CREB MCPD->pCREB RIPK1_MLKL ↑ RIPK1 / MLKL Activation MCPD->RIPK1_MLKL AR ↓ Androgen Receptor (AR) pCREB->AR Transcription Spermatogenesis Impaired Spermatogenesis AR->Spermatogenesis Inflammation Testicular Inflammation & Damage RIPK1_MLKL->Inflammation

Methodological & Application

Application Notes and Protocols for 1-Myristoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-chloropropanediol is a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD), a known food processing contaminant. 3-MCPD and its esters are of significant interest to the scientific community due to their potential health risks, including nephrotoxicity and reproductive toxicity.[1][2] Understanding the biological activity and underlying mechanisms of individual 3-MCPD esters, such as this compound, is crucial for risk assessment and the development of potential mitigation strategies. These application notes provide detailed protocols for the synthesis, analysis, and in vitro toxicological assessment of this compound.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
CAS Number 30557-03-0Internal Data
Molecular Formula C₁₇H₃₃ClO₃Internal Data
Molecular Weight 320.89 g/mol Internal Data
Appearance White to off-white solidInternal Data
Solubility Soluble in Dichloromethane, Ethyl Acetate (B1210297), MethanolInternal Data
Storage Recommended long-term storage at -20°C. May be stored at room temperature for short periods.Internal Data
In Vitro Cytotoxicity Data (3-MCPD 1-monopalmitate in NRK-52E cells)
AssayEndpointResult
MTT AssayCell ViabilityDose-dependent decrease[2]
LDH AssayCytotoxicityDose-dependent increase[2]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via lipase-catalyzed esterification.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve myristic acid (1 equivalent) and 3-chloro-1,2-propanediol (1.2 equivalents) in anhydrous toluene.

  • Addition of Catalyst and Dehydrating Agent: Add immobilized lipase (e.g., 10% w/w of substrates) and activated molecular sieves to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 40-60°C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Reaction Work-up: Once the reaction is complete, filter off the immobilized lipase and molecular sieves.

  • Solvent Removal: Remove the toluene using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to isolate this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment in Human Kidney (HK-2) Cells

This protocol outlines a method to assess the cytotoxicity of this compound on the human proximal tubule epithelial cell line, HK-2.[3]

Materials:

  • HK-2 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HK-2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0-100 µM), ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%). Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells for 24, 48, or 72 hours.

  • MTT Assay for Cell Viability:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.

  • LDH Assay for Cytotoxicity:

    • Collect the cell culture supernatant from each well.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength. Cytotoxicity is expressed as the percentage of LDH release compared to a lysis control.

  • Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability) from the dose-response curves.

Protocol 3: Determination of this compound in an Oil Matrix

This protocol is based on the indirect analysis of 3-MCPD esters, which involves hydrolysis and derivatization followed by GC-MS analysis.[4][5][6][7][8]

Materials:

  • Oil sample containing this compound

  • Internal standard (e.g., 3-MCPD-d5)

  • Sodium methoxide (B1231860) solution in methanol

  • Hexane

  • Sodium chloride solution

  • Phenylboronic acid (PBA) derivatizing agent

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation and Hydrolysis:

    • Weigh a known amount of the oil sample into a screw-capped tube.

    • Add the internal standard solution.

    • Add sodium methoxide solution to hydrolyze the ester bonds, releasing 3-MCPD.

    • Incubate at room temperature with shaking.

  • Extraction:

    • Stop the reaction by adding an acidic sodium chloride solution.

    • Extract the fatty acid methyl esters with hexane and discard the organic layer.

  • Derivatization:

    • Add the PBA derivatizing agent to the aqueous layer containing the free 3-MCPD.

    • Heat the mixture to form the phenylboronic ester derivative of 3-MCPD.

  • Extraction of Derivative:

    • Extract the derivative with hexane.

    • Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system.

    • Use a suitable capillary column and temperature program to separate the 3-MCPD-PBA derivative from other components.

    • Use mass spectrometry for detection and quantification, monitoring characteristic ions for the analyte and the internal standard.

  • Quantification: Calculate the concentration of this compound in the original oil sample based on the response of the analyte relative to the internal standard and the initial weight of the sample.

Mandatory Visualization

Signaling Pathways of 3-MCPD Ester-Induced Nephrotoxicity

The following diagram illustrates the proposed signaling pathways involved in the nephrotoxicity induced by 3-MCPD esters, which are believed to be hydrolyzed to 3-MCPD in vivo. The toxicity is mediated through the induction of oxidative stress and apoptosis in kidney cells.

MCPD_Toxicity_Pathway MCPD_Ester This compound (and other 3-MCPD Esters) Hydrolysis Hydrolysis (in vivo) MCPD_Ester->Hydrolysis Lipases MCPD 3-MCPD Hydrolysis->MCPD ROS Increased Reactive Oxygen Species (ROS) MCPD->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress JNK_p53 Activation of JNK/p53 Pathway Oxidative_Stress->JNK_p53 Mitochondrial_Pathway Mitochondrial Pathway Oxidative_Stress->Mitochondrial_Pathway DJ1 Oxidation of DJ-1 Oxidative_Stress->DJ1 Apoptosis Apoptosis (Kidney Cell Death) JNK_p53->Apoptosis Bax_Bcl2 Increased Bax/Bcl-2 ratio Mitochondrial_Pathway->Bax_Bcl2 Cytochrome_c Cytochrome c release Bax_Bcl2->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

Caption: Signaling cascade of 3-MCPD ester-induced renal cell apoptosis.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of this compound.

Cytotoxicity_Workflow start Start seed_cells Seed HK-2 cells in 96-well plates start->seed_cells prepare_compound Prepare serial dilutions of This compound seed_cells->prepare_compound treat_cells Treat cells with compound prepare_compound->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate assay Perform Cytotoxicity Assays incubate->assay mtt_assay MTT Assay (Cell Viability) assay->mtt_assay Option 1 ldh_assay LDH Assay (Cytotoxicity) assay->ldh_assay Option 2 read_plates Measure absorbance with microplate reader mtt_assay->read_plates ldh_assay->read_plates analyze_data Analyze data and calculate IC50 read_plates->analyze_data end End analyze_data->end

Caption: Workflow for in vitro cytotoxicity testing of this compound.

References

Application Note: Probing N-Myristoylation with 1-Myristoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-myristoylation is a critical lipid modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins. This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and is crucial for regulating protein localization, stability, and function. N-myristoylated proteins are involved in a multitude of cellular processes, including signal transduction, oncogenesis, and infectious diseases, making NMT a compelling therapeutic target. This application note describes the potential use of 1-Myristoyl-3-chloropropanediol as a tool to investigate N-myristoylation in cell-based assays.

Principle

This compound is a fatty acid ester of 3-monochloropropanediol (3-MCPD). Structurally, it resembles myristoyl-CoA, the substrate for NMT. This structural similarity suggests that this compound may act as a competitive inhibitor of NMT, binding to the active site of the enzyme and preventing the transfer of myristate to its protein substrates. By inhibiting NMT, this compound can be used to study the cellular consequences of blocking protein N-myristoylation, such as altered protein localization, disruption of signaling pathways, and effects on cell viability and proliferation.

Applications

  • NMT Inhibition Screening: this compound can be screened for its inhibitory activity against NMT using in vitro biochemical assays.

  • Cellular Pathway Analysis: By treating cells with this compound, researchers can investigate the role of N-myristoylation in specific signaling pathways.

  • Target Validation: The cellular effects of this compound can help to validate NMT as a drug target in various disease models.

  • Drug Discovery Lead: If found to be an effective NMT inhibitor, this compound or its derivatives could serve as a starting point for the development of novel therapeutics.

Data Presentation

While specific inhibitory data for this compound against NMT is not currently available, the following table summarizes the IC50 values of several known NMT inhibitors to provide a reference for potency.

InhibitorTarget OrganismNMT IsoformIC50 (nM)Reference
IMP-366 (DDD85646)HumanNMT129[1]
IMP-1088HumanNMT10.24[1]
Compound 1HumanNMT1 / NMT2~2,500 / ~3,000[2]
Compound 2Trypanosoma brucei / HumanNMTlow nM[2]

Experimental Protocols

Fluorescence-Based N-Myristoyltransferase (NMT) Inhibitor Screening Assay

This protocol is adapted from a generic fluorescence-based assay for NMT activity.[2] It measures the production of Coenzyme A (CoA), a product of the N-myristoylation reaction, which reacts with a fluorogenic maleimide (B117702) derivative to produce a fluorescent signal.

Materials:

  • Recombinant human NMT1 or NMT2

  • Myristoyl-CoA

  • Peptide substrate with an N-terminal glycine (e.g., from a known myristoylated protein like Src)

  • This compound (and other test compounds)

  • 7-diethylamino-3-(4′-maleimidylphenyl)-4-methylcoumarin (CPM)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM EGTA, 1 mM DTT

  • Quenching Solution: Assay buffer with a high concentration of a stable thiol (e.g., 5 mM beta-mercaptoethanol) to stop the reaction.

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 470 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • 10 µL of test compound dilution (or DMSO for control).

    • 25 µL of Myristoyl-CoA solution (final concentration of 4 µM).[2]

    • 50 µL of NMT enzyme solution (final concentration of 6.3 nM).[2]

    • 10 µL of CPM solution (final concentration of 8 µM).[2]

  • Initiate Reaction: Start the enzymatic reaction by adding 15 µL of the peptide substrate solution (final concentration of 4 µM).[2]

  • Incubation: Incubate the plate at 25°C for 30 minutes.[2]

  • Quench Reaction: Stop the reaction by adding 60 µL of quenching solution.[2]

  • Fluorescence Measurement: Read the fluorescence intensity at an excitation of 380 nm and an emission of 470 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the viability of cultured cells.

Materials:

  • Cell line of interest (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (wells with medium only).

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.

Visualizations

N_Myristoylation_Signaling_Pathway cluster_cytosol Cytosol cluster_membrane Cell Membrane Myristoyl_CoA Myristoyl-CoA NMT N-Myristoyltransferase (NMT) Myristoyl_CoA->NMT Substrate Protein Precursor Protein (N-terminal Glycine) Protein->NMT Substrate Myristoylated_Protein Myristoylated Protein NMT->Myristoylated_Protein Catalyzes Membrane_Targeting Membrane Targeting & Signal Transduction Myristoylated_Protein->Membrane_Targeting Localization

Caption: N-Myristoylation Signaling Pathway.

NMT_Inhibitor_Assay_Workflow start Start prepare_reagents Prepare Reagents: NMT, Myristoyl-CoA, Peptide, CPM, Test Compound start->prepare_reagents dispense Dispense Reagents into 96-well plate prepare_reagents->dispense incubate Incubate at 25°C for 30 min dispense->incubate quench Quench Reaction incubate->quench read_fluorescence Read Fluorescence (Ex: 380nm, Em: 470nm) quench->read_fluorescence analyze Analyze Data & Determine IC50 read_fluorescence->analyze end End analyze->end

Caption: Fluorescence-Based NMT Inhibitor Assay Workflow.

Cell_Viability_Assay_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells treat_cells Treat with This compound seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data & Determine GI50 read_absorbance->analyze end End analyze->end

Caption: Cell Viability (MTT) Assay Workflow.

References

Application Notes and Protocols for Animal Model Studies with 1-Myristoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-chloropropanediol is a monoester of 3-monochloropropane-1,2-diol (3-MCPD), a food processing contaminant that has garnered significant attention due to its potential toxic effects. Animal model studies are crucial for elucidating the toxicological profile of this compound and for assessing its risk to human health. In the gastrointestinal tract, 3-MCPD esters are largely hydrolyzed, releasing free 3-MCPD, which is then absorbed.[1][2] The primary target organs for 3-MCPD toxicity in rodents are the kidneys and testes.[2][3] This document provides a summary of quantitative data from animal studies on 3-MCPD esters, detailed experimental protocols for key toxicity assessments, and visualizations of relevant signaling pathways and workflows.

While specific studies on this compound are limited in the publicly available literature, the data presented here are derived from studies on structurally similar 3-MCPD monoesters and diesters, such as those with palmitic and oleic acids. These serve as valuable surrogates for understanding the potential toxicity of this compound.

Data Presentation

The following tables summarize quantitative data from key toxicological studies on 3-MCPD and its esters in rodent models.

Table 1: Nephrotoxicity Data from a 90-Day Oral Toxicity Study in Male Sprague Dawley Rats with 3-MCPD Monoesters [4]

ParameterControl3-MCPD 1-monooleate (10 mg/kg BW/day)3-MCPD 1-monooleate (100 mg/kg BW/day)3-MCPD 1-monostearate (15 mg/kg BW/day)3-MCPD 1-monostearate (150 mg/kg BW/day)
Serum Urea Creatinine BaselineDose-dependent increaseSignificant increaseDose-dependent increaseSignificant increase
Uric Acid BaselineDose-dependent increaseSignificant increaseDose-dependent increaseSignificant increase
Urea Nitrogen BaselineDose-dependent increaseSignificant increaseDose-dependent increaseSignificant increase
Histological Renal Impairment NoneObservedSignificantObservedSignificant

Table 2: Reproductive Toxicity Data from Studies on Male Rats Exposed to 3-MCPD [5][6]

ParameterControl3-MCPD (5 mg/kg BW/day for 4 weeks)3-MCPD (10 mg/kg BW/day for 30 days)3-MCPD (36 mg/kg BW/day for 4 weeks)3-MCPD (72 mg/kg BW/day for 4 weeks)
Sperm Motility NormalSignificantly reduced[7]Reduced[5]--
Sperm Number per gram of Testis Normal-Significantly reduced[5]--
Daily Sperm Production per gram of Testis Normal-Significantly reduced[5]--
Total Sperm Concentration Normal--Decreased by 28.9%[6]Decreased by 57.7%[6]
Testicular Seminiferous Tubule Atrophy None--Observed[6]Obvious[6]

Table 3: Carcinogenicity Data from a 2-Year Study in Sprague-Dawley Rats with 3-MCPD in Drinking Water [8]

FindingMale Rats (400 ppm)Female Rats (400 ppm)
Renal Tubule Carcinomas Significantly increased incidence-
Renal Tubule Adenomas Positive trendSignificantly increased incidence
Leydig Cell Tumors Significantly increased incidence-

Experimental Protocols

The following are detailed protocols for key toxicological assessments, based on OECD guidelines and methodologies reported in the literature.

Protocol 1: Repeated Dose 28-Day Oral Toxicity Study (Based on OECD Guideline 407)[9][10]

1. Objective: To evaluate the potential toxicity of this compound after repeated oral administration for 28 days.

2. Test System:

  • Species: Rat (e.g., Sprague-Dawley or Wistar), young and healthy.

  • Sex: Both males and non-pregnant females.

  • Group Size: At least 5 animals per sex per group.

3. Experimental Design:

  • Control Group: Vehicle control (e.g., corn oil).

  • Test Groups: At least three dose levels of this compound, with the highest dose expected to produce toxic effects but not mortality.

  • Administration: Daily oral gavage for 28 consecutive days.

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight: Weekly measurements.

    • Food and Water Consumption: Weekly measurements.

  • Terminal Procedures (Day 29):

    • Blood Collection: For hematology and clinical biochemistry analysis (including renal and liver function tests).

    • Necropsy: Gross pathological examination of all animals.

    • Organ Weights: Weighing of key organs (kidneys, liver, testes, etc.).

    • Histopathology: Microscopic examination of organs and tissues from the control and high-dose groups.

Protocol 2: Male Reproductive Toxicity Assessment (Integrated into a 90-day study)

1. Objective: To assess the effects of this compound on male reproductive function.

2. Test System:

  • Species: Male rats (e.g., Sprague-Dawley).

  • Group Size: At least 10 animals per group.

3. Experimental Design:

  • Dosing: Daily oral gavage for 90 days.

  • Terminal Procedures:

    • Sperm Analysis:

      • Collection of sperm from the cauda epididymis and vas deferens.

      • Evaluation of sperm motility, concentration, and morphology.

    • Histopathology:

      • Microscopic examination of the testes and epididymides for abnormalities in spermatogenesis and tissue structure.

    • Hormone Analysis:

Protocol 3: Carcinogenicity Bioassay (Based on OECD Guideline 451)[10][11][12]

1. Objective: To determine the carcinogenic potential of this compound following long-term exposure.

2. Test System:

  • Species: Two rodent species, typically rats and mice.

  • Sex: Both males and females.

  • Group Size: At least 50 animals per sex per group.

3. Experimental Design:

  • Control Group: Concurrent control group.

  • Test Groups: At least three dose levels. The highest dose should be the maximum tolerated dose (MTD).

  • Administration: Daily, for a major portion of the animals' lifespan (typically 24 months for rats and 18-24 months for mice).

  • Observations:

    • Clinical Signs and Palpation: Regular observation for clinical signs of toxicity and palpation for masses.

    • Body Weight and Food Consumption: Regular measurements.

  • Terminal Procedures:

    • Necropsy: Complete gross necropsy on all animals.

    • Histopathology: Microscopic examination of all organs and tissues from all animals, with special attention to neoplastic lesions.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways implicated in 3-MCPD-induced nephrotoxicity.

G cluster_0 3-MCPD Ester Induced Nephrotoxicity MCPD 3-MCPD Esters JNK JNK Activation MCPD->JNK p53 p53 Phosphorylation JNK->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Apoptosis Tubular Cell Apoptosis Bax->Apoptosis Bcl2->Apoptosis

JNK/p53 Mediated Apoptosis in Renal Cells

G cluster_1 3-MCPD Ester Induced Necroptosis MCPD 3-MCPD Esters RIPK1 RIPK1 Expression MCPD->RIPK1 RIPK3 RIPK3 Expression MCPD->RIPK3 MLKL MLKL Expression MCPD->MLKL pMLKL MLKL Phosphorylation RIPK1->pMLKL RIPK3->pMLKL MLKL->pMLKL Necroptosis Cell Necroptosis & Inflammation pMLKL->Necroptosis

RIPK1/RIPK3/MLKL Mediated Necroptosis in Renal Cells
Experimental Workflow

The following diagram illustrates a general experimental workflow for a sub-chronic oral toxicity study.

G cluster_2 Workflow for a 90-Day Oral Toxicity Study AnimalAcclimatization Animal Acclimatization (e.g., 1 week) Randomization Randomization into Groups AnimalAcclimatization->Randomization Dosing Daily Oral Dosing (90 days) Randomization->Dosing InLifeObs In-Life Observations (Daily clinical signs, weekly body weight) Dosing->InLifeObs Termination Euthanasia and Necropsy InLifeObs->Termination SampleCollection Blood and Tissue Collection Termination->SampleCollection Analysis Hematology, Clinical Chemistry, Histopathology, Sperm Analysis SampleCollection->Analysis DataAnalysis Data Analysis and Reporting Analysis->DataAnalysis

General Experimental Workflow for Toxicity Studies

References

Application Notes and Protocols for the Analysis of 1-Myristoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-Myristoyl-3-chloropropanediol, a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD). The protocols described herein are primarily focused on indirect analysis via Gas Chromatography-Mass Spectrometry (GC-MS) following hydrolysis and derivatization, as well as direct analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a process contaminant found in refined edible oils and fats, formed during high-temperature refining processes in the presence of chlorides.[1][2] Due to the potential health risks associated with 3-MCPD esters, which are hydrolyzed to free 3-MCPD in the gastrointestinal tract, accurate and sensitive analytical methods are crucial for their detection and quantification in various matrices.[1] Free 3-MCPD is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[3]

The analytical approaches for 3-MCPD esters can be categorized into two main types: indirect and direct methods. Indirect methods are more established and widely used for routine analysis.[4] They involve the cleavage of the fatty acid moiety to release free 3-MCPD, which is then derivatized to enhance its volatility for GC-MS analysis.[1][4][5] Direct methods, on the other hand, analyze the intact ester molecule, typically employing LC-MS/MS, which can provide more specific information about the individual ester species.[6]

Analytical Methods

This document outlines two primary protocols for the determination of this compound:

  • Indirect Analysis using Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely adopted method, often following standardized procedures from organizations like AOCS, ISO, and DGF.[1][2]

  • Direct Analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers the advantage of analyzing the intact ester, thus avoiding the hydrolysis and derivatization steps.[6]

Protocol 1: Indirect Analysis via GC-MS

This protocol details the indirect analysis of this compound by converting it to free 3-MCPD, followed by derivatization and GC-MS detection. The general workflow involves sample preparation (extraction and hydrolysis), derivatization, and instrumental analysis.

Experimental Workflow: Indirect GC-MS Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (e.g., Edible Oil) IS_Addition Addition of Internal Standard (e.g., 3-MCPD-d5) Sample->IS_Addition Hydrolysis Alkaline/Acidic Transesterification IS_Addition->Hydrolysis Neutralization Neutralization & FAME Extraction Hydrolysis->Neutralization Extraction Extraction of Free 3-MCPD Neutralization->Extraction Derivatization Derivatization with Phenylboronic Acid (PBA) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Quantification GCMS->Data

Caption: Workflow for the indirect analysis of 3-MCPD esters by GC-MS.

Detailed Methodology

1. Sample Preparation and Hydrolysis:

  • Objective: To extract the 3-MCPD esters from the sample matrix and hydrolyze them to free 3-MCPD.

  • Procedure:

    • Weigh a representative amount of the homogenized sample (e.g., 100 mg of oil) into a centrifuge tube.

    • Add a known amount of an appropriate internal standard, such as 3-MCPD-d5, to the sample.[4]

    • For alkaline transesterification, add a solution of sodium methoxide (B1231860) in methanol (B129727) and incubate to convert triacylglycerols to fatty acid methyl esters (FAMEs) and release 3-MCPD.[7]

    • Stop the reaction by adding an acidified salt solution (e.g., acidified NaCl).[7]

    • Extract the FAMEs with a non-polar solvent like hexane (B92381) or iso-hexane and discard the organic layer. This step is repeated to ensure complete removal of FAMEs.[7]

    • Extract the remaining aqueous phase containing the free 3-MCPD with a more polar solvent mixture, such as diethyl ether/ethyl acetate (B1210297).[7]

2. Derivatization:

  • Objective: To increase the volatility and thermal stability of 3-MCPD for GC analysis.

  • Procedure:

    • Evaporate the solvent from the extracted 3-MCPD solution under a gentle stream of nitrogen.

    • Add a solution of phenylboronic acid (PBA) in a suitable solvent (e.g., diethyl ether) to the residue.[3][7]

    • Heat the mixture to facilitate the derivatization reaction, forming a cyclic ester with 3-MCPD.[8]

    • After cooling, the derivatized sample is ready for GC-MS analysis.

3. GC-MS Instrumental Analysis:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Typical GC Conditions:

    • Injector: Split/splitless or PTV, operated in splitless mode.[1]

    • Injector Temperature: 250-270°C.[9][10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.4 mL/min).[5][9]

    • Oven Temperature Program: An initial temperature of 50-85°C, held for 1-2 minutes, followed by a ramp to a final temperature of around 320°C.[1][9] The specific ramp rates can be optimized to achieve good separation.

    • Column: A non-polar or medium-polarity capillary column, such as a BPX-5 or equivalent.[4]

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for the PBA derivative of 3-MCPD and its deuterated internal standard are monitored.

    • Transfer Line Temperature: 270°C.[10]

Quantitative Data Summary (GC-MS)
ParameterTypical Value RangeReference
Limit of Detection (LOD)0.003 - 0.11 mg/kg[4][8]
Limit of Quantitation (LOQ)0.009 - 0.14 mg/kg[4][8]
Recovery92.80% - 105.22%[4]
Repeatability (RSD)4.18% - 5.63%[4]

Protocol 2: Direct Analysis via LC-MS/MS

This protocol describes the direct analysis of intact this compound using LC-MS/MS. This method is advantageous for its specificity and reduced sample preparation complexity.

Experimental Workflow: Direct LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Edible Oil) Dissolution Dissolution in Solvent Mixture Sample->Dissolution Cleanup Solid-Phase Extraction (SPE) Cleanup Dissolution->Cleanup LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS Data Data Acquisition & Quantification LCMSMS->Data

Caption: Workflow for the direct analysis of 3-MCPD esters by LC-MS/MS.

Detailed Methodology

1. Sample Preparation:

  • Objective: To dissolve the sample and remove interfering matrix components.

  • Procedure:

    • Weigh a representative amount of the oil sample.

    • Dissolve the sample in a suitable solvent mixture, such as tert-butyl methyl ether and ethyl acetate (4:1 v/v).[6]

    • Perform a cleanup step using solid-phase extraction (SPE) cartridges (e.g., C18 and silica) to remove interfering compounds like triacylglycerols.[6][11]

    • The eluate is then concentrated and reconstituted in a solvent suitable for LC-MS/MS injection.

2. LC-MS/MS Instrumental Analysis:

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Typical LC Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., methanol, acetonitrile) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Typical MS/MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI) is commonly used.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Quantitative Data Summary (LC-MS/MS)
ParameterTypical Value RangeReference
Limit of Quantitation (LOQ)0.02 - 0.08 mg/kg[6][12]
Repeatability (RSDr%)5.5% - 25.5%[6][12]
Recovery89% - 120%[11]

Conclusion

The choice between indirect GC-MS and direct LC-MS/MS methods for the analysis of this compound will depend on the specific requirements of the analysis. The indirect GC-MS method is well-established, robust, and suitable for routine monitoring of total 3-MCPD esters. The direct LC-MS/MS method provides higher specificity for individual esters and can be advantageous for research and development purposes where understanding the profile of different 3-MCPD esters is important. Both methods, when properly validated, can provide accurate and reliable quantification of this process contaminant.

References

Application Note: Determination of 3-MCPD and Glycidyl Esters in Edible Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable indirect method for the determination of 3-monochloropropane-1,2-diol (3-MCPD) esters and glycidyl (B131873) esters in edible oils using Gas Chromatography-Mass Spectrometry (GC-MS). These process contaminants, formed during the refining of edible oils, are of significant health concern due to their potential carcinogenic properties.[1][2] The protocol described herein is based on established standard methods, such as AOCS Official Method Cd 29c-13, and involves the cleavage of the esters, derivatization of the free analytes, and subsequent GC-MS analysis.[1][3][4] This document provides comprehensive experimental protocols, quantitative performance data, and visual workflows to assist researchers in the accurate quantification of these compounds.

Introduction

Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD) and glycidyl esters are process-induced contaminants that can form in edible oils during high-temperature refining processes.[1][3] Upon ingestion, these esters are hydrolyzed, releasing free 3-MCPD and glycidol (B123203), which are considered potentially genotoxic and carcinogenic.[3] Consequently, regulatory bodies worldwide, including the European Union, have established maximum permissible levels for these contaminants in various food products.[1][5]

The analytical determination of 3-MCPD and glycidyl esters can be challenging due to the complexity of the food matrix and the low concentrations of the analytes. Indirect analytical methods are commonly employed for routine analysis.[6][7] These methods typically involve a transesterification or hydrolysis step to cleave the fatty acid esters, releasing the free 3-MCPD and glycidol.[7][8] Due to their low volatility and high polarity, the cleaved analytes require derivatization prior to GC-MS analysis to improve their chromatographic behavior and detection sensitivity.[6][9] Phenylboronic acid (PBA) is a widely used derivatization reagent for this purpose.[6][7][8] This application note provides a detailed protocol for an indirect GC-MS method for the simultaneous determination of 3-MCPD and glycidyl esters.

Experimental Protocols

This protocol is based on the principles of the AOCS Official Method Cd 29c-13, which is an indirect method for the determination of 3-MCPD and glycidyl esters.[1][3][4] The method involves two parallel assays (Assay A and Assay B) to differentiate and quantify the sum of 3-MCPD and glycidyl esters (as 3-MCPD) and 3-MCPD esters alone.

Materials and Reagents

  • Solvents: Methanol (B129727), tert-Butyl methyl ether (TBME), Isooctane (B107328), n-Hexane (GC grade or equivalent)[1]

  • Reagents: Sodium hydroxide (B78521) (NaOH), Sodium chloride (NaCl), Phenylboronic acid (PBA), Sulfuric acid (H₂SO₄), Anhydrous sodium sulfate[1][6]

  • Standards: 3-MCPD, Glycidol, 3-MCPD-d5 (internal standard), certified reference materials for 3-MCPD and glycidyl esters in oil[1]

Sample Preparation

The sample preparation involves two parallel assays for each oil sample:

  • Assay A (for 3-MCPD and Glycidyl Esters):

    • Weigh approximately 100 mg of the oil sample into a vial.

    • Add the internal standard solution (3-MCPD-d5).

    • Add TBME and a sodium hydroxide solution in methanol to initiate transesterification. The reaction proceeds for a specific time (e.g., 3.5-5 minutes) to cleave the esters.[5]

    • Stop the reaction by adding an acidified sodium chloride solution. This step also converts the glycidol released from glycidyl esters into 3-MCPD.

    • Extract the fatty acid methyl esters (FAMEs) with hexane (B92381) and discard the organic layer. This cleanup step removes the bulk of the oil matrix.[7]

    • Extract the aqueous layer containing the free 3-MCPD and the 3-MCPD derived from glycidol.

    • Proceed to the derivatization step.

  • Assay B (for 3-MCPD Esters only):

    • The procedure is identical to Assay A, with the exception that a different stop solution is used. An acidified sodium bromide solution is used to quench the reaction. Under these conditions, glycidol is converted to 3-MBPD (3-monobromopropanediol) instead of 3-MCPD.[1]

Derivatization

  • To the final extract from both Assay A and Assay B, add a solution of phenylboronic acid (PBA).[8][10]

  • The reaction is typically carried out at an elevated temperature (e.g., 75°C for 30 minutes) to form the volatile PBA derivatives of 3-MCPD.[6]

  • After the reaction, the solvent is evaporated, and the residue is reconstituted in a suitable solvent like isooctane for GC-MS analysis.[5]

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of 3-MCPD PBA derivatives. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 8890 GC system or equivalent[6]
Mass Spectrometer Agilent 5977B GC/MSD or equivalent[6]
Injection Volume 1 µL[6]
Inlet Split/splitless; Temperature: 280 °C; Splitless mode[6]
Column Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 1 µm) or equivalent[6]
Carrier Gas Helium at a constant flow of 1.4 mL/min[8]
Oven Program Initial: 85 °C, hold for 0.5 min; Ramp 1: 6 °C/min to 150 °C; Ramp 2: 12 °C/min to 180 °C; Ramp 3: 25 °C/min to 280 °C, hold for 7 min[7]
MSD Transfer Line 250 °C[8]
Ion Source Electron Ionization (EI) at 70 eV; Temperature: 230 °C[8]
Acquisition Mode Selected Ion Monitoring (SIM)[8][10]
Monitored Ions 3-MCPD-PBA derivative: m/z 147, 196; 3-MCPD-d5-PBA derivative: m/z 150, 201[8]

Data Presentation

The following tables summarize the quantitative performance data for the GC-MS analysis of 3-MCPD and glycidyl esters from various studies.

Table 1: Method Detection and Quantification Limits

AnalyteMethodLODLOQReference
3-MCPDGC-MS/MS-0.02 µg/g[5]
GlycidolGC-MS/MS0.006 µg/g (calc.)0.02 µg/g[5]
GlycidolGC-MS0.02 mg/kg0.1 mg/kg[11]
3-MCPDGC-MS4.18-10.56 ng/g-[9]
3-MCPDGCxGC-TOFMS0.00080 µg/g0.00267 µg/g[12]

Table 2: Recovery and Precision Data

AnalyteSpiking Level (mg/kg)Recovery (%)RSD (%)Reference
Glycidol0.587.5 - 106.57.2[8]
Glycidol1.087.5 - 106.55.4[8]
3-MCPD0.581.4 - 92.43.6[8]
3-MCPD1.081.4 - 92.43.7[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Parallel Assays cluster_derivatization Derivatization cluster_analysis Analysis sample Oil Sample (100 mg) add_is Add Internal Standard (3-MCPD-d5) sample->add_is transesterification Transesterification (NaOH in Methanol/TBME) add_is->transesterification assay_a Assay A: Stop with Acidified NaCl (Glycidol -> 3-MCPD) transesterification->assay_a assay_b Assay B: Stop with Acidified NaBr (Glycidol -> 3-MBPD) transesterification->assay_b cleanup FAMEs Extraction (Hexane) assay_a->cleanup assay_b->cleanup analyte_extraction Aqueous Layer Extraction cleanup->analyte_extraction add_pba Add Phenylboronic Acid (PBA) analyte_extraction->add_pba reaction Incubate (e.g., 75°C, 30 min) add_pba->reaction reconstitute Evaporate and Reconstitute in Isooctane reaction->reconstitute gcms GC-MS Analysis (SIM Mode) reconstitute->gcms quantification Quantification gcms->quantification

Caption: Experimental workflow for the indirect analysis of 3-MCPD and glycidyl esters.

logical_relationships cluster_challenges Analytical Challenges cluster_solutions Analytical Solutions contaminants Process Contaminants (3-MCPD & Glycidyl Esters) matrix Complex Oil Matrix contaminants->matrix volatility Low Volatility & High Polarity of Free Analytes contaminants->volatility concentration Low Concentration Levels contaminants->concentration hydrolysis Ester Cleavage (Transesterification/Hydrolysis) matrix->hydrolysis addresses derivatization Derivatization (e.g., PBA) volatility->derivatization addresses gcms Sensitive Detection (GC-MS/MS) concentration->gcms addresses

Caption: Logical relationships in the analysis of 3-MCPD and glycidyl esters.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of 3-MCPD and glycidyl esters in edible oils. The described sample preparation, including transesterification and derivatization with phenylboronic acid, effectively addresses the challenges posed by the complex sample matrix and the physicochemical properties of the analytes. The provided quantitative data demonstrates that the method achieves the necessary limits of detection and quantification to meet regulatory requirements. The experimental workflow and logical relationship diagrams offer a clear overview of the analytical process and its underlying principles, making this a valuable resource for laboratories involved in food safety and quality control.

References

Application Note: Quantitative Analysis of 1-Myristoyl-3-chloropropanediol in Edible Oils by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 1-Myristoyl-3-chloropropanediol, a fatty acid ester of 3-monochloropropanediol (3-MCPD), in edible oil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 3-MCPD esters are process contaminants found in refined edible fats and oils, and their monitoring is crucial due to potential health risks. The described method utilizes a robust sample preparation procedure involving solvent extraction and solid-phase extraction (SPE) cleanup, followed by a highly specific UHPLC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is suitable for the routine analysis of edible oil samples for quality control and safety assessment.

Introduction

This compound is a member of the 3-MCPD fatty acid ester family, which are chemical contaminants formed during the high-temperature refining of edible oils and fats. Toxicological studies have indicated that 3-MCPD and its esters can be hydrolyzed in the gastrointestinal tract, releasing free 3-MCPD, which has been associated with kidney and reproductive toxicity.[1][2] The primary mechanism of toxicity is believed to involve the metabolic conversion of 3-MCPD to intermediates that inhibit key enzymes in the glycolysis pathway, leading to cellular energy depletion.[1] Therefore, sensitive and accurate analytical methods are required for the determination of this compound in food matrices to ensure consumer safety. This application note provides a comprehensive protocol for the LC-MS/MS analysis of this compound in edible oils.

Experimental Protocols

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

This protocol is optimized for the extraction of this compound from edible oil samples.

Materials:

Procedure:

  • Sample Weighing and Dissolution: Accurately weigh 0.5 g of the edible oil sample into a 15 mL centrifuge tube. Add 5 mL of a tert-butyl methyl ether and ethyl acetate mixture (80:20, v/v).

  • Extraction: Vortex the mixture vigorously for 2 minutes to ensure complete dissolution of the oil.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of n-hexane followed by 5 mL of the tert-butyl methyl ether/ethyl acetate mixture.

    • Condition a silica SPE cartridge by passing 5 mL of n-hexane.

  • SPE Cleanup:

    • Load the entire sample extract onto the conditioned C18 SPE cartridge.

    • Elute the analytes from the C18 cartridge with 10 mL of the tert-butyl methyl ether/ethyl acetate mixture.

    • Load the eluate from the C18 cartridge onto the conditioned silica SPE cartridge.

    • Wash the silica cartridge with 5 mL of n-hexane to remove nonpolar interferences.

    • Elute the this compound with 10 mL of a n-hexane and diethyl ether mixture (90:10, v/v).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of acetonitrile for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid
Gradient 0-1 min: 30% B; 1-10 min: 30-95% B; 10-12 min: 95% B; 12-12.1 min: 95-30% B; 12.1-15 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions for this compound:

The molecular formula for this compound is C₁₇H₃₃ClO₃, with a monoisotopic mass of 320.21. The precursor ion will be the protonated molecule [M+H]⁺ or the ammonium adduct [M+NH₄]⁺. The primary product ion results from the neutral loss of myristic acid.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
This compound338.2 ([M+NH₄]⁺)111.11575.120

Note: Collision energies should be optimized for the specific instrument used.

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and determining the linearity, limit of detection (LOD), and limit of quantification (LOQ).

ParameterThis compound
Linearity Range (ng/mL) 1 - 500
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) (ng/mL) 0.5
Limit of Quantification (LOQ) (ng/mL) 1.0
Precision (%RSD, n=6) < 15%
Accuracy (% Recovery) 85 - 115%

Note: These values are typical performance characteristics and may vary depending on the instrument and matrix. The limits of quantification for 3-MCPD esters in various food matrices have been reported to be in the range of 0.01 to 0.1 mg/kg.[3][4]

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Edible Oil Sample (0.5 g) Extraction Solvent Extraction (t-BME/Ethyl Acetate) Sample->Extraction SPE_Cleanup SPE Cleanup (C18 and Silica) Extraction->SPE_Cleanup Evaporation Evaporation & Reconstitution (Acetonitrile) SPE_Cleanup->Evaporation LC_Separation UHPLC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Result Result Data_Analysis->Result Final Concentration

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Proposed Metabolic Pathway and Toxicological Effect

G cluster_ingestion Ingestion & Metabolism cluster_toxicity Toxicological Effect MCPD_Ester This compound Hydrolysis Gastrointestinal Lipases MCPD_Ester->Hydrolysis Free_MCPD Free 3-MCPD Hydrolysis->Free_MCPD Metabolism Cellular Metabolism Free_MCPD->Metabolism Toxic_Metabolite Toxic Metabolite (e.g., β-chlorolactic acid) Metabolism->Toxic_Metabolite Inhibition Inhibition of Glycolytic Enzymes Toxic_Metabolite->Inhibition Glycolysis Glycolysis Pathway Energy_Depletion Cellular Energy Depletion Glycolysis->Energy_Depletion Inhibition->Glycolysis Toxicity Renal & Reproductive Toxicity Energy_Depletion->Toxicity

Caption: Proposed metabolic pathway and toxicological effect of this compound.

References

Application Notes and Protocols: Preparation and Use of 1-Myristoyl-3-chloropropanediol Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-chloropropanediol is a fatty acid ester of 3-monochloropropanediol (3-MCPD). 3-MCPD and its esters are process-induced contaminants found in some heat-processed foods and refined vegetable oils[1][2]. Due to the potential health concerns associated with 3-MCPD, including nephrotoxicity and anti-fertility effects observed in animal studies, its esterified forms like this compound are of significant interest in toxicological and metabolic research[3]. These compounds serve as valuable tools for investigating the cellular and molecular mechanisms of 3-MCPD toxicity, as well as for studying lipid metabolism and signaling pathways.

This document provides detailed protocols for the preparation of a this compound stock solution and its application in a cell-based assay to study its effects on cellular lipid profiles.

Product Information

ParameterValue
Synonyms Myristic acid, 3-chloro-2-hydroxypropyl ester; 3-Chloro-2-hydroxypropyl tetradecanoate
Molecular Formula C₁₇H₃₃ClO₃[4][5]
Molecular Weight 320.89 g/mol [5]
CAS Number 30557-03-0[5]
Purity >98%
Physical State Solid
Solubility Dichloromethane, Ethyl Acetate, Methanol[4][6]
Storage Store at -20°C for long-term storage. May be stored at room temperature for short periods[4][6].

Preparation of Stock Solution

The choice of solvent for the stock solution is critical for ensuring solubility and compatibility with downstream applications, particularly in cell culture experiments. While this compound is soluble in methanol, dimethyl sulfoxide (B87167) (DMSO) is a more common and generally preferred solvent for preparing stock solutions of lipophilic compounds for use in cell-based assays due to its high solubilizing power and compatibility with most cell culture media at low final concentrations.

Materials and Reagents:

Material/ReagentSupplier
This compounde.g., Santa Cruz Biotechnology, Larodan
Dimethyl Sulfoxide (DMSO), cell culture gradee.g., Sigma-Aldrich, Thermo Fisher Scientific
Microcentrifuge tubes, sterileStandard laboratory supplier
Pipettes and sterile filter tipsStandard laboratory supplier

Protocol for 10 mM Stock Solution in DMSO:

  • Equilibrate: Allow the vial of this compound and the DMSO to come to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.21 mg of the compound.

  • Dissolving: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube containing the compound. For a 10 mM solution from 3.21 mg, add 1 mL of DMSO.

  • Mixing: Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Data Presentation: Stock Solution Concentrations

Desired Stock ConcentrationMass of this compoundVolume of DMSO to Add
1 mM0.321 mg1 mL
5 mM1.605 mg1 mL
10 mM 3.21 mg 1 mL
20 mM6.42 mg1 mL
50 mM16.05 mg1 mL

Note on Solvent Cytotoxicity: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity[7]. For example, to achieve a final concentration of 10 µM in the cell culture medium, you would add 1 µL of a 10 mM stock solution to 1 mL of medium (a 1:1000 dilution), resulting in a final DMSO concentration of 0.1%.

Experimental Protocol: Analysis of Cellular Lipid Profile after Treatment

This protocol outlines a general workflow for treating cultured cells with this compound and subsequently analyzing the changes in the cellular lipidome.

Materials and Reagents:

Material/Reagent
Mammalian cell line (e.g., HepG2, HEK293)
Complete cell culture medium
Phosphate-buffered saline (PBS), sterile
This compound stock solution (10 mM in DMSO)
DMSO (vehicle control)
6-well cell culture plates
Reagents for cell lysis and protein quantification (e.g., RIPA buffer, BCA assay kit)
Solvents for lipid extraction (e.g., chloroform, methanol)

Methodology:

  • Cell Seeding: Seed the chosen mammalian cell line in 6-well plates at a density that will result in approximately 80-90% confluency at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Treatment:

    • Once the cells reach the desired confluency, aspirate the old medium.

    • Prepare fresh complete medium containing the desired final concentration of this compound (e.g., 1 µM, 10 µM, 50 µM) by diluting the 10 mM stock solution.

    • Also prepare a vehicle control medium containing the same final concentration of DMSO as the treatment groups.

    • Add the treatment or vehicle control medium to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

  • Cell Harvesting and Lysis:

    • After the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by scraping in ice-cold PBS and centrifuge to obtain a cell pellet.

    • Lyse the cells in an appropriate buffer for subsequent protein quantification.

  • Lipid Extraction (Folch Method):

    • To the cell pellet, add a 2:1 mixture of chloroform:methanol.

    • Vortex the mixture thoroughly and incubate at room temperature with occasional shaking.

    • Add water to induce phase separation.

    • Centrifuge to separate the aqueous (upper) and organic (lower) phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Lipid Analysis:

    • The extracted lipids can be dried under a stream of nitrogen and reconstituted in a suitable solvent for analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS) for lipidomic profiling.

Visualizations

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage A Equilibrate Reagents to Room Temperature B Weigh this compound A->B Prevent Condensation C Add DMSO B->C Precise Amount D Vortex to Dissolve C->D Complete Dissolution E Aliquot into Single-Use Tubes D->E Avoid Freeze-Thaw F Store at -20°C E->F Long-Term Stability

Caption: Workflow for Preparing this compound Stock Solution.

G Experimental Workflow for Cellular Lipid Analysis cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed Cells in 6-well Plates B Treat with this compound or Vehicle A->B C Incubate for Desired Duration B->C D Harvest and Wash Cells C->D E Perform Lipid Extraction D->E F Analyze Lipids by LC-MS E->F G Data Processing and Interpretation F->G

Caption: Experimental Workflow for Analyzing Cellular Effects.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-chloropropanediol is a monoester of 3-monochloropropanediol (3-MCPD), a process contaminant found in some heat-processed foods and refined vegetable oils. As a member of the 3-MCPD ester family, this compound is of significant interest to researchers in toxicology, food safety, and drug development due to the potential health implications of 3-MCPD exposure. These application notes provide essential information on the appropriate solvents for this compound, protocols for its use in experimental settings, and an overview of a relevant biological signaling pathway.

Solvent Recommendations

The selection of an appropriate solvent is critical for the accurate and reproducible use of this compound in research applications. The recommended solvents are Dichloromethane, Ethyl Acetate, and Methanol[1][2].

Qualitative Solubility Data

SolventSolubilityNotes
Dichloromethane Soluble[1][2]A common solvent for nonpolar to moderately polar organic compounds.
Ethyl Acetate Soluble[1][2]Frequently used for extractions and as a solvent for analytical standards of related compounds.
Methanol Soluble[1][2]A polar protic solvent suitable for a range of applications.

Experimental Protocols

Preparation of a Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in Ethyl Acetate, suitable for use as a standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound (solid)

  • Ethyl Acetate (analytical grade)

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Spatula

  • Pipettes

Procedure:

  • Accurately weigh a precise amount of this compound (e.g., 10 mg) using an analytical balance.

  • Carefully transfer the weighed compound into a 10 mL volumetric flask.

  • Add a small amount of Ethyl Acetate to the flask to dissolve the compound.

  • Gently swirl the flask to ensure complete dissolution. A vortex mixer can be used if necessary.

  • Once the solid is fully dissolved, add Ethyl Acetate to the flask until the solution reaches the 10 mL mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store the stock solution in a tightly sealed container at -20°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable.

Experimental Workflow for Stock Solution Preparation

G cluster_workflow Stock Solution Preparation Workflow weigh 1. Weigh this compound transfer 2. Transfer to Volumetric Flask weigh->transfer dissolve 3. Add Ethyl Acetate & Dissolve transfer->dissolve fill 4. Fill to Volume with Ethyl Acetate dissolve->fill mix 5. Mix Thoroughly fill->mix store 6. Store at -20°C mix->store

Caption: Workflow for preparing a stock solution of this compound.

Biological Context and Signaling Pathway

3-MCPD and its esters are known to have toxicological effects, including nephrotoxicity and effects on fertility. Recent studies have suggested that the toxicity of related compounds may be mediated through the induction of ferroptosis, a form of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides. A key signaling pathway implicated in the cellular defense against oxidative stress and ferroptosis is the Nrf2/GPX4 pathway.

Nrf2/GPX4 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress, such as that which may be induced by this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that detoxifies lipid peroxides, thereby protecting the cell from ferroptosis. Inhibition of this pathway can lead to an accumulation of lipid peroxides and subsequent cell death.

G cluster_pathway Nrf2/GPX4 Signaling Pathway in Ferroptosis MCPD This compound (Potential Oxidative Stress) ROS Increased Lipid ROS MCPD->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 inactivates Keap1 Lipid_Perox Lipid Peroxidation ROS->Lipid_Perox Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2_Keap1->Nrf2_nuc releases Nrf2 ARE ARE Binding Nrf2_nuc->ARE GPX4 GPX4 Expression ARE->GPX4 GPX4->Lipid_Perox reduces Cell_Protection Cell Protection GPX4->Cell_Protection inhibits Ferroptosis Ferroptosis Lipid_Perox->Ferroptosis

Caption: The Nrf2/GPX4 signaling pathway and its role in cellular protection against ferroptosis.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or under a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Storage and Stability

For long-term storage, this compound should be stored at -20°C[1][2]. For short-term storage, it may be kept at room temperature[1][2]. To ensure maximum recovery of the product, it is advised to centrifuge the vial before opening the cap[1][2].

These application notes are intended to provide guidance for the handling and use of this compound in a research setting. Researchers should always consult relevant literature and safety documentation before beginning any new experimental protocol.

References

Application Notes and Protocols for 1-Myristoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and use of 1-Myristoyl-3-chloropropanediol in a laboratory setting. The included protocols are intended to serve as a guide for researchers investigating the biological effects of this compound, which is a member of the 3-monochloropropane-1,2-diol (3-MCPD) fatty acid ester family.

Product Information and Physical Properties

This compound is a chemical compound used in research, particularly in toxicology and metabolic studies. As a 3-MCPD ester, its biological effects are of interest due to the potential for hydrolysis in vivo to free 3-MCPD, a known food processing contaminant with established toxicological profiles.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 30557-03-0
Molecular Formula C17H33ClO3
Molecular Weight 320.89 g/mol [3]
Boiling Point 417.045 °C at 760 mmHg[4]
Refractive Index 1.465[4]
Appearance Solid
Purity >98%
Solubility Dichloromethane, Ethyl Acetate, Methanol[5]
Hygroscopicity Hygroscopic

Handling and Storage

2.1. Personal Protective Equipment (PPE)

Due to the limited toxicological data on this compound itself, it is prudent to handle it with care. Standard laboratory PPE should be worn at all times. This includes:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

2.2. Storage Conditions

Proper storage is crucial to maintain the integrity of the compound.

  • Long-term Storage: For long-term storage, the compound should be kept in a freezer at -20°C.[5]

  • Short-term Storage: Short-term storage at room temperature is permissible.[5]

  • Atmosphere: Due to its hygroscopic nature, it should be stored in a tightly sealed container to prevent moisture absorption.

2.3. Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

The high hydrophobicity of this compound presents a challenge for its use in aqueous-based biological assays, such as cell culture experiments. The following protocols provide a method for its solubilization and a general procedure for assessing its cytotoxicity.

3.1. Protocol for Solubilization in Aqueous Cell Culture Media

This protocol is adapted from a method developed for dissolving highly hydrophobic 3-MCPD esters for in vitro studies.[6]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Water bath or heat block

Procedure:

  • Prepare a 10 mM stock solution in DMSO:

    • Accurately weigh the required amount of this compound.

    • Dissolve it in pure DMSO to a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C.

  • Prepare an intermediate stock solution in FBS:

    • Warm the 10 mM DMSO stock solution and FBS to approximately 40-50°C in a water bath.

    • In a sterile microcentrifuge tube, add the appropriate volume of the 10 mM DMSO stock to FBS to achieve an intermediate concentration (e.g., 1 mM).

    • Vortex immediately and vigorously for at least 30 seconds to create a homogenous suspension.

  • Prepare the final working solution in cell culture medium:

    • Pre-warm the desired cell culture medium to 37°C.

    • Add the intermediate FBS-containing stock solution to the pre-warmed cell culture medium to achieve the final desired concentration for your experiment (e.g., 100 µM).

    • Vortex gently before adding to the cells.

3.2. Protocol for In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability using a colorimetric MTS assay.

Materials:

  • Cells of interest (e.g., human cell line)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound working solutions (prepared as in section 3.1)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment:

    • Remove the old medium from the wells.

    • Add 100 µL of the prepared this compound working solutions at various concentrations to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO and FBS as the highest concentration of the test compound) and a positive control for cytotoxicity if desired.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Following the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Express the results as a percentage of the vehicle control to determine the relative cell viability.

Diagrams

Experimental Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Compound Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis stock_sol Prepare 10 mM Stock in DMSO inter_sol Prepare Intermediate Stock in FBS stock_sol->inter_sol Dilute work_sol Prepare Final Working Solutions in Medium inter_sol->work_sol Dilute treat_cells Treat Cells with Working Solutions work_sol->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Exposure Period treat_cells->incubate add_mts Add MTS Reagent incubate->add_mts incubate_mts Incubate add_mts->incubate_mts read_abs Read Absorbance at 490 nm incubate_mts->read_abs analyze Calculate Percent Viability vs. Control read_abs->analyze G cluster_effects Downstream Cellular Effects MCPD_ester This compound (3-MCPD Ester) Hydrolysis In Vivo Hydrolysis MCPD_ester->Hydrolysis MCPD_free Free 3-MCPD Hydrolysis->MCPD_free Metabolism Cellular Metabolism MCPD_free->Metabolism Toxic_Metabolites Toxic Metabolites Metabolism->Toxic_Metabolites Glycolysis_Inhibition Glycolysis Inhibition Toxic_Metabolites->Glycolysis_Inhibition Cellular_Stress Oxidative Stress & Cellular Stress Toxic_Metabolites->Cellular_Stress Energy_Depletion Energy Depletion Glycolysis_Inhibition->Energy_Depletion Apoptosis Apoptosis Energy_Depletion->Apoptosis Cellular_Stress->Apoptosis Toxicity Organ Toxicity (e.g., Kidney, Reproductive) Apoptosis->Toxicity

References

Application Notes and Protocols: 1-Myristoyl-3-chloropropanediol as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-chloropropanediol is a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD), a known food processing contaminant classified as a possible human carcinogen (Group 2B).[1] The presence of 3-MCPD esters in various food products, particularly refined oils and fats, has raised significant health concerns. These esters can be hydrolyzed in the gastrointestinal tract, releasing free 3-MCPD and contributing to dietary exposure.[1] Accurate quantification of specific 3-MCPD esters is therefore crucial for food safety assessment, quality control, and toxicological studies.

This document provides detailed application notes and protocols for the use of this compound as an analytical standard in the determination of 3-MCPD esters in various matrices.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use as an analytical standard.

PropertyValueReference
Chemical Name 3-Chloro-2-hydroxypropyl tetradecanoate[2]
Synonyms Myristic acid, 3-chloro-2-hydroxypropyl ester[2]
CAS Number 30557-03-0[2]
Molecular Formula C₁₇H₃₃ClO₃[2]
Molecular Weight 320.9 g/mol [2]
Appearance Solid-
Purity >98%-
Storage Conditions Long-term storage is recommended at -20°C. May be stored at room temperature for short periods.-
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol (B129727).-

Application: Quantification of 3-MCPD Esters in Edible Oils

This compound is primarily utilized as a certified reference material or analytical standard for the quantification of 3-MCPD monoesters in edible oils and other fatty food matrices. It is particularly valuable in direct analytical methods that aim to identify and quantify individual ester species, rather than just the total amount of bound 3-MCPD.

Key Applications:
  • Method Validation: Used to validate the accuracy and precision of analytical methods for 3-MCPD ester analysis.

  • Calibration: Employed to generate calibration curves for the accurate quantification of this compound and structurally related monoesters.

  • Internal Standard (as an isotopically labeled analog): Deuterated or ¹³C-labeled this compound can be used as an internal standard to correct for matrix effects and variations in sample preparation and instrument response in mass spectrometry-based methods.

Experimental Protocols

Two primary approaches are used for the analysis of 3-MCPD esters: indirect and direct methods.

Indirect Analysis: GC-MS following Hydrolysis and Derivatization

This method involves the cleavage of the fatty acid from the 3-MCPD backbone, followed by derivatization and analysis of the free 3-MCPD. While this method determines the total 3-MCPD content from esters, it does not provide information on the individual ester profiles. This compound can be used as a control to verify the efficiency of the hydrolysis step.

Protocol:

  • Sample Preparation (Oil Matrix):

    • Weigh approximately 100 mg of the oil sample into a screw-cap test tube.

    • Add a known amount of an appropriate internal standard (e.g., 3-MCPD-d5).

    • Add 2 mL of a solution of sulfuric acid in methanol (1.8% v/v).

    • Vortex the mixture vigorously and incubate at 40°C for 16 hours (overnight) to achieve transesterification.

    • Stop the reaction by adding 0.5 mL of saturated sodium hydrogen carbonate solution.

  • Extraction:

    • Add 2 mL of n-heptane and vortex for 2-3 minutes.

    • Centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean tube.

  • Derivatization:

    • Evaporate the solvent under a stream of nitrogen.

    • Add 100 µL of phenylboronic acid (PBA) solution in acetone/water (19:1 v/v) to the residue.

    • Heat at 80°C for 30 minutes.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for the characteristic ions of the PBA derivative of 3-MCPD and the internal standard.

Quantitative Data for Indirect GC-MS Analysis of 3-MCPD

ParameterValueReference
Limit of Detection (LOD) 0.003 µg/kg - 1.1 mg/kg of lipids[3][4]
Limit of Quantification (LOQ) 0.009 µg/kg - 3.3 mg/kg of lipids[3][4]
Linearity Range 0.009 - 1.3 mg/kg[3][4]
Repeatability (RSD) 1.0 - 4.2%[3]
Spike Recoveries 99.1 - 99.5%[3]
Direct Analysis: UPLC-MS/MS

Direct analysis allows for the quantification of intact 3-MCPD esters, providing a more detailed profile of contamination. This compound is an essential standard for this approach.

Protocol:

  • Sample Preparation (Oil Matrix):

    • Dissolve a known amount of the oil sample in a suitable solvent mixture (e.g., tert-butyl methyl ether and ethyl acetate, 4:1 v/v).

    • Add an appropriate internal standard if available (e.g., ¹³C-labeled this compound).

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the sample solution through a C18 SPE cartridge to remove non-polar interferences.

    • Further purify the eluate using a silica (B1680970) SPE cartridge to separate mono- and di-esters from triacylglycerols.

    • Elute the 3-MCPD esters with a suitable solvent.

  • UPLC-MS/MS Analysis:

    • Evaporate the solvent from the purified fraction and reconstitute in a suitable injection solvent.

    • Inject an aliquot into the UPLC-MS/MS system.

    • Use a C18 reversed-phase column for chromatographic separation.

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for this compound and other target esters.

Quantitative Data for Direct UPLC-MS/MS Analysis of 3-MCPD Monoesters

ParameterValueReference
Limit of Quantification (LOQ) 0.02 - 0.08 mg/kg[5]
Repeatability (RSDr%) 5.5 - 25.5%[5]
Average Recoveries 95 - 113%[3]

Visualizations

Experimental Workflow for Direct Analysis of this compound

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Analysis Sample Oil Sample Dissolution Dissolve in tert-butyl methyl ether/ ethyl acetate Sample->Dissolution Spiking Spike with Internal Standard Dissolution->Spiking C18_SPE C18 SPE Cartridge Spiking->C18_SPE Silica_SPE Silica SPE Cartridge C18_SPE->Silica_SPE Elution Elution of Esters Silica_SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation UPLC_MSMS UPLC-MS/MS Analysis Evaporation->UPLC_MSMS Data Data Acquisition & Quantification UPLC_MSMS->Data

Caption: Workflow for the direct analysis of 3-MCPD esters.

Logical Relationship of Analytical Methodologies

G cluster_0 Indirect Method cluster_1 Direct Method Total_MCPD Total 3-MCPD Esters in Sample Hydrolysis Hydrolysis Total_MCPD->Hydrolysis Extraction Direct Extraction & Cleanup Total_MCPD->Extraction Derivatization Derivatization Hydrolysis->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Result_Indirect Result_Indirect GC_MS->Result_Indirect Total 3-MCPD Concentration LC_MSMS UPLC-MS/MS Analysis Extraction->LC_MSMS Result_Direct Result_Direct LC_MSMS->Result_Direct Individual Ester Concentrations (e.g., this compound)

Caption: Comparison of indirect and direct analytical methods.

Synthesis of this compound (Conceptual)

Potential Synthesis Route:
  • Reaction: 3-chloro-1,2-propanediol (B139630) is reacted with myristoyl chloride in an inert solvent (e.g., dichloromethane) in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl byproduct.

  • Purification: The reaction mixture is then washed with dilute acid and brine to remove the base and any unreacted starting materials. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • Chromatography: The crude product is purified by column chromatography on silica gel to isolate the this compound isomer from other potential byproducts, such as the 2-myristoyl isomer and di-esters.

  • Characterization: The purity and identity of the final product are confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.

Enzymatic synthesis using lipases could also be a viable, more regioselective alternative to chemical synthesis.[6]

Biological Relevance and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing signaling pathways directly modulated by this compound. The toxicological effects of 3-MCPD esters are generally attributed to the in-vivo hydrolysis and release of the parent compound, 3-MCPD. 3-MCPD is known to cause nephrotoxicity, reproductive toxicity, and has been shown to be a carcinogen in animal studies.[2] The mechanisms underlying these toxicities are complex and are the subject of ongoing research. Therefore, a signaling pathway diagram specifically for this compound cannot be provided at this time. Research efforts are focused on the metabolism and toxicity of the parent 3-MCPD molecule.

Conclusion

This compound serves as a critical analytical standard for the accurate quantification of 3-MCPD monoesters in food and other relevant matrices. Its use in direct analytical methods, such as UPLC-MS/MS, allows for a more comprehensive risk assessment of dietary exposure to these contaminants. The provided protocols and data offer a foundation for researchers and analytical scientists to develop and validate robust methods for the monitoring of these important food contaminants. Further research into the specific biological activities of individual 3-MCPD esters is warranted to fully understand their potential health implications.

References

Application Notes and Protocols: 1-Myristoyl-3-chloropropanediol in Toxicology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-chloropropanediol is a fatty acid ester of 3-monochloropropanediol (3-MCPD), a known food processing contaminant. The toxicological profile of this compound is intrinsically linked to its hydrolysis in vivo to free 3-MCPD. Research indicates that 3-MCPD primarily targets the kidneys and the male reproductive system, with potential carcinogenic properties.[1] The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans. These application notes provide an overview of the toxicological data, relevant signaling pathways, and experimental protocols for the study of this compound and other 3-MCPD esters.

Data Presentation: Toxicological Parameters

Table 1: Acute Toxicity Data for 3-MCPD and its Esters

CompoundSpeciesRoute of AdministrationLD50 (Median Lethal Dose)Reference
3-MCPD 1-monopalmitateMouseOral2676.81 mg/kg body weight[3]
3-MCPD dipalmitateMouseOral> 5000 mg/kg body weight[3]

Table 2: Regulatory Guidance Values for 3-MCPD and its Esters

OrganizationGuidelineValueNote
European Food Safety Authority (EFSA)Tolerable Daily Intake (TDI)2 µg/kg body weight/dayFor 3-MCPD and its esters, singly or in combination.[4][5]
Joint FAO/WHO Expert Committee on Food Additives (JECFA)Provisional Maximum Tolerable Daily Intake (PMTDI)4 µg/kg body weight/dayFor 3-MCPD and its esters, expressed as 3-MCPD equivalents.[1][2]

Mechanism of Toxicity

The toxicity of this compound is predicated on its metabolic conversion to 3-MCPD. The primary target organs are the kidneys and testes.

Metabolic Activation

In the gastrointestinal tract, esterases and lipases hydrolyze this compound, releasing myristic acid and free 3-MCPD, which is then absorbed into the bloodstream.

cluster_lumen Gastrointestinal Lumen cluster_blood Bloodstream This compound This compound 3-MCPD 3-MCPD This compound->3-MCPD Hydrolysis Myristic Acid Myristic Acid This compound->Myristic Acid Hydrolysis Esterases/Lipases Esterases/Lipases Esterases/Lipases->this compound Absorbed_3-MCPD 3-MCPD 3-MCPD->Absorbed_3-MCPD Absorption cluster_apoptosis Apoptosis Pathway cluster_necroptosis Necroptosis Pathway 3-MCPD 3-MCPD JNK JNK 3-MCPD->JNK activates RIPK1 RIPK1 3-MCPD->RIPK1 induces expression p53 p53 JNK->p53 activates Bax Bax p53->Bax upregulates Bcl-2 Bcl-2 p53->Bcl-2 downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl-2->Apoptosis RIPK3 RIPK3 RIPK1->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis cluster_workflow In Vitro Cytotoxicity Workflow A Seed Renal Cells in 96-well plate C Treat Cells and Incubate A->C B Prepare Serial Dilutions of Test Compound B->C D Add MTT and Incubate C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance E->F G Calculate Cell Viability and IC50 F->G

References

Investigating the Carcinogenicity of 1-Myristoyl-3-chloropropanediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-chloropropanediol is a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD), a food processing contaminant that has garnered significant attention due to its toxicological profile. The primary concern regarding 3-MCPD esters, including this compound, is their potential to hydrolyze in the gastrointestinal tract, releasing free 3-MCPD.[1] The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[2] This classification is primarily based on evidence from animal studies where chronic exposure to 3-MCPD has been linked to the development of tumors, particularly in the kidneys and testes.[1][3]

These application notes provide a detailed overview of the current understanding of the carcinogenicity of compounds that release 3-MCPD, with a focus on its proposed mechanisms of action and the experimental protocols used to investigate them. As there is limited direct toxicological data on this compound itself, the information presented is based on studies of the parent compound, 3-MCPD, and the class of 3-MCPD esters.

Data Presentation: Carcinogenicity of 3-MCPD in Rodents

The following tables summarize the key quantitative data from a pivotal two-year carcinogenicity study of 3-MCPD administered to Sprague-Dawley rats in their drinking water. This study provides clear evidence of the carcinogenic activity of 3-MCPD in male rats and some evidence in female rats.[3]

Table 1: Incidence of Renal Tubule Tumors in Sprague-Dawley Rats Exposed to 3-MCPD for Two Years

Treatment Group (ppm in drinking water)Male Rats - Renal Tubule Adenomas or Carcinomas (Incidence)Male Rats - Renal Tubule Carcinomas (Incidence)Female Rats - Renal Tubule Adenomas (Incidence)
0 (Control)0/50 (0%)0/50 (0%)0/50 (0%)
251/50 (2%)0/50 (0%)0/50 (0%)
1003/50 (6%)1/50 (2%)1/50 (2%)
40010/50 (20%)7/50 (14%)4/50 (8%)*

*Indicates a statistically significant increase compared to the control group. (Data extracted from Cho et al., 2008)[3]

Table 2: Incidence of Leydig Cell Tumors in Male Sprague-Dawley Rats Exposed to 3-MCPD for Two Years

Treatment Group (ppm in drinking water)Leydig Cell Tumors (Incidence)
0 (Control)2/50 (4%)
255/50 (10%)
10010/50 (20%)
40021/50 (42%)*

*Indicates a statistically significant increase compared to the control group. (Data extracted from Cho et al., 2008)[3]

Proposed Signaling Pathways in 3-MCPD Induced Carcinogenesis

The carcinogenic mechanism of 3-MCPD is considered to be non-genotoxic, meaning it does not directly damage DNA. Instead, it is thought to promote cancer through mechanisms involving chronic cell injury, oxidative stress, and subsequent regenerative cell proliferation.

The following diagram illustrates the proposed signaling pathways leading to 3-MCPD-induced renal cell injury, which is a key precursor to renal tumor development.

G cluster_exposure Exposure & Metabolism cluster_cellular_stress Cellular Stress & Injury cluster_signaling Signaling Pathways cluster_outcome Pathological Outcome This compound This compound 3-MCPD 3-MCPD This compound->3-MCPD Hydrolysis in GI Tract ROS_Production Increased ROS Production 3-MCPD->ROS_Production ER_Stress ER Stress 3-MCPD->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction JNK_p53 JNK/p53 Pathway Mitochondrial_Dysfunction->JNK_p53 RIPK1_RIPK3_MLKL RIPK1/RIPK3/MLKL Pathway ER_Stress->RIPK1_RIPK3_MLKL Apoptosis Apoptosis JNK_p53->Apoptosis Necroptosis Necroptosis & Inflammation RIPK1_RIPK3_MLKL->Necroptosis Chronic_Cell_Death Chronic Cell Death Apoptosis->Chronic_Cell_Death Necroptosis->Chronic_Cell_Death Chronic_Inflammation Chronic Inflammation Necroptosis->Chronic_Inflammation Regenerative_Proliferation Regenerative Cell Proliferation Chronic_Cell_Death->Regenerative_Proliferation Chronic_Inflammation->Regenerative_Proliferation Tumor_Development Renal Tumor Development Regenerative_Proliferation->Tumor_Development

Caption: Proposed mechanism of 3-MCPD-induced renal carcinogenesis.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the carcinogenicity of a test substance like this compound. These protocols are based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the National Toxicology Program (NTP).

Long-Term Carcinogenicity Bioassay in Rodents

This protocol outlines a two-year study to assess the carcinogenic potential of this compound when administered orally to rats.

G cluster_pre Pre-study Phase cluster_in_life In-Life Phase (2 Years) cluster_post Post-study Phase Dose_Range_Finding Dose Range-Finding Studies (e.g., 28-day) Dose_Selection Dose Selection (MTD and lower doses) Dose_Range_Finding->Dose_Selection Test_Substance_Prep Preparation of Test Substance (this compound in vehicle) Dose_Selection->Test_Substance_Prep Dosing Daily Dosing (e.g., oral gavage or in diet/drinking water) Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley rats, 50/sex/group) Randomization Randomization into Dose Groups (Control, Low, Mid, High) Animal_Acclimation->Randomization Randomization->Dosing Observations Clinical Observations (daily) & Body Weights (weekly/monthly) Dosing->Observations Necropsy Terminal Necropsy Histopathology Histopathological Examination of Tissues Necropsy->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis Final_Report Final Report and Conclusion Data_Analysis->Final_Report

Caption: Workflow for a rodent carcinogenicity bioassay.

Methodology:

  • Test System:

    • Species and Strain: Sprague-Dawley rats are a commonly used strain.

    • Age: Young adult rats (e.g., 6-8 weeks old) at the start of the study.

    • Number of Animals: At least 50 males and 50 females per dose group.

  • Test Substance and Dosing:

    • Preparation: this compound should be synthesized with high purity.[4] For administration, it should be dissolved or suspended in an appropriate vehicle (e.g., corn oil). The stability and homogeneity of the dose formulations should be confirmed.

    • Dose Levels: A minimum of three dose levels plus a concurrent control group (vehicle only) should be used. The highest dose should be a maximum tolerated dose (MTD), determined from preliminary shorter-term toxicity studies, which causes some signs of toxicity without significantly altering the lifespan of the animals.

    • Administration: The route of administration should be relevant to human exposure, typically oral (gavage, in diet, or in drinking water).

  • In-Life Phase (104 weeks):

    • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and controlled temperature and humidity.

    • Diet and Water: Standard laboratory chow and drinking water should be provided ad libitum.

    • Observations:

      • Clinical signs of toxicity should be recorded daily.

      • Body weight and food/water consumption should be measured weekly for the first 13 weeks and monthly thereafter.

      • Palpation for masses should be conducted regularly.

  • Terminal Procedures:

    • Necropsy: At the end of the 2-year period, all surviving animals are euthanized. A full necropsy is performed on all animals, including those that die or are euthanized during the study.

    • Histopathology: A comprehensive list of tissues from all animals in the control and high-dose groups should be collected, fixed in 10% neutral buffered formalin, and processed for microscopic examination. Tissues from the intermediate and low-dose groups that showed lesions in the high-dose group should also be examined. Special attention should be given to the kidneys and testes.

  • Data Analysis:

    • The incidence of tumors in each dose group is compared to the control group using appropriate statistical methods (e.g., Fisher's exact test).

    • The time to tumor onset can also be analyzed.

In Vitro Mechanistic Studies: Oxidative Stress and Cell Death Assays

These assays can be used to investigate the underlying molecular mechanisms of toxicity in relevant cell lines (e.g., human embryonic kidney cells (HEK293) or rat kidney proximal tubular cells).

Methodology:

  • Cell Culture:

    • Maintain the chosen cell line in the appropriate culture medium and conditions.

  • Treatment:

    • Expose cells to various concentrations of this compound (or its hydrolyzed product, 3-MCPD) for different time points.

  • Assessment of Oxidative Stress:

    • Intracellular Reactive Oxygen Species (ROS) Measurement: Use fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) and analyze via flow cytometry or fluorescence microscopy.

    • Mitochondrial Membrane Potential (MMP) Assay: Employ fluorescent dyes like JC-1 or TMRM to assess changes in MMP, indicative of mitochondrial dysfunction.

  • Assessment of Cell Death:

    • Apoptosis Assay: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.

    • Western Blot Analysis: Analyze the expression levels of key proteins in the apoptotic and necroptotic signaling pathways (e.g., cleaved caspase-3, Bax, Bcl-2, RIPK1, RIPK3, MLKL).

Conclusion

The investigation into the carcinogenicity of this compound is intrinsically linked to the well-documented toxicological profile of its parent compound, 3-MCPD. The available data strongly suggest that chronic exposure to substances that are metabolized to 3-MCPD can lead to the development of tumors in rodents through a non-genotoxic mechanism involving chronic organ injury, oxidative stress, and regenerative cell proliferation. The provided protocols offer a robust framework for the preclinical safety assessment of this compound and other 3-MCPD esters, enabling researchers to further elucidate their carcinogenic potential and the underlying molecular mechanisms. This information is critical for regulatory agencies and the food industry in establishing safe exposure limits and developing mitigation strategies to protect public health.

References

Application Notes and Protocols for In Vivo Studies of 1-Myristoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Myristoyl-3-chloropropanediol is a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD), a food processing contaminant that raises toxicological concerns.[1][2] In vivo studies are crucial for understanding its toxicokinetics, metabolism, and potential health risks. Like other 3-MCPD esters, it is anticipated to be hydrolyzed in the gastrointestinal tract, releasing free 3-MCPD, which is the primary toxic moiety.[3][4][5][6] The primary target organs for 3-MCPD toxicity in animal models are the kidneys and testes.[7][8][9][10] The International Agency for Research on Cancer (IARC) has classified 3-MCPD as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[1]

These application notes provide a generalized framework for conducting in vivo studies with this compound, based on available data for other 3-MCPD esters. Due to the lack of specific toxicological data for the myristoyl ester, initial dose-range finding studies are essential.

Quantitative Data Summary

ParameterValue (for 3-MCPD)SpeciesRoute of AdministrationReference
Oral LD50152 mg/kg body weightRatOral[1]
PMTDI (Provisional Maximum Tolerable Daily Intake)4 µg/kg body weight/dayHumanOral[9]
TDI (Tolerable Daily Intake)2 µg/kg body weight/dayHumanOral[2]

Experimental Protocols

General Protocol for an Acute Oral Toxicity Study (Dose-Range Finding)

This protocol is designed as a starting point and should be adapted based on institutional guidelines (e.g., IACUC) and specific research questions.

1. Objective: To determine the acute toxicity and identify a potential dose range for sub-chronic studies of this compound.

2. Materials:

  • This compound (purity >95%)
  • Vehicle (e.g., corn oil, olive oil, or a 0.5% carboxymethyl cellulose (B213188) solution)
  • Animal Model: Male and female Sprague-Dawley or F344 rats (8-10 weeks old)
  • Oral gavage needles
  • Standard laboratory equipment for animal housing, weighing, and observation.

3. Methods:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the study. House animals in a controlled environment (temperature, humidity, and light/dark cycle) with ad libitum access to standard chow and water.
  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Ensure the compound is fully dissolved or forms a stable suspension. Prepare serial dilutions to achieve the desired dose levels. The concentration should be such that the administration volume is appropriate for the animal's weight (typically 5-10 mL/kg).
  • Dose Administration: Assign animals to dose groups (e.g., vehicle control, low, mid, and high dose). A starting point for dose selection could be based on the LD50 of free 3-MCPD, keeping in mind the molecular weight difference and potential differences in bioavailability. Administer a single dose via oral gavage.
  • Observation: Observe animals for clinical signs of toxicity immediately after dosing and then periodically for at least 14 days. Observations should include changes in behavior, appearance, and body weight.
  • Endpoint Analysis: At the end of the observation period, euthanize the animals. Perform a gross necropsy and collect major organs (kidneys, liver, testes, etc.) for histopathological analysis. Blood samples can also be collected for clinical chemistry analysis.

General Protocol for a Sub-Chronic Toxicity Study

1. Objective: To evaluate the potential toxicity of this compound following repeated administration over a longer period (e.g., 28 or 90 days).

2. Methods:

  • Dose Selection: Based on the results of the acute toxicity study, select at least three dose levels (low, mid, high) and a vehicle control group. The high dose should induce some signs of toxicity but not significant mortality. The low dose should ideally be a No-Observed-Adverse-Effect Level (NOAEL).
  • Dose Administration: Administer the assigned dose daily via oral gavage for the duration of the study.
  • Monitoring: Monitor animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.
  • Interim Analysis (Optional): Satellite groups of animals can be included for interim analysis of blood and tissue samples.
  • Terminal Analysis: At the end of the study, collect blood for hematology and clinical chemistry. Perform a full necropsy, record organ weights, and collect tissues for histopathological examination.

Visualizations

Metabolic Pathway of 3-MCPD Esters

Conceptual Metabolic Pathway of this compound A This compound (Oral Administration) B Gastrointestinal Tract A->B C Hydrolysis by Lipases B->C D Free 3-MCPD C->D E Myristic Acid C->E F Absorption into Bloodstream D->F G Distribution to Target Organs (Kidney, Testes, Liver) F->G H Metabolism G->H I Excretion (Urine) H->I General Experimental Workflow for In Vivo Toxicity Assessment A Dose-Range Finding (Acute Toxicity Study) B Dose Selection for Sub-chronic Study A->B C Sub-chronic Toxicity Study (e.g., 28 or 90 days) B->C D In-life Observations (Clinical Signs, Body Weight) C->D E Terminal Procedures C->E F Blood Collection (Hematology, Clinical Chemistry) E->F G Necropsy & Organ Weight E->G I Data Analysis & Reporting F->I H Histopathology G->H H->I

References

Application Notes and Protocols for Cell Culture Treatment with 1-Myristoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature lacks specific in vitro studies on the direct cellular effects of 1-Myristoyl-3-chloropropanediol. The following information is based on the broader class of 3-monochloropropane-1,2-diol (3-MCPD) fatty acid esters, to which this compound belongs. The biological activity of these esters in vivo is primarily attributed to their hydrolysis and the subsequent effects of the parent compound, 3-MCPD.

Introduction

This compound is a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD).[1][2] 3-MCPD esters are recognized as process-induced food contaminants, commonly found in refined vegetable oils and foods processed at high temperatures.[3][4] The primary toxicological concern associated with 3-MCPD esters is their potential to hydrolyze in the gastrointestinal tract, releasing free 3-MCPD.[2][4] In vivo studies on rodents have shown that 3-MCPD can cause adverse effects on the kidneys and male reproductive organs and may be carcinogenic.[2]

The direct effects of this compound on cultured cells have not been extensively documented. However, studies on its hydrolysis product, 3-MCPD, have shown that it can induce apoptosis in human embryonic kidney (HEK293) cells.[5][6] The proposed mechanisms involve the impairment of the mitochondrial oxidative phosphorylation system, activation of caspase cascades, and engagement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5][6][7]

Given the hydrophobic nature of this compound, careful consideration of the solubilization method is critical for in vitro studies to ensure accurate and reproducible results.

Postulated Mechanism of Action (In Vivo)

The primary mechanism of toxicity for 3-MCPD esters is believed to be their breakdown into free 3-MCPD, which then exerts cellular effects.

MCPD_Ester This compound (3-MCPD Ester) Hydrolysis In vivo Hydrolysis (e.g., by lipases in GI tract) MCPD_Ester->Hydrolysis MCPD Free 3-MCPD Hydrolysis->MCPD Myristic_Acid Myristic Acid Hydrolysis->Myristic_Acid Cellular_Uptake Cellular Uptake MCPD->Cellular_Uptake Target_Cells Target Cells (e.g., Kidney Proximal Tubule Cells) Cellular_Uptake->Target_Cells Cellular_Effects Cellular Effects (Apoptosis, Necroptosis, etc.) Target_Cells->Cellular_Effects

Postulated in vivo mechanism of 3-MCPD esters.

Quantitative Data

Specific quantitative data, such as IC50 values for this compound on various cell lines, are not available in the current literature. However, studies on its metabolite, 3-MCPD, provide some context for concentrations that elicit cytotoxic effects.

Table 1: In Vitro Cytotoxicity Data for 3-MCPD (Metabolite)

Cell Line Assay Treatment Duration Effective Concentration Range Observed Effects
Human Kidney (HK-2) Cell Viability, Mitochondrial Health, ROS Production 24 hours 0 - 100 µM Mild but statistically significant cytotoxicity at highest concentrations.[8][9]
Human Embryonic Kidney (HEK293FT) MTT, LDH Leakage Not specified Concentration-dependent Increased cytotoxicity, decreased mitochondrial membrane potential.[5]

| Human Embryonic Kidney (HEK293) | MTT | Not specified | Not specified | Inhibition of cell proliferation, generation of reactive oxygen species.[6] |

Experimental Protocols

Due to the lack of specific protocols for this compound, a generalized protocol for the solubilization and cell treatment with hydrophobic 3-MCPD esters is provided below. This should be adapted and optimized for your specific cell line and experimental conditions.

Protocol 1: Solubilization and Cell Treatment with this compound

This protocol is adapted from methods developed for dissolving highly hydrophobic 3-MCPD esters for in vitro studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes or glass vials

  • Water bath or heat block set to ~50°C

  • Vortex mixer

Procedure:

Part A: Preparation of Stock Solution (e.g., 10 mM)

  • Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution (Molecular Weight: 320.9 g/mol ).

  • In a sterile environment (e.g., biosafety cabinet), add the weighed compound to a sterile microcentrifuge tube or amber glass vial.

  • Add the calculated volume of pure DMSO to achieve a 10 mM stock solution.

  • Warm the solution in a water bath at ~50°C and vortex thoroughly to ensure the compound is completely dissolved. Keep the stock solution warm until the next step to prevent precipitation.

  • Store the stock solution in small aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Part B: Preparation of Working Solutions and Cell Treatment

  • Vehicle Control: It is critical to include a vehicle control group in all experiments. This group should be treated with the same final concentration of DMSO as the highest concentration used for the test compound. The final concentration of DMSO in the culture medium should ideally be ≤ 0.1% to avoid solvent-induced cytotoxicity.

  • Thaw an aliquot of the 10 mM stock solution and warm it to prevent precipitation.

  • Pre-warm the complete cell culture medium to 37°C.

  • Perform serial dilutions of the stock solution directly into the pre-warmed complete cell culture medium to achieve the desired final treatment concentrations. For example, to achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of medium.

  • Vortex the diluted solutions immediately and vigorously to ensure a stable, homogenous mixture and prevent the hydrophobic compound from precipitating.

  • Remove the existing medium from the cultured cells.

  • Add the freshly prepared treatment medium (or vehicle control medium) to the cells.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Part C: Assessing Cellular Response

  • Following incubation, the effects of the treatment can be assessed using various standard assays, such as:

    • Cell Viability/Cytotoxicity: MTT, XTT, or LDH release assays.

    • Apoptosis: Annexin V/PI staining followed by flow cytometry, caspase activity assays (Caspase-3, -8, -9), or Western blot for apoptosis-related proteins (Bax, Bcl-2, cleaved PARP).

    • Mitochondrial Health: JC-1 or TMRM staining to measure mitochondrial membrane potential.

    • Oxidative Stress: DCFDA staining for reactive oxygen species (ROS) detection.

Workflow for Cell Treatment

cluster_prep Preparation cluster_treat Cell Treatment cluster_analysis Analysis Stock Prepare 10 mM Stock in 100% DMSO Warm Warm Stock and Culture Medium Stock->Warm Dilute Serially Dilute Stock into Warm Medium Warm->Dilute Vortex Vortex Vigorously Dilute->Vortex Add_Treat Add Treatment or Vehicle Control Medium Vortex->Add_Treat Seed Seed Cells and Allow Attachment Aspirate Aspirate Old Medium Seed->Aspirate Aspirate->Add_Treat Incubate Incubate for Desired Duration Add_Treat->Incubate Assay Perform Cellular Assays (Viability, Apoptosis, etc.) Incubate->Assay

Generalized workflow for cell culture treatment.

Signaling Pathways of 3-MCPD (Metabolite)

Studies on the metabolite 3-MCPD in kidney cells have implicated several signaling pathways in its mechanism of toxicity, primarily leading to apoptosis.

Mitochondrial (Intrinsic) Apoptosis Pathway

3-MCPD has been shown to impair the mitochondrial oxidative phosphorylation system, leading to a decrease in mitochondrial membrane potential.[5] This triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases.

MCPD 3-MCPD Mito Mitochondrion MCPD->Mito Bax Bax (pro-apoptotic) Expression ↑ Mito->Bax Bcl2 Bcl-2 (anti-apoptotic) Expression ↓ Mito->Bcl2 MMP Mitochondrial Membrane Potential ↓ Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MCPD_Ester 3-MCPD Ester JNK JNK Activation (Phosphorylation) MCPD_Ester->JNK p53 p53 Activation (Phosphorylation) JNK->p53 Bax Bax Expression ↑ p53->Bax Bcl2 Bcl-2 Expression ↓ p53->Bcl2 Apoptosis Tubular Cell Apoptosis Bax->Apoptosis Bcl2->Apoptosis

References

Troubleshooting & Optimization

Navigating the Challenges of 1-Myristoyl-3-chloropropanediol Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals frequently encounter difficulties with the solubility of 1-Myristoyl-3-chloropropanediol (MCP), a hydrophobic compound, particularly when preparing aqueous solutions for in vitro and in vivo experiments. This technical support center provides troubleshooting guides and frequently asked questions to address these specific challenges, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound soluble?

A1: this compound is readily soluble in several organic solvents. For preparing stock solutions, it is recommended to use dichloromethane, ethyl acetate, or methanol.[1][2]

Q2: Why does this compound precipitate when I add it to my aqueous cell culture medium?

A2: this compound is a fatty acid ester and is highly hydrophobic.[3] Direct addition to aqueous solutions like cell culture media will cause it to precipitate out of solution. A carefully planned serial dilution from an organic solvent stock is necessary.

Q3: What is the recommended method for preparing this compound for cell culture experiments?

A3: A common and effective method involves creating a high-concentration stock solution in an organic solvent, followed by a multi-step dilution process to introduce it into the aqueous medium. Dimethyl sulfoxide (B87167) (DMSO) is a frequently used initial solvent for such hydrophobic compounds.

Q4: Are there alternative methods to improve the solubility of this compound in aqueous solutions?

A4: Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds. These include the use of co-solvents (like PEG 400), non-ionic surfactants (such as Tween® 80 or Polysorbate 20), or complexation with agents like cyclodextrins.[4][5] The choice of method will depend on the specific requirements of your experiment and the tolerance of your cell line to these agents.

Troubleshooting Guide

Issue 1: Precipitation Occurs When Diluting the DMSO Stock Solution in Aqueous Media.

This is the most common issue. The key is to avoid a sudden and large change in solvent polarity.

Root Cause Analysis and Solution Workflow:

start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_dilution How was the dilution performed? check_stock->check_dilution Yes end_precipitate Precipitation Persists check_stock->end_precipitate No, remake stock direct_dilution Direct dilution of high concentration stock? check_dilution->direct_dilution slow_addition Slow, dropwise addition with vortexing? direct_dilution->slow_addition Yes direct_dilution->slow_addition No, attempt slow addition intermediate_step Consider an intermediate dilution step slow_addition->intermediate_step Precipitation still occurs end_clear Clear Solution Achieved slow_addition->end_clear Successful serum_step Use of pre-warmed serum as an intermediate intermediate_step->serum_step intermediate_step->end_clear Successful surfactant Incorporate a non-ionic surfactant serum_step->surfactant Still problematic serum_step->end_clear Successful surfactant->end_clear surfactant->end_precipitate Unsuccessful, consider alternative formulation

Caption: Troubleshooting workflow for precipitation issues.

Issue 2: The Final Concentration of the Organic Solvent is Toxic to the Cells.

High concentrations of solvents like DMSO can be cytotoxic.

Solutions:

  • Minimize Stock Concentration: Prepare the highest possible concentration of your stock solution in the organic solvent to minimize the volume added to your experimental setup.

  • Solvent Evaporation: For some applications, it may be possible to dissolve the compound in a volatile organic solvent, add it to the experimental vessel, and then evaporate the solvent under a stream of nitrogen before adding the aqueous medium.

  • Vehicle Controls: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent used to dissolve the this compound to account for any effects of the solvent itself.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol details the preparation of a stock solution in an organic solvent.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound in a sterile vial.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the solid is completely dissolved.

  • Store the stock solution at -20°C for long-term storage. For short-term use, it may be stored at room temperature.[1][2]

Protocol 2: Preparation of Aqueous Working Solution for Cell Culture

This protocol describes a method to dilute the DMSO stock solution into an aqueous medium, minimizing precipitation.

Workflow Diagram:

cluster_0 Preparation of Stock Solution cluster_1 Intermediate Dilution cluster_2 Final Working Solution stock_prep Prepare 10 mM Stock in 100% DMSO intermediate_dilution Dilute 10-fold in pre-warmed (~50°C) Fetal Bovine Serum (FBS) stock_prep->intermediate_dilution Step 1 final_dilution Perform final dilution in pre-warmed cell culture medium (e.g., to 100 µM) intermediate_dilution->final_dilution Step 2

Caption: Workflow for preparing an aqueous working solution.

Detailed Steps:

  • Prepare Stock Solution: Make a 10 mM stock solution of this compound in pure DMSO at room temperature. If solubility is an issue, brief vortexing can be applied.

  • Intermediate Dilution: Pre-warm fetal bovine serum (FBS) to approximately 50°C in a water bath. Dilute the DMSO stock solution 10-fold with the pre-warmed FBS. This step is crucial for creating a more stable intermediate solution.

  • Final Dilution: Perform the final dilution in your pre-warmed cell culture medium (which should contain a low percentage of FBS, e.g., 1%) to achieve the desired final concentration for your experiment.

Summary of Solvents

SolventTypeSuitability
DichloromethaneOrganicStock Solution
Ethyl AcetateOrganicStock Solution
MethanolOrganicStock Solution
Dimethyl Sulfoxide (DMSO)OrganicInitial solvent for aqueous prep
Water / Aqueous BuffersAqueousNot suitable for direct dissolution

Disclaimer: The information provided is for research purposes only. The protocols and troubleshooting steps should be adapted and optimized for your specific experimental conditions. Always consult the relevant safety data sheets (SDS) before handling any chemical.

References

Improving the stability of 1-Myristoyl-3-chloropropanediol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Myristoyl-3-chloropropanediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concern for this compound, like other monoacylglycerol esters, is its susceptibility to hydrolysis. The ester bond can be cleaved, particularly under acidic or basic conditions, to yield myristic acid and 3-chloropropanediol. Elevated temperatures can also accelerate degradation.[1][2] The stability is often dependent on the pH and temperature of the solution.[1]

Q2: What are the ideal storage conditions for this compound solutions?

A2: For long-term stability, it is recommended to store this compound at -20°C. For short-term storage, solutions should be kept at low temperatures, for instance, in a refrigerator at 2-8°C, to minimize degradation. It is also advisable to use a pH range of 5 to 7 for aqueous solutions to enhance stability.[2]

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound is soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. The choice of solvent will depend on the specific experimental requirements. For aqueous-based assays, a co-solvent system may be necessary, but care should be taken to minimize the amount of water and control the pH to reduce hydrolysis.

Q4: How can I monitor the degradation of this compound in my experiments?

A4: Degradation can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[3][4] These methods can separate and quantify the parent compound and its potential degradation products, like myristic acid and 3-chloropropanediol.

Troubleshooting Guides

Issue 1: Precipitate Formation in Aqueous Solutions
  • Problem: A precipitate forms when preparing an aqueous solution of this compound.

  • Cause: this compound has poor water solubility due to the long hydrocarbon chain of myristic acid.[5]

  • Solution:

    • Use of a Co-solvent: Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol, DMSO) before adding it to the aqueous buffer.

    • Formulation with Surfactants: Employ non-ionic surfactants or other emulsifiers to increase the solubility in aqueous media.

    • Lipid-Based Formulations: For in vivo studies, consider formulating the compound in a lipid-based vehicle.

Issue 2: Inconsistent Experimental Results
  • Problem: High variability is observed in experimental results between different batches or over time.

  • Cause: This could be due to the degradation of this compound in the stock solution or during the experiment.

  • Solution:

    • Freshly Prepare Solutions: Prepare solutions of this compound fresh before each experiment.

    • Control pH and Temperature: Ensure that the pH of your solutions is maintained in a neutral range (pH 5-7) and that experiments are conducted at a consistent, and preferably low, temperature.[2]

    • Stability Check: Perform a preliminary stability study of your compound in the experimental medium to understand its degradation rate under your specific conditions.

Factors Influencing Stability

The stability of this compound in solution can be affected by several factors. The following table summarizes these factors and provides recommendations for maintaining the integrity of the compound.

FactorInfluence on StabilityRecommendations
pH The ester linkage is prone to hydrolysis under both acidic and basic conditions. Stability is generally greatest in the pH range of 5-7.[2]Maintain the pH of aqueous solutions between 5 and 7. Use appropriate buffer systems.
Temperature Higher temperatures accelerate the rate of hydrolytic degradation.[1]Store stock solutions at -20°C. For working solutions, store at 2-8°C and avoid prolonged exposure to room temperature.
Solvent Protic solvents, especially water, can participate in hydrolysis. The presence of nucleophiles in the solvent can also lead to degradation.Use aprotic solvents when possible. If aqueous solutions are necessary, minimize the water content and control the pH.
Enzymes Lipases and esterases can catalyze the hydrolysis of the ester bond.[3][6]In biological experiments, be aware of the potential for enzymatic degradation. Use purified enzyme inhibitors if necessary and feasible.
Light While not as common for this class of compounds, prolonged exposure to UV light can potentially induce degradation.Store solutions in amber vials or protect them from light, especially during long-term storage.

Experimental Protocols

General Protocol for Stability Assessment of this compound in Solution

This protocol outlines a general method for evaluating the stability of this compound in a specific solvent or buffer system.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in the chosen solvent (e.g., methanol, ethanol) to prepare a concentrated stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution with the test buffer or solvent to the final desired concentration.

    • Prepare several aliquots of the test solution in sealed, amber vials.

  • Incubation:

    • Store the aliquots under different conditions (e.g., 4°C, 25°C, 40°C).

    • At specified time points (e.g., 0, 1, 3, 6, 12, 24 hours), remove one aliquot from each storage condition for analysis.

  • Sample Analysis:

    • Analyze the samples using a validated stability-indicating method, such as HPLC-MS or GC-MS.

    • Quantify the remaining concentration of this compound at each time point.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each condition.

    • Determine the degradation rate and half-life of the compound under the tested conditions.

Visualizations

Hydrolysis_Pathway MCPD_Ester This compound TransitionState Tetrahedral Intermediate MCPD_Ester->TransitionState H₂O (Hydrolysis) (Acid/Base Catalyzed) Products Myristic Acid + 3-Chloropropanediol TransitionState->Products Collapse of Intermediate

Caption: Hypothetical hydrolysis pathway of this compound.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation PrepStock Prepare Stock Solution PrepTest Prepare Test Solutions in Vials PrepStock->PrepTest Incubate Incubate at Different Temperatures (e.g., 4°C, 25°C, 40°C) PrepTest->Incubate TimePoints Sample at Various Time Points (0, 1, 3, 6, 12, 24h) Incubate->TimePoints Analyze Analyze by HPLC-MS or GC-MS TimePoints->Analyze Data Quantify Remaining Compound Analyze->Data Plot Plot Concentration vs. Time Data->Plot Kinetics Determine Degradation Rate and Half-life Plot->Kinetics

Caption: General experimental workflow for stability assessment.

References

Avoiding degradation of 1-Myristoyl-3-chloropropanediol during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling 1-Myristoyl-3-chloropropanediol (MCP) to prevent its degradation during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound (MCP) degradation?

A1: The primary cause of MCP degradation is the hydrolysis of its ester bond.[1][2] This reaction breaks the molecule down into myristic acid and free 3-chloropropanediol (3-MCPD). The stability of MCP is highly dependent on pH and temperature.[3] Conditions that accelerate this degradation include:

  • High Temperatures: Elevated temperatures during processing, storage, or experiments significantly increase the rate of degradation.[3][4]

  • Non-neutral pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester bond.[2][3] The rate of degradation is greater at higher pH levels.[3]

  • Presence of Water: As a hydrolysis reaction, the presence of water is a key factor. Using anhydrous solvents and minimizing exposure to atmospheric moisture is critical.

  • Enzymatic Activity: Lipases can efficiently hydrolyze MCP esters, releasing free 3-MCPD.[1][5] This is particularly relevant in biological assays or if microbial contamination is present.

Q2: How should I properly store MCP to ensure its long-term stability?

A2: Proper storage is critical to maintaining the integrity of MCP. Long-term storage is recommended at -20°C.[6][7] For short-term needs, the compound may be stored at room temperature, but this should be minimized.[6][7] Always store in a tightly sealed vial to prevent moisture uptake.

Q3: What solvents are recommended for preparing MCP stock solutions, and how should they be stored?

A3: this compound is soluble in several organic solvents.[6][7] When preparing stock solutions, use high-purity, anhydrous (dry) solvents to minimize hydrolysis. After preparation, store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Some standard solutions have been stored at 4°C for up to three months, but colder temperatures are preferable for long-term stability.[8]

Q4: My experimental results are inconsistent. Could MCP degradation be the cause?

A4: Yes, inconsistent results are a common symptom of compound degradation. If MCP degrades, the concentration of the active parent compound decreases, leading to reduced or variable biological activity.[9] Furthermore, the degradation products (myristic acid and 3-MCPD) could interfere with your assay or appear as unexpected peaks in analytical techniques like HPLC or GC-MS, confounding data interpretation.[10][11]

Data Summary

Table 1: Storage and Handling Recommendations
ConditionRecommendationRationaleCitations
Long-Term Storage -20°C, tightly sealed vialMinimizes thermal and hydrolytic degradation.[6][7]
Short-Term Storage Room Temperature (minimized duration)Acceptable for brief periods, but risk of degradation increases.[6][7]
Solution Storage -20°C to -80°C in small aliquotsPrevents degradation in solution and avoids damage from repeated freeze-thaw cycles.[8]
Handling Use anhydrous solvents; minimize exposure to air/moisturePrevents hydrolysis.[2][5]
Table 2: Solvent Suitability
SolventSuitabilityNotesCitations
Dichloromethane SolubleUse anhydrous grade.[6][7]
Ethyl Acetate (B1210297) SolubleUse anhydrous grade.[6][7]
Methanol SolubleUse anhydrous grade.[6][7]
tert-Butyl methyl ether SolubleOften used in mixtures for analytical sample preparation.[11][12]
Tetrahydrofuran SolubleUsed in some analytical protocols.[8]
Aqueous Buffers Not Recommended (for storage)Promotes rapid hydrolysis, especially at non-neutral pH. Prepare fresh for immediate use in assays.[3]

Troubleshooting Guide

Issue 1: Unexpected Peaks in HPLC or GC-MS Analysis

If you observe unknown peaks in your chromatogram that are not present in a freshly prepared standard, it is likely due to degradation.

  • Logical Troubleshooting Workflow:

    start Inconsistent Analytical Results check_storage Verify Storage Conditions (-20°C, Sealed Vial) start->check_storage check_prep Review Solution Prep (Anhydrous Solvents? Freshly Made?) check_storage->check_prep analyze Analyze for Degradants (LC-MS or GC-MS) check_prep->analyze degraded Degradation Confirmed (Myristic Acid / 3-MCPD Detected) analyze->degraded Yes not_degraded No Degradation Detected analyze->not_degraded No remediate Action: Use Fresh Stock, Optimize Handling Protocol degraded->remediate investigate_other Action: Investigate Other Sources (Contamination, Method Artifacts) not_degraded->investigate_other

    Troubleshooting logic for analytical inconsistencies.
  • Recommended Action:

    • Analyze Degradation Products: Confirm the identity of the extra peaks. The primary degradation products will be myristic acid and 3-chloropropanediol.

    • Use a Milder Analytical Method: High temperatures in GC injectors or harsh pH conditions during sample preparation for indirect analysis can cause degradation.[10] Consider a direct analysis method using LC-MS/MS if possible.[11][12]

    • Prepare Fresh Samples: Discard the old stock solution and prepare a new one from solid material that has been stored correctly. Run this new sample alongside the suspect one to confirm if degradation was the issue.

Issue 2: Reduced or Inconsistent Biological Activity

A gradual or sudden loss of efficacy in a biological assay is a strong indicator of compound degradation.

  • Primary Degradation Pathway: The hydrolysis of the ester bond is the most common stability issue.

    MCP This compound products Degradation Products MCP->products Myristic_Acid Myristic Acid products->Myristic_Acid Free_MCPD 3-Chloropropanediol (3-MCPD) products->Free_MCPD conditions Accelerated by: - Heat - H₂O - Acid / Base (H+/OH-) - Lipases conditions->MCP

    Primary hydrolytic degradation pathway of MCP.
  • Recommended Action:

    • Confirm Purity: Before use in an assay, confirm the purity of your stock solution using an appropriate analytical method like HPLC-MS.

    • Prepare Fresh Solutions: Always prepare fresh dilutions for your biological experiments from a validated, properly stored stock solution. Do not use old working solutions.

    • Evaluate Assay Buffer: Be aware that the pH and composition of your assay buffer could contribute to MCP hydrolysis over the course of the experiment. Consider running a time-course stability study of MCP in your assay buffer if experiments are lengthy.

Experimental Protocols

Protocol 1: General Experimental Workflow for Handling MCP

This workflow outlines the best practices for handling MCP to minimize degradation from receipt to experimental use.

cluster_storage Storage cluster_prep Preparation cluster_use Experimentation receive 1. Receive Compound store 2. Log and Store Immediately (-20°C, Tightly Sealed) receive->store prepare_stock 3. Prepare Stock Solution (Use Anhydrous Solvent) store->prepare_stock aliquot 4. Aliquot into Small Volumes (Avoid Freeze-Thaw) prepare_stock->aliquot store_stock 5. Store Stock at -20°C or -80°C aliquot->store_stock prepare_working 6. Prepare Fresh Working Solution (From one aliquot) store_stock->prepare_working use_assay 7. Use Immediately in Assay prepare_working->use_assay discard 8. Discard Unused Working Solution use_assay->discard

Recommended workflow for handling MCP.
Protocol 2: Purity Assessment by Direct LC-MS/MS

This is a direct analysis method that avoids harsh chemical treatments, providing an accurate profile of the compound and any potential degradation products.[11][12]

  • Sample Preparation:

    • Accurately weigh ~10 mg of the MCP sample.

    • Dissolve the sample in a suitable solvent mixture, such as 10 mL of tert-butyl methyl ether and ethyl acetate (4:1 v/v).[11]

    • Vortex until fully dissolved.

    • Perform serial dilutions to achieve a final concentration within the calibrated range of the instrument (e.g., 1-10 µg/mL).

  • Chromatography:

    • Instrument: Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11]

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) is a common starting point.

    • Flow Rate: ~0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification of the parent MCP molecule and potential degradation products (myristic acid, 3-MCPD).

  • Data Analysis:

    • Integrate the peak area for the parent MCP compound.

    • Calculate purity by comparing the main peak area to the total area of all detected peaks.

    • Quantify against a calibration curve if absolute concentration is required. Search for the characteristic masses of myristic acid and 3-MCPD to identify degradation.

References

Common experimental artifacts with 1-Myristoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Myristoyl-3-chloropropanediol (MCP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common experimental artifacts and challenges encountered when working with this compound.

Compound Overview: this compound is a fatty acid ester of 3-monochloropropanediol (3-MCPD). Structurally, it resembles endogenous monoacylglycerols, suggesting it may act as a competitive inhibitor of serine hydrolases involved in lipid metabolism, such as monoacylglycerol lipase (B570770) (MAGL) and α/β-hydrolase domain-containing 6 (ABHD6). However, like many lipid-based inhibitors, it can present experimental challenges including off-target effects, cytotoxicity, and solubility issues.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant cytotoxicity in my cell-based assays at concentrations intended for enzyme inhibition. Is this expected?

A1: Yes, unexpected cytotoxicity is a potential artifact. This can stem from two main sources:

  • On-Target Toxicity: Complete and sustained inhibition of primary targets like MAGL can disrupt critical lipid signaling pathways. For example, blocking MAGL not only elevates levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) but also depletes the pool of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[1][2] This profound shift in signaling can impact cell viability.

  • Off-Target or Non-Specific Toxicity: The molecule itself may have intrinsic cytotoxic properties independent of its intended target. The 3-MCPD component is part of a class of compounds known to cause toxicity with chronic administration.[3] Furthermore, myristoylated compounds can interfere with cell membranes or mitochondrial function, leading to apoptosis or necrosis.[4]

Recommendation: Always perform a dose-response cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo) in your specific cell line to determine the concentration window where the compound is non-toxic.

Q2: My results for MAGL/ABHD6 inhibition are inconsistent or show high variability between experiments. What are the common causes?

A2: Variability often arises from issues with compound handling and assay conditions.

  • Solubility: MCP is highly lipophilic and may precipitate in aqueous assay buffers or cell culture media, leading to a lower effective concentration. Ensure complete solubilization in a stock solvent like DMSO and check for precipitation upon dilution into your final assay buffer.

  • Pre-incubation Time: As an irreversible or slowly-reversible inhibitor, MCP may require a pre-incubation period with the enzyme or in cells before adding the substrate to achieve maximal inhibition. This allows time for the covalent modification of the target serine residue. An insufficient pre-incubation time can lead to underestimation of potency.

  • Assay Substrate: The choice of substrate can influence results. Some synthetic fluorogenic substrates may not perfectly mimic the kinetics of the natural substrate (2-AG).

Q3: I'm observing effects that seem unrelated to MAGL or ABHD6 inhibition. What are the likely off-targets?

A3: Serine hydrolase inhibitors frequently exhibit cross-reactivity with other enzymes in the same superfamily due to a conserved catalytic mechanism. Potential off-targets for a lipid-like inhibitor include:

  • Fatty Acid Amide Hydrolase (FAAH): The other primary enzyme for endocannabinoid degradation. Dual inhibition of MAGL and FAAH can produce synergistic effects not seen with selective inhibition.[5]

  • Other ABHD family members (e.g., ABHD12): These enzymes also participate in 2-AG hydrolysis, although to a lesser extent than MAGL.[6]

  • Carboxylesterases (CES): A broad family of serine hydrolases involved in the metabolism of various esters.

  • N-myristoyltransferase (NMT): While structurally different, this enzyme utilizes myristoyl-CoA. High concentrations of a myristoylated compound could potentially interfere with its function.[7][8]

Recommendation: To confirm that your observed phenotype is due to inhibition of your primary target, consider using a structurally distinct inhibitor as a positive control or employing genetic knockdown (siRNA) of the target enzyme.

Troubleshooting Guides

Guide 1: Distinguishing On-Target Effects from Off-Target Artifacts

This guide provides a logical workflow to determine if your experimental results are a consequence of inhibiting the intended target enzyme.

G A Phenotype Observed with MCP B Is the effect dose-dependent? A->B C Use a structurally different inhibitor for the same target (e.g., JZL184 for MAGL) B->C Yes H Phenotype is likely an OFF-TARGET artifact or non-specific toxicity B->H No D Does the new inhibitor reproduce the phenotype? C->D E Phenotype is likely ON-TARGET D->E Yes F Use a structurally similar but inactive analog of MCP D->F No G Does the inactive analog reproduce the phenotype? F->G G->H Yes I Perform target knockdown (siRNA/shRNA) G->I No J Does knockdown reproduce the phenotype? I->J J->E Yes K Artifact is likely due to compound structure, not target inhibition. J->K No L No M Yes N Yes O No P Yes Q No R Yes S No G A Problem: Inconsistent Results or Low Potency B Prepare fresh, high-concentration stock solution in 100% DMSO. Store at -20°C. A->B C Warm stock to RT and vortex thoroughly before use. B->C D When diluting into aqueous buffer, add stock dropwise while vortexing the buffer to avoid precipitation. C->D E Visually inspect the final solution for any cloudiness or precipitate. D->E F Precipitate Observed? E->F G Consider adding a surfactant (e.g., 0.01% Triton X-100) or protein (e.g., 0.1% BSA) to the assay buffer. F->G Yes H Solution is clear. Proceed with experiment. F->H No G->D

References

Technical Support Center: Analysis of 1-Myristoyl-3-chloropropanediol by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of 1-Myristoyl-3-chloropropanediol.

Frequently Asked Questions (FAQs)

Q1: What is the common analytical approach for this compound using GC-MS?

A1: Due to the low volatility and high polarity of this compound, a direct analysis by GC-MS is challenging.[1][2] The most common approach is an indirect analysis.[3][4] This method involves a chemical reaction, such as hydrolysis or transesterification, to cleave the fatty acid ester bond, releasing the free 3-monochloropropanediol (3-MCPD).[2][5] The resulting 3-MCPD is then derivatized to increase its volatility and improve its chromatographic properties before injection into the GC-MS system.[3][5]

Q2: Why is derivatization necessary for the GC-MS analysis of 3-MCPD?

A2: Derivatization is a critical step that chemically modifies the analyte to make it more suitable for GC-MS analysis. For 3-MCPD, derivatization serves to:

  • Increase Volatility: The derivatization process replaces the active hydrogen atoms in the hydroxyl groups of 3-MCPD with less polar functional groups, which significantly increases the molecule's volatility, allowing it to be vaporized in the GC inlet without decomposition.[1][2]

  • Improve Peak Shape and Sensitivity: The derivatized analyte exhibits better chromatographic behavior, resulting in sharper, more symmetrical peaks and, consequently, improved sensitivity and more accurate quantification.[1]

  • Enhance Mass Spectral Characteristics: Derivatization can lead to the formation of characteristic ions in the mass spectrometer, which can be used for selective and sensitive detection in Selected Ion Monitoring (SIM) mode.

Q3: What are the most common derivatization reagents for 3-MCPD analysis?

A3: Phenylboronic acid (PBA) is a widely used derivatization reagent for 3-MCPD.[2][3][5] It reacts with the diol group of 3-MCPD to form a stable cyclic boronate ester, which is volatile and provides a characteristic mass spectrum. Other derivatization reagents that have been used include heptafluorobutyrylimidazole (HFBI) and various silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][6] The choice of reagent can depend on the specific method and laboratory preference.[1]

Q4: What are the typical ions monitored in the mass spectrometer for the PBA derivative of 3-MCPD?

A4: When using Phenylboronic acid (PBA) for derivatization, the resulting 3-MCPD-PBA derivative is typically monitored in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. The characteristic ions for the 3-MCPD derivative are often m/z 146, 147, and 196.[4] If a deuterated internal standard like 3-MCPD-d5 is used for quantification, its corresponding ions (e.g., m/z 149, 150, 201) are also monitored.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Peak or Very Small Peak for the Analyte Incomplete derivatization.- Ensure the derivatization reagent is fresh and not degraded. - Optimize the reaction time and temperature for the derivatization step. - Check for the presence of water in the sample extract, as it can interfere with some derivatization reactions.[1]
Analyte degradation in the GC inlet.- Optimize the injector temperature; a lower temperature might prevent degradation. - Use a programmed temperature vaporization (PTV) inlet if available, as it allows for a gentler vaporization of the sample.[3]
Issues with the sample preparation (extraction/cleanup).- Verify the efficiency of the extraction and cleanup steps. Solid-phase extraction (SPE) can be used to remove interfering matrix components.[2]
Poor Peak Shape (Tailing or Fronting) Active sites in the GC system (liner, column).- Use a deactivated inlet liner. - Condition the GC column according to the manufacturer's instructions. - A guard column can help protect the analytical column from non-volatile residues.[7]
Co-elution with matrix components.- Optimize the GC oven temperature program to improve the separation of the analyte from interfering peaks.[2] - Improve the sample cleanup procedure to remove more of the matrix.[2]
Inconsistent Results/Poor Reproducibility Variability in manual sample preparation.- Use an internal standard (e.g., deuterated 3-MCPD) to correct for variations in sample preparation and injection volume.[5][8] - Consider automating the sample preparation steps if possible.[3]
Instability of the derivatized sample.- Analyze the derivatized samples as soon as possible. - Investigate the stability of the derivatives over time and under different storage conditions.
Contamination of the GC-MS system.- Check for strong source contamination in the mass spectrometer, which can affect stability.[5] - Perform regular maintenance of the GC inlet and MS source.

Experimental Protocol: Indirect GC-MS Analysis of this compound

This protocol outlines a general procedure for the indirect analysis of this compound by GC-MS, involving transesterification and derivatization with Phenylboronic Acid (PBA).

1. Sample Preparation and Transesterification:

  • Accurately weigh approximately 100 mg of the oil sample into a screw-cap glass tube.

  • Add a known amount of an appropriate internal standard solution (e.g., deuterated 3-MCPD ester).

  • Add a solution of sodium methoxide (B1231860) in methanol (B129727) to initiate the transesterification reaction.[2]

  • Incubate the mixture at room temperature for a defined period (e.g., 10 minutes) with occasional vortexing. The reaction time should be carefully controlled.[2]

  • Stop the reaction by adding an acidified sodium chloride solution. This step also converts any glycidol (B123203) present into 3-MCPD.[2]

2. Extraction:

  • Add a suitable organic solvent, such as a mixture of diethyl ether and hexane, to the tube.[2]

  • Vortex vigorously for 1 minute to extract the 3-MCPD.

  • Centrifuge to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction process on the aqueous layer and combine the organic extracts.

3. Derivatization:

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Add a solution of Phenylboronic Acid (PBA) in a suitable solvent (e.g., diethyl ether) to the dried residue.[2]

  • Incubate the mixture at an elevated temperature (e.g., 75°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.[1]

  • After cooling to room temperature, reconstitute the derivatized sample in a suitable solvent like isooctane (B107328) for GC-MS analysis.[2]

4. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injection Port: Splitless or PTV.[3]

    • Liner: Deactivated splitless liner.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[4]

    • Oven Temperature Program: An example program could be: initial temperature of 85°C, hold for 0.5 min, ramp to 150°C at 6°C/min, then to 180°C at 12°C/min, and finally to 280°C at 25°C/min, with a final hold time.[3]

    • GC Column: A low to mid-polarity column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[1][4]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Ion Source Temperature: 230°C.[4]

    • Transfer Line Temperature: 250°C.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: m/z 147 and 196 for the 3-MCPD-PBA derivative and corresponding ions for the internal standard.[4]

Quantitative GC-MS Parameters from Literature

ParameterMethod 1Method 2Method 3
GC Column DB-5 (30 m x 0.25 mm, 0.25 µm)[4]VF-17ms (secondary column in GCxGC)[5]Low polarity column (30 m x 0.25 mm, 0.25 µm)[1]
Oven Program 50°C (1 min) -> 145°C at 40°C/min (5 min hold) -> 160°C at 2°C/min -> 320°C at 40°C/min (5 min hold)[4]Not specified for single column85°C (0.5 min) -> 150°C at 6°C/min -> 180°C at 12°C/min -> 280°C at 25°C/min (7 min hold)[3]
Injector Type Not specifiedLarge Volume Injection (LVI) at 40°C, then ramped to 300°C[5]Programmed Temperature Vaporization (PTV) in splitless mode[3]
Carrier Gas Helium at 1.4 mL/min[4]Not specifiedNot specified
MS Ionization Electron Impact (EI) at 70 eV[4]Time-of-Flight (TOFMS)Not specified
Monitored Ions (m/z) 146, 147, 196 (3-MCPD); 149, 150, 201 (3-MCPD-d5)[4]147 (3-MCPD derivate); 150 (3-MCPD-d5 derivate)[5]Not specified
LOD/LOQ LOD: 0.02 mg/kg, LOQ: 0.1 mg/kg (for glycidol)[4]LOD: 0.00080 µg/g, LOQ: 0.00267 µg/g[5]Not specified

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Weigh Sample & Add Internal Standard Transesterification 2. Alkaline Transesterification Sample->Transesterification Stop_Reaction 3. Stop Reaction with Acidified Salt Solution Transesterification->Stop_Reaction Extraction 4. Liquid-Liquid Extraction Stop_Reaction->Extraction Evaporation 5. Evaporate to Dryness Extraction->Evaporation Add_PBA 6. Add Phenylboronic Acid (PBA) Evaporation->Add_PBA Incubate 7. Incubate to Form Derivative Add_PBA->Incubate Reconstitute 8. Reconstitute in Solvent Incubate->Reconstitute GCMS 9. GC-MS Analysis (SIM Mode) Reconstitute->GCMS Data 10. Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the indirect analysis of this compound.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions Problem Poor or No Analyte Peak Cause1 Derivatization Failure Problem->Cause1 Cause2 Inlet Degradation Problem->Cause2 Cause3 Active Sites in System Problem->Cause3 Cause4 Extraction Loss Problem->Cause4 Sol1 Optimize Derivatization: - Check Reagent - Adjust Time/Temp - Ensure Dryness Cause1->Sol1 Sol2 Optimize Inlet: - Lower Temperature - Use PTV Inlet Cause2->Sol2 Sol3 System Maintenance: - Deactivated Liner - Condition Column Cause3->Sol3 Sol4 Verify Extraction: - Check Solvent Choice - Optimize Procedure Cause4->Sol4

Caption: Troubleshooting logic for addressing poor analyte signal in GC-MS analysis.

References

Troubleshooting poor recovery of 1-Myristoyl-3-chloropropanediol in extractions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 1-Myristoyl-3-chloropropanediol, ensuring high recovery and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a monoacylglycerol derivative, specifically a 3-monochloropropanediol (3-MCPD) ester. Its extraction can be challenging due to its amphipathic nature, possessing both a nonpolar fatty acid tail (myristoyl group) and a more polar chloropropanediol head. This can lead to issues with solvent selection, phase separation, and potential degradation during the extraction process.

Q2: What are the common methods for extracting this compound?

A2: The most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). LLE methods like those based on the Folch or Bligh & Dyer techniques use a mixture of polar and nonpolar solvents to partition the analyte from the sample matrix. SPE offers a more targeted approach, using a solid sorbent to retain the analyte while impurities are washed away, followed by elution with a suitable solvent.

Q3: What factors can lead to poor recovery of this compound?

A3: Several factors can contribute to low recovery, including:

  • Inappropriate solvent choice: The polarity of the extraction solvent may not be optimal for solubilizing the analyte.

  • Suboptimal pH: The pH of the aqueous phase during LLE can affect the analyte's charge state and its partitioning behavior.

  • Analyte degradation: this compound can be susceptible to hydrolysis or degradation under harsh temperature or pH conditions.[1][2]

  • Incomplete phase separation: The formation of emulsions during LLE can trap the analyte at the interface, leading to losses.

  • Matrix effects: Components of the sample matrix can interfere with the extraction process or the final analytical measurement.

Q4: How can I improve the recovery of this compound?

A4: To improve recovery, consider the following:

  • Optimize the solvent system: Test different solvent combinations and ratios to find the most effective for your sample matrix.

  • Control pH: Adjust the pH of the aqueous phase to ensure the analyte is in a neutral form for efficient extraction into an organic solvent.

  • Maintain low temperatures: Perform extractions at reduced temperatures (e.g., on ice) to minimize potential degradation.

  • Use appropriate extraction techniques: For complex matrices, a multi-step extraction or the use of SPE may be necessary to remove interferences.

  • Employ an internal standard: Using a structurally similar internal standard can help to correct for losses during sample preparation and analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound.

Issue 1: Low Analyte Recovery in Liquid-Liquid Extraction (LLE)

Possible Causes:

  • Incorrect solvent polarity.

  • Suboptimal solvent-to-sample ratio.

  • Formation of a stable emulsion.

  • Analyte degradation due to temperature or pH.

Troubleshooting Steps:

Caption: Troubleshooting workflow for low recovery in LLE.

Issue 2: Poor Recovery in Solid-Phase Extraction (SPE)

Possible Causes:

  • Inappropriate sorbent selection.

  • Inefficient analyte binding to the sorbent.

  • Incomplete elution of the analyte.

  • Analyte breakthrough during sample loading or washing.

Troubleshooting Steps:

Caption: Troubleshooting workflow for low recovery in SPE.

Data on Extraction Recovery

The recovery of 3-MCPD esters, which are structurally related to this compound, can vary significantly depending on the extraction method and matrix.

Extraction MethodMatrixSolvent System / SorbentAverage Recovery (%)Reference
LLE followed by SPEInfant FormulaEthyl Acetate84.9 - 109.0[2]
SPEVegetable OilsSilica Cartridge74 - 98[3]
Modified QuEChERSEdible OilsAcetonitrile with salts81.4 - 92.4[4]
LLEEdible OilsNot specified92.8 - 105.22[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Homogenization: Homogenize 1 g of the sample with 10 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Phase Separation: Add 2.5 mL of 0.9% NaCl solution and vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipid extract.

  • Drying: Dry the collected organic phase under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., hexane (B92381) or ethyl acetate).

Protocol 2: Solid-Phase Extraction (SPE) for this compound Cleanup

This protocol is intended for the cleanup of a lipid extract obtained from a primary extraction.

  • Sorbent: Use a silica-based SPE cartridge (e.g., 500 mg).

  • Conditioning: Condition the cartridge with 5 mL of hexane.

  • Sample Loading: Dissolve the dried lipid extract in a small volume of hexane and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of a hexane:diethyl ether (95:5, v/v) mixture to remove nonpolar impurities.

  • Elution: Elute the this compound with 10 mL of a hexane:diethyl ether (80:20, v/v) mixture.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

Analyte Stability Considerations

Temperature:

  • Thermal degradation of 3-MCPD esters can occur at elevated temperatures (180-260°C), leading to isomerization, dechlorination, and deacylation reactions.[1][6]

  • Degradation of 3-MCPD monoesters is more rapid at higher temperatures (e.g., 240°C vs. 120°C).[2]

  • It is recommended to perform all extraction and solvent evaporation steps at low temperatures to minimize degradation.

pH:

  • The stability of 3-MCPD is dependent on pH.[7] While specific data for this compound is limited, it is advisable to maintain a neutral pH during extraction to prevent acid- or base-catalyzed hydrolysis of the ester bond.

  • Alkaline conditions, in particular, should be avoided as they can promote hydrolysis.

References

How to prevent hydrolysis of 1-Myristoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the handling and use of 1-Myristoyl-3-chloropropanediol, with a focus on preventing its hydrolysis. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological pathway information to support your research and development activities.

Troubleshooting Guide: Preventing Hydrolysis of this compound

Hydrolysis of this compound results in the cleavage of the ester bond, yielding myristic acid and 3-chloropropanediol. This degradation can significantly impact experimental outcomes by altering the compound's purity, activity, and stability. The following table outlines common issues, their probable causes, and recommended solutions to minimize hydrolysis.

Issue Observed Probable Cause(s) Recommended Solution(s)
Loss of compound purity over time in solution. Presence of water in solvents. Use anhydrous solvents and store them under an inert atmosphere (e.g., argon or nitrogen).
Inappropriate pH of the solution. Maintain a neutral pH (around 7.0) for aqueous solutions. Avoid acidic or basic conditions which can catalyze hydrolysis.[1]
Inconsistent experimental results. Hydrolysis during experimental procedures. Minimize the exposure of the compound to aqueous environments, especially at elevated temperatures.
Incompatible buffer species. If buffers are necessary, use non-nucleophilic buffers. Some buffer species can accelerate hydrolysis.
Degradation of the compound upon storage. Improper storage conditions. For long-term storage, keep the compound as a solid at -20°C or below.[2][3] For short-term storage of solutions, use anhydrous organic solvents and store at low temperatures.
Exposure to moisture and air. Store in a tightly sealed container, preferably in a desiccator, to protect from atmospheric moisture.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the hydrolysis of this compound?

A1: The hydrolysis of this compound is primarily influenced by three main factors:

  • pH: The ester bond is susceptible to cleavage under both acidic and basic conditions. Neutral pH (around 7.0) is generally optimal for stability in aqueous media.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is recommended to handle and store the compound at low temperatures.

  • Presence of Water: As a hydrolysis reaction, the availability of water is a key factor. Using anhydrous solvents and minimizing exposure to moisture are critical for preventing degradation.

Q2: How should I store this compound to ensure its stability?

A2: For long-term stability, this compound should be stored as a solid at -20°C or below in a tightly sealed container.[2][3] For short-term storage, it may be kept at room temperature, but protection from moisture is crucial. If dissolved in a solvent, use an anhydrous organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) and store at -20°C.

Q3: What analytical methods can be used to detect and quantify the hydrolysis of this compound?

A3: Several analytical techniques can be employed to monitor the stability of this compound and quantify its hydrolysis products (myristic acid and 3-chloropropanediol). High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly sensitive and specific method for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, particularly for the analysis of the more volatile hydrolysis product, 3-chloropropanediol.

Q4: Are there any chemical stabilizers that can be added to prevent hydrolysis?

A4: While the best approach is to control the environmental conditions (pH, temperature, moisture), certain additives can help stabilize ester-containing formulations. These include:

  • Antioxidants: To prevent oxidative processes that might indirectly promote hydrolysis.

  • Chelating Agents: To sequester metal ions that can catalyze ester degradation. It is important to note that the compatibility of any stabilizer with your specific experimental system must be validated.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound in different solvent systems and at various pH levels.

Materials:

  • This compound

  • Anhydrous solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol)

  • Phosphate (B84403) buffer solutions (pH 5.0, 7.0, and 9.0)

  • HPLC-grade water and acetonitrile (B52724)

  • Formic acid

  • HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous dichloromethane.

  • Sample Preparation:

    • For organic solvent stability: Dilute the stock solution to a final concentration of 100 µg/mL in anhydrous dichloromethane, ethyl acetate, and methanol.

    • For pH stability: Evaporate a known volume of the stock solution to dryness under a stream of nitrogen. Reconstitute the residue in phosphate buffer solutions (pH 5.0, 7.0, and 9.0) to a final concentration of 100 µg/mL.

  • Incubation: Incubate the prepared samples at controlled temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each sample.

  • Sample Quenching and Extraction: For aqueous samples, quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid. For organic samples, dilute with the mobile phase.

  • HPLC-MS Analysis: Analyze the samples using a suitable HPLC-MS method to quantify the remaining this compound and the formation of myristic acid.

    • Column: C18 reverse-phase column

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detection: Mass spectrometry in selected ion monitoring (SIM) mode for the parent compound and its hydrolysis products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the rate of hydrolysis.

Representative Stability Data (Hypothetical)

The following table illustrates hypothetical stability data for this compound under different conditions after 24 hours.

Condition Temperature (°C) Remaining Parent Compound (%)
Anhydrous Dichloromethane25>99
Anhydrous Methanol2598
pH 5.0 Buffer2585
pH 7.0 Buffer2595
pH 9.0 Buffer2570
pH 7.0 Buffer4>98
pH 7.0 Buffer4060

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis stock 1. Prepare Stock Solution (1 mg/mL in Anhydrous DCM) dil_org 2a. Dilute in Organic Solvents stock->dil_org dil_aq 2b. Reconstitute in Aqueous Buffers (pH 5, 7, 9) stock->dil_aq incubate 3. Incubate at Different Temperatures (4°C, 25°C, 40°C) dil_org->incubate dil_aq->incubate timepoint 4. Withdraw Aliquots at Time Points incubate->timepoint quench 5. Quench and Extract timepoint->quench hplc 6. Analyze by HPLC-MS quench->hplc data 7. Determine Hydrolysis Rate hplc->data

Caption: Workflow for assessing the stability of this compound.

Potential Signaling Pathways of Hydrolysis Products

The hydrolysis of this compound yields myristic acid and 3-chloropropanediol (3-MCPD), which can participate in distinct cellular pathways.

G cluster_hydrolysis Hydrolysis Event cluster_myristic Myristic Acid Pathway cluster_mcpd 3-MCPD Pathway MCPD_ester This compound hydrolysis Hydrolysis (H₂O, pH, Temp) MCPD_ester->hydrolysis myristic Myristic Acid hydrolysis->myristic mcpd 3-Chloropropanediol (3-MCPD) hydrolysis->mcpd myristoylation N-Myristoylation of Proteins myristic->myristoylation tg_synthesis Triglyceride Synthesis (via Ubiquitination Pathway) myristic->tg_synthesis mito_dys Mitochondrial Dysfunction mcpd->mito_dys protein_func Modulation of Protein Function myristoylation->protein_func apoptosis Induction of Apoptosis mito_dys->apoptosis toxicity Cellular Toxicity (Kidney, Testes) apoptosis->toxicity

Caption: Potential cellular fates of this compound hydrolysis products.

Myristic acid can be incorporated into cellular processes such as the N-myristoylation of proteins, which plays a role in signal transduction and protein localization.[1][3] It can also influence metabolic pathways, including triglyceride synthesis, potentially through the ubiquitination signaling pathway.[2][4]

On the other hand, 3-chloropropanediol (3-MCPD) is a known processing contaminant with established toxicity. It can induce cellular damage, particularly in the kidneys and testes.[5] Mechanistically, 3-MCPD has been shown to cause mitochondrial dysfunction, leading to the induction of apoptosis.[6] Understanding these downstream effects is crucial when interpreting experimental data where hydrolysis may have occurred.

References

Technical Support Center: Analysis of 1-Myristoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of 1-Myristoyl-3-chloropropanediol, a fatty acid ester of 3-monochloropropanediol (3-MCPD).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the analysis of this compound, complex matrices such as edible oils, infant formula, or biological samples can either suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification. This can result in underestimation or overestimation of the contaminant levels.

Q2: Which analytical techniques are most commonly used for the determination of this compound, and which are more susceptible to matrix effects?

A2: The most common analytical techniques are indirect methods using Gas Chromatography-Mass Spectrometry (GC-MS) and direct methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS (Indirect Methods): These methods involve the cleavage of the ester bond to release free 3-MCPD, which is then derivatized before analysis. While robust, matrix components can interfere with the derivatization reaction or co-elute, causing matrix effects.

  • LC-MS/MS (Direct Methods): This technique allows for the direct analysis of the intact this compound molecule. LC-MS/MS is often more susceptible to ion suppression or enhancement from matrix components in the electrospray ionization (ESI) source.

Q3: How can I mitigate matrix effects in my analysis?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use of solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.

  • Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard, such as 3-MCPD-d5 esters, is the most effective way to compensate for matrix effects as it behaves similarly to the analyte during extraction, derivatization, and ionization.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the sample matrix can help to compensate for signal suppression or enhancement.

  • Standard Addition: This involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix itself.

  • Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from co-eluting matrix components.

Q4: Are there official methods for the analysis of 3-MCPD esters like this compound?

A4: Yes, several official methods are used for the analysis of 3-MCPD esters in edible oils and fats, which are applicable to this compound. These include AOCS Official Methods Cd 29a-13, Cd 29b-13, and Cd 29c-13, as well as ISO 18363-1.[1][2][3][4] These methods typically describe indirect analysis by GC-MS.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS and LC-MS/MS analysis of this compound.

GC-MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet liner or column. 2. Contamination in the GC system. 3. Improper column installation. 4. Incompatible solvent or derivatization reagent.1. Use a deactivated inlet liner and an inert GC column. Consider trimming the first few centimeters of the column. 2. Clean the GC inlet and replace the septum. Bake out the column. 3. Ensure the column is installed at the correct height in the injector and detector. 4. Ensure complete evaporation of the derivatization reagent and use a suitable solvent for injection.
Low Analyte Response 1. Incomplete derivatization. 2. Analyte degradation in the injector. 3. Matrix-induced signal suppression. 4. Leaks in the GC system.1. Optimize derivatization conditions (time, temperature, reagent concentration). 2. Optimize injector temperature to ensure volatilization without degradation. 3. Use a stable isotope-labeled internal standard and/or matrix-matched calibration. Improve sample cleanup. 4. Perform a leak check of the GC system.
High Background Noise 1. Column bleed. 2. Contaminated carrier gas. 3. Septum bleed. 4. MS source contamination.1. Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit. 2. Use high-purity carrier gas and install gas purifiers. 3. Use high-quality, low-bleed septa. 4. Clean the MS ion source.
Inconsistent Results 1. Variability in sample preparation. 2. Inconsistent injection volume. 3. Fluctuations in instrument performance. 4. Non-homogeneous sample.1. Ensure consistent timing and conditions for all sample preparation steps. Automation can improve reproducibility.[3] 2. Use an autosampler for precise and repeatable injections. 3. Regularly perform system suitability checks and calibration. 4. Ensure the sample is thoroughly homogenized before taking a subsample.
LC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Ion Suppression/Enhancement 1. Co-eluting matrix components competing for ionization. 2. High concentrations of salts or other non-volatile matrix components in the ESI source.1. Optimize chromatographic separation to resolve the analyte from interfering compounds. 2. Improve sample cleanup to remove salts and other non-volatile components. Dilute the sample extract if sensitivity allows. 3. Use a stable isotope-labeled internal standard. 4. Use matrix-matched calibrants.
Poor Peak Shape 1. Column degradation. 2. Incompatible mobile phase or sample solvent. 3. Column overload.1. Replace the analytical column. Use a guard column to protect the analytical column. 2. Ensure the sample solvent is compatible with the initial mobile phase conditions. 3. Reduce the injection volume or sample concentration.
Low Sensitivity 1. Suboptimal MS parameters. 2. Ion suppression from the matrix. 3. Poor ionization of the analyte.1. Optimize MS parameters such as spray voltage, gas flows, and collision energy. 2. Implement strategies to mitigate matrix effects as described above. 3. Adjust mobile phase pH or additives to promote better ionization.
Carryover 1. Adsorption of the analyte to surfaces in the autosampler or LC system. 2. Insufficient needle/port washing.1. Use an appropriate wash solution in the autosampler, including a strong organic solvent. 2. Increase the volume and number of wash cycles.

Quantitative Data Summary

The following tables summarize typical method performance data for the analysis of 3-MCPD esters in various food matrices. These values can be considered representative for the analysis of this compound.

Table 1: Recovery Data for 3-MCPD in Spiked Food Matrices

MatrixSpiking Level (µg/kg)Recovery (%)Analytical MethodReference
Infant Formula200Not specified, but good resolution shownGC-MSD[5]
Edible Plant OilsNot specified92.80 - 105.22GC-MS[6]
Palm Oil2094 - 107GC-MS/MS[7]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for 3-MCPD in Food Matrices

MatrixLOD (µg/kg)LOQ (µg/kg)Analytical MethodReference
Edible Plant Oils110140GC-MS[6]
Palm Oil620GC-MS/MS[7]
Edible OilsNot specified2.67GCxGC-TOFMS[8]

Experimental Protocols

Protocol 1: Indirect Analysis of this compound by GC-MS (Based on AOCS Cd 29c-13)

This protocol describes the general steps for the indirect analysis of this compound in edible oil. The method involves the transesterification of the ester to release free 3-MCPD, followed by derivatization and GC-MS analysis.

1. Sample Preparation and Transesterification:

  • Weigh approximately 100 mg of the oil sample into a vial.

  • Add a known amount of a suitable stable isotope-labeled internal standard (e.g., rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5).

  • Dissolve the sample in a suitable solvent (e.g., tert-butyl methyl ether).

  • Add a solution of sodium methoxide (B1231860) in methanol (B129727) to initiate transesterification.

  • The reaction is stopped by adding an acidic salt solution. For the determination of 3-MCPD esters alone (Assay B), a chloride-free salt solution like sodium sulfate (B86663) is used.[9]

2. Extraction and Cleanup:

  • Extract the fatty acid methyl esters (FAMEs) with a non-polar solvent like hexane (B92381) and discard the organic layer.

  • Extract the aqueous layer containing the free 3-MCPD with a more polar solvent like diethyl ether or ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate.

3. Derivatization:

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add a solution of phenylboronic acid (PBA) to the residue to derivatize the 3-MCPD.[10][11]

  • The reaction mixture is heated to ensure complete derivatization.

4. GC-MS Analysis:

  • Reconstitute the dried derivatized sample in a suitable solvent (e.g., iso-octane).

  • Inject an aliquot into the GC-MS system.

  • Quantify the 3-MCPD derivative using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, based on the calibration curve prepared with derivatized 3-MCPD standards.

Protocol 2: Direct Analysis of this compound by LC-MS/MS

This protocol outlines the general steps for the direct analysis of intact this compound in edible oil.

1. Sample Preparation and Cleanup:

  • Weigh approximately 1 g of the oil sample and dissolve it in a suitable solvent mixture (e.g., tert-butyl methyl ether and ethyl acetate).

  • Add a known amount of a suitable stable isotope-labeled internal standard.

  • Perform a solid-phase extraction (SPE) cleanup using, for example, a C18 and a silica (B1680970) cartridge in series to remove triglycerides and other interfering matrix components.[7]

2. LC-MS/MS Analysis:

  • Evaporate the cleaned extract and reconstitute it in a solvent compatible with the LC mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

  • Use a suitable C18 column for chromatographic separation.

  • The MS/MS is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the specific precursor-product ion transitions of this compound and its internal standard.

  • Quantification is performed using a calibration curve prepared in the solvent or a matrix-matched solution.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_cleanup Extraction & Cleanup cluster_derivatization Derivatization cluster_analysis Analysis Sample Oil Sample (100 mg) IS_Addition Add Internal Standard (3-MCPD-d5 ester) Sample->IS_Addition Dissolution Dissolve in TBME IS_Addition->Dissolution Transesterification Transesterification (Sodium Methoxide) Dissolution->Transesterification Stop_Reaction Stop Reaction (Acidic Salt Solution) Transesterification->Stop_Reaction FAME_Extraction Extract FAMEs (Hexane) Stop_Reaction->FAME_Extraction MCPD_Extraction Extract 3-MCPD (Diethyl Ether) FAME_Extraction->MCPD_Extraction Drying Dry Extract (Sodium Sulfate) MCPD_Extraction->Drying Evaporation Evaporate to Dryness Drying->Evaporation PBA_Addition Add Phenylboronic Acid Evaporation->PBA_Addition Heating Heat for Reaction PBA_Addition->Heating Reconstitution Reconstitute in Iso-octane Heating->Reconstitution GCMS_Analysis GC-MS Analysis Reconstitution->GCMS_Analysis

Figure 1. Indirect GC-MS analysis workflow.

Troubleshooting_Logic Start Inaccurate Quantitative Results? Check_IS Check Internal Standard Recovery Start->Check_IS IS_OK IS Recovery OK? Check_IS->IS_OK Matrix_Effect Suspect Matrix Effect IS_OK->Matrix_Effect Yes IS_Not_OK Investigate Sample Loss IS_OK->IS_Not_OK No Sample_Prep Improve Sample Cleanup Matrix_Effect->Sample_Prep Matrix_Matched Use Matrix-Matched Calibrants Matrix_Effect->Matrix_Matched Dilution Dilute Sample Matrix_Effect->Dilution Extraction_Loss Check Extraction Efficiency IS_Not_OK->Extraction_Loss Degradation Check for Analyte Degradation IS_Not_OK->Degradation

Figure 2. Troubleshooting logic for inaccurate results.

References

Technical Support Center: Minimizing Variability in Experiments with 1-Myristoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for minimizing variability in experiments utilizing 1-Myristoyl-3-chloropropanediol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures with this and similar lipid-based compounds.

Troubleshooting Guides

Issue: Compound Precipitation in Cell Culture Media

Precipitation of this compound upon addition to aqueous cell culture media is a primary source of experimental variability. This "crashing out" occurs due to the compound's hydrophobic nature and its poor solubility in aqueous solutions when the concentration of the initial solvent (typically DMSO) is diluted.

Potential CauseRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit. Action: Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.
Rapid Dilution Adding a concentrated DMSO stock solution directly to a large volume of media can cause rapid solvent exchange, leading to precipitation. Action: Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure gradual mixing.
Low Temperature of Media The solubility of many lipid-based compounds decreases at lower temperatures. Action: Always use pre-warmed (37°C) cell culture media for all dilutions.
Interaction with Media Components Salts, proteins, and other components in the media can interact with the compound over time, leading to precipitation. Action: Test the compound's stability in your specific cell culture medium over the intended duration of the experiment.
pH Shift The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of pH-sensitive compounds. Action: Ensure the media is properly buffered for the incubator's CO2 concentration.

Issue: Inconsistent Biological Activity or IC50 Values

Variability in the observed biological effects of this compound can arise from several factors related to its handling, cellular uptake, and metabolism.

Potential CauseRecommended Solution
Incomplete Solubilization If the compound is not fully dissolved in the stock solution or precipitates in the media, the effective concentration delivered to the cells will be inconsistent. Action: Follow the recommended solubilization protocol carefully. Visually inspect for any precipitation before adding to cells.
Cellular Uptake Variability The uptake of long-chain fatty acid esters can be mediated by both passive diffusion and protein transporters (e.g., FAT/CD36, FABPs).[1][2][3] The expression levels of these transporters can vary between cell lines and even within a cell population, leading to inconsistent intracellular concentrations. Action: Characterize the expression of key fatty acid transporters in your cell model. If possible, use a cell line with stable and known transporter expression.
Hydrolysis to 3-MCPD 3-MCPD esters can be hydrolyzed by cellular lipases to free 3-monochloropropane-1,2-diol (3-MCPD), which is a known toxicant.[4][5][6] The rate of hydrolysis can vary, leading to inconsistent levels of the active metabolite. Action: Consider that the observed biological effects may be due to the 3-MCPD metabolite. If possible, measure the intracellular concentrations of both the parent compound and 3-MCPD.
Vehicle Effects The solvent used to dissolve the compound (e.g., DMSO) can have its own biological effects, especially at higher concentrations. Action: Always include a vehicle control in your experiments (i.e., cells treated with the same concentration of DMSO as the highest concentration of the compound). Keep the final DMSO concentration consistent across all experimental groups and as low as possible (ideally ≤ 0.1%).
Biological Variation in Lipid Metabolism The overall lipid metabolism of cells can influence the effects of exogenous lipids. Factors such as cell density, passage number, and media composition can alter cellular lipid pathways. Action: Standardize cell culture conditions meticulously. Use cells within a consistent passage number range and ensure consistent cell densities at the time of treatment.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: Due to its hydrophobicity, this compound should be dissolved in an organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. A general protocol is as follows:

  • Prepare a 10 mM stock solution in 100% DMSO. Ensure complete dissolution by vortexing. Gentle warming to 37°C may aid in solubilization.

  • For cell-based assays, create an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium.

  • Finally, prepare the desired working concentrations by further diluting the intermediate solution in pre-warmed medium. This stepwise dilution helps to prevent precipitation.

Q2: What is the recommended storage condition for this compound?

A2: For long-term storage, this compound should be stored at -20°C.[7][8] For short-term storage, it may be kept at room temperature.[7][8] To ensure maximum recovery of the product, it is recommended to centrifuge the vial before opening the cap.[7][8]

Q3: What is the likely mechanism of action of this compound?

A3: The precise mechanism of action of this compound has not been extensively studied. However, based on its structure and what is known about related compounds, there are two primary possibilities:

  • Hydrolysis to 3-MCPD: In biological systems, 3-MCPD esters are known to be hydrolyzed by lipases to form free 3-MCPD.[4][5][6] 3-MCPD is a known toxicant with effects on the kidneys and male reproductive system.[9][10][11] Therefore, the biological activity observed may be due to this metabolite.

  • Interaction with Lipid Signaling Pathways: The glycerol (B35011) backbone of this compound is structurally similar to diacylglycerol (DAG), a key second messenger that activates protein kinase C (PKC). It is plausible that this compound or a metabolite could modulate PKC activity or other lipid signaling pathways. This, however, requires experimental validation.

Q4: What are the appropriate controls for experiments with this compound?

A4: To ensure the validity of your experimental results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound.

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle.

  • Positive Control (if applicable): A known activator or inhibitor of the pathway you are investigating. For example, if you are studying effects on PKC, a known PKC activator like phorbol (B1677699) 12-myristate 13-acetate (PMA) could be used.

Q5: How can I assess the stability of this compound in my experimental setup?

A5: To assess stability, you can prepare your final working concentration in the cell culture medium and incubate it under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. At various time points, you can take aliquots and analyze them for the presence of the parent compound and potential degradation products (like 3-MCPD) using techniques such as liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C17H33ClO3[7][8]
Molecular Weight 320.89 g/mol [12][13]
Purity >98%[14]
Physical State Solid[14]
Solubility Dichloromethane, Ethyl Acetate, Methanol[7][8]
Long-Term Storage -20°C[7][8]
Short-Term Storage Room Temperature[7][8]

Table 2: Example Toxicological Data for 3-MCPD (the active metabolite)

Note: This data is for the metabolite 3-monochloropropane-1,2-diol (3-MCPD) and is provided for context. The toxicity of the parent compound, this compound, may differ and requires experimental determination.

EndpointSpeciesRoute of AdministrationValueReference(s)
Provisional Maximum Tolerable Daily Intake (PMTDI) HumanOral4 µg/kg body weight/day[11]
No-Observed-Adverse-Effect Level (NOAEL) - Renal Toxicity RatOral1.1 mg/kg body weight/day[11]
Lowest-Observed-Adverse-Effect Level (LOAEL) - Male Reproductive Toxicity RatOral2.2 mg/kg body weight/day[11]

Experimental Protocols

Protocol 1: Solubilization of this compound for Cell-Based Assays

This protocol is adapted from methods used for other hydrophobic 3-MCPD esters and aims to minimize precipitation in aqueous cell culture media.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath at 37°C

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out an appropriate amount of this compound.

    • Dissolve it in 100% DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing. If necessary, warm the solution briefly at 37°C.

  • Prepare an Intermediate Dilution (e.g., 1 mM):

    • Pre-warm your complete cell culture medium to 37°C.

    • In a sterile microcentrifuge tube, add 90 µL of pre-warmed complete cell culture medium.

    • Add 10 µL of the 10 mM stock solution to the medium and immediately vortex gently to mix. This results in a 1 mM intermediate solution in 10% DMSO.

  • Prepare Final Working Concentrations:

    • Perform serial dilutions of the 1 mM intermediate solution in pre-warmed complete cell culture medium to achieve your desired final concentrations. For example, to make a 10 µM working solution, add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed medium. The final DMSO concentration in this example would be 0.1%.

  • Application to Cells:

    • Add the final working solutions to your cell cultures.

    • Gently swirl the plates or flasks to ensure even distribution.

    • Always include a vehicle control with the same final concentration of DMSO as your highest treatment concentration.

Protocol 2: Hypothetical Protein Kinase C (PKC) Activity Assay

This protocol outlines a general approach to assess whether this compound can activate PKC. This is a hypothetical application and requires experimental validation. Commercially available PKC assay kits can be used.

Principle: This assay measures the phosphorylation of a specific PKC substrate. If this compound activates PKC, it will lead to an increase in substrate phosphorylation, which can be detected, for example, by a change in fluorescence polarization or by using a phospho-specific antibody in an ELISA-based format.

Materials:

  • Cells of interest

  • This compound working solutions

  • Phorbol 12-myristate 13-acetate (PMA) as a positive control

  • Vehicle control (DMSO)

  • PKC Kinase Activity Kit (e.g., from Abcam, Merck Millipore, or Promega)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • Microplate reader

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound, the vehicle control, and a positive control (e.g., 100 nM PMA) for a predetermined time (e.g., 30 minutes).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells using the lysis buffer provided in the PKC assay kit or a suitable alternative.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate to ensure equal loading in the kinase assay.

  • PKC Activity Assay:

    • Follow the instructions provided with the commercial PKC assay kit. This typically involves:

      • Adding a defined amount of cell lysate to wells of a microplate pre-coated with a PKC substrate.

      • Initiating the kinase reaction by adding ATP.

      • Incubating for the recommended time at the specified temperature.

      • Stopping the reaction.

      • Detecting the phosphorylated substrate using the method specified by the kit (e.g., adding a phospho-specific antibody followed by a detection reagent).

  • Data Analysis:

    • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

    • Normalize the PKC activity to the amount of protein in each sample.

    • Compare the PKC activity in cells treated with this compound to the vehicle control and the positive control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO intermediate Create 1 mM Intermediate Dilution in Pre-warmed Medium stock->intermediate Stepwise Dilution working Prepare Final Working Concentrations in Pre-warmed Medium intermediate->working treat Treat Cells with Working Solutions and Controls (Vehicle, Positive) working->treat incubate Incubate for Desired Time treat->incubate assay Perform Downstream Assay (e.g., Viability, PKC activity) incubate->assay data Collect and Normalize Data assay->data interpret Interpret Results data->interpret

Caption: Experimental workflow for using this compound.

pkc_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MCPD_ester This compound Lipase Cellular Lipase MCPD_ester->Lipase Hydrolysis DAG Diacylglycerol (DAG) (or similar metabolite) Lipase->DAG PKC_inactive Inactive PKC DAG->PKC_inactive Activation PKC_active Active PKC PKC_inactive->PKC_active Substrate Substrate Protein PKC_active->Substrate Phosphorylation Substrate_P Phosphorylated Substrate Substrate->Substrate_P Response Cellular Response (e.g., Proliferation, Gene Expression) Substrate_P->Response

Caption: Hypothesized Protein Kinase C (PKC) signaling pathway.

References

Validation & Comparative

Validating the In Vitro Effects of 1-Myristoyl-3-chloropropanediol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the in vitro effects of 1-Myristoyl-3-chloropropanediol, a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD). As a member of the 3-MCPD ester family, which are known food processing contaminants, understanding its specific biological activities is crucial for risk assessment and potential therapeutic applications. This document outlines key in vitro experiments to characterize its effects and compares its potential toxicological profile with other relevant 3-MCPD esters.

Introduction to this compound and its Analogs

This compound is a specific fatty acid ester of 3-MCPD. 3-MCPD and its esters are formed in foods, particularly refined oils, during high-temperature processing[1][2][3]. While the toxicity of free 3-MCPD has been studied, the effects of its various fatty acid esters are an area of ongoing research. In vivo studies suggest that 3-MCPD esters are largely hydrolyzed to free 3-MCPD in the gastrointestinal tract, which is associated with nephrotoxicity and effects on the male reproductive system[2][4][5]. However, the degree of hydrolysis and the potential for the intact esters to exert their own biological effects are critical questions that can be addressed through in vitro studies.

This guide focuses on a comparative approach, proposing a series of experiments to evaluate this compound alongside other common 3-MCPD esters, such as those derived from palmitic, oleic, and linoleic acids.

Comparative Data on In Vitro Effects of 3-MCPD Esters

Parameter Free 3-MCPD 3-MCPD Palmitate/Oleate/Linoleate Esters This compound (Proposed)
Cell Line(s) HK-2 (Human Kidney), Caco-2 (Human Intestinal)HK-2, Caco-2HK-2, Caco-2, and relevant cancer cell lines
Cytotoxicity (IC50) Mild cytotoxicity at high concentrations (up to 100 µM) in HK-2 cells[6].Mild cytotoxicity at high concentrations (up to 100 µM) in HK-2 cells[6].To be determined
Mitochondrial Dysfunction Associated with mitochondrial dysfunction in HK-2 cells[6].Associated with mitochondrial dysfunction in HK-2 cells[6].To be determined
Metabolic Perturbation Transient perturbations in cellular metabolism in HK-2 cells[6].Transient perturbations in cellular metabolism in HK-2 cells[6].To be determined
Intestinal Hydrolysis Not applicable3-MCPD-1-monoesters are hydrolyzed in the presence of Caco-2 cells[7]. 3-MCPD-1,2-diesters are absorbed and metabolized[7].To be determined
Genotoxicity Some positive results in in vitro genotoxicity assays[8]. However, considered not genotoxic in vivo[9][10].Negative in in vivo micronucleus assay[8].To be determined

Proposed Experimental Protocols for Validation

To elucidate the specific in vitro effects of this compound, the following experimental protocols are recommended.

Cell Viability and Cytotoxicity Assay
  • Objective: To determine the cytotoxic potential of this compound on relevant cell lines.

  • Cell Lines:

    • HK-2 (human kidney proximal tubule cells) to assess nephrotoxicity.

    • Caco-2 (human colorectal adenocarcinoma cells) to model intestinal absorption and metabolism.

    • A panel of cancer cell lines relevant to the intended research focus.

  • Methodology:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours. Include free 3-MCPD and other 3-MCPD esters as positive controls.

    • Assess cell viability using a standard MTT or PrestoBlue™ assay.

    • Measure absorbance or fluorescence and calculate the half-maximal inhibitory concentration (IC50).

Mitochondrial Function Assay
  • Objective: To evaluate the impact of this compound on mitochondrial health.

  • Methodology:

    • Treat cells with sub-lethal concentrations of the compound.

    • Assess mitochondrial membrane potential using a fluorescent probe such as JC-1 or TMRE.

    • Measure changes in cellular oxygen consumption rate (OCR) using a Seahorse XF Analyzer to evaluate mitochondrial respiration.

    • Quantify ATP production using a luminescence-based assay.

Intestinal Hydrolysis and Metabolism Assay
  • Objective: To determine the extent of hydrolysis of this compound to free 3-MCPD in an intestinal model.

  • Cell Line: Differentiated Caco-2 cells grown on permeable supports.

  • Methodology:

    • Apply this compound to the apical side of the Caco-2 monolayer.

    • After incubation, collect samples from both the apical and basolateral compartments, as well as cell lysates.

    • Analyze the samples for the presence of the intact ester and free 3-MCPD using gas chromatography-mass spectrometry (GC-MS)[11].

Genotoxicity Assay
  • Objective: To assess the potential of this compound to induce DNA damage.

  • Methodology:

    • Comet Assay (Single Cell Gel Electrophoresis): Treat cells with the compound and assess DNA strand breaks by measuring the "comet tail" of fragmented DNA[12].

    • Micronucleus Test: Evaluate chromosomal damage by quantifying the formation of micronuclei in treated cells.

Visualizing Experimental Workflows and Pathways

To facilitate a clear understanding of the proposed experimental design and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_preparation Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed HK-2 & Caco-2 cells treatment Treat with this compound (0-100 µM) start->treatment cytotoxicity Cytotoxicity Assay (MTT / PrestoBlue™) treatment->cytotoxicity mitochondria Mitochondrial Function (JC-1, Seahorse) treatment->mitochondria hydrolysis Intestinal Hydrolysis (Caco-2 monolayer, GC-MS) treatment->hydrolysis genotoxicity Genotoxicity Assay (Comet, Micronucleus) treatment->genotoxicity ic50 IC50 Calculation cytotoxicity->ic50 mito_data Mitochondrial Health Assessment mitochondria->mito_data hydrolysis_data Quantify Hydrolysis & Absorption hydrolysis->hydrolysis_data geno_data Assess DNA Damage genotoxicity->geno_data

Caption: Proposed workflow for the in vitro validation of this compound.

Signaling_Pathway cluster_cell Intestinal Cell (Caco-2) cluster_effects Downstream Cellular Effects (e.g., in Kidney Cells) MCPD_ester This compound (or other 3-MCPD esters) lipases Intracellular Lipases MCPD_ester->lipases Uptake hydrolysis Hydrolysis lipases->hydrolysis free_mcpd Free 3-MCPD hydrolysis->free_mcpd glycolysis Inhibition of Glycolysis free_mcpd->glycolysis energy Energy Depletion (↓ATP) glycolysis->energy mito Mitochondrial Dysfunction energy->mito ros Oxidative Stress (↑ROS) mito->ros apoptosis Apoptosis ros->apoptosis

Caption: Postulated metabolic and toxicity pathway of 3-MCPD esters in vitro.

Conclusion

The provided framework outlines a comprehensive approach to validate the in vitro effects of this compound. By employing a comparative methodology that includes other well-characterized 3-MCPD esters, researchers can generate robust data to understand its specific biological activities. The proposed experiments will elucidate its cytotoxicity, impact on mitochondrial function, metabolic fate in intestinal cells, and genotoxic potential. This information is essential for a thorough risk assessment and for exploring any potential therapeutic applications of this compound.

References

Reproducibility of 1-Myristoyl-3-chloropropanediol Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies and data related to the reproducibility of experiments involving 1-Myristoyl-3-chloropropanediol. Given the limited direct studies on the experimental reproducibility of this specific compound in biological contexts, this guide synthesizes data from inter-laboratory studies on the broader class of 3-monochloropropanediol (3-MCPD) esters, to which this compound belongs. This information is crucial for researchers designing and interpreting experiments, as well as for professionals in drug development assessing the reliability of preclinical data.

Data Presentation: Quantitative Analysis of 3-MCPD Esters

The reproducibility of analytical measurements for 3-MCPD esters, including compounds structurally similar to this compound, has been the subject of several inter-laboratory and validation studies. The data presented in the following tables are summarized from these studies and provide key metrics for assessing the expected reproducibility of quantitative experiments. The primary analytical method cited in these studies is Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Summary of Inter-Laboratory Proficiency Test for 3-MCPD Esters in Edible Oil

ParameterValueNotes
Number of Participating Laboratories 34Highlights the breadth of the study.
Assigned Value Establishment Isotope dilution GC-MS/MSConsidered a high-accuracy method.
Target Relative Standard Deviation 20%Deemed fit for the purpose of the study.
Satisfactory Performance (Palm Oil) ~56% of labsIndicates variability in results across different laboratories.
Satisfactory Performance (Spiked Olive Oil) ~85% of labsHigher consistency with a spiked, potentially less complex matrix.

This table summarizes findings from a proficiency test which demonstrates the current state of reproducibility for 3-MCPD ester analysis in complex matrices.

Table 2: Method Validation Data for 3-MCPD Esters Analysis by GC-MS

ParameterRange of Reported ValuesUnit
Limit of Detection (LOD) 0.04 - 17µg/kg
Limit of Quantification (LOQ) 0.13 - 31µg/kg
Repeatability (RSDr) 2.1 - 7.2%
Reproducibility (RSDR) 3.2 - 5.6%
Recovery 80.5 - 113.7%

This table consolidates validation data from multiple sources, showcasing the typical performance characteristics of analytical methods for 3-MCPD esters.

Experimental Protocols: Quantification of 3-MCPD Esters

A widely accepted method for the quantification of 3-MCPD esters, including this compound, is the indirect method involving acidic transesterification followed by GC-MS analysis.

Protocol: Indirect Analysis of 3-MCPD Esters by Acidic Transesterification and GC-MS

  • Sample Preparation: Weigh approximately 100 mg of the sample (e.g., oil, lipid extract from cells) into a glass tube.

  • Internal Standard Spiking: Add a known amount of a deuterated internal standard (e.g., 3-MCPD-d5) to the sample.

  • Transesterification: Add a solution of sulfuric acid in methanol (B129727) (e.g., 2% v/v) to the sample. This step cleaves the fatty acid from the glycerol (B35011) backbone, releasing the 3-MCPD.

  • Incubation: Heat the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 16 hours) to ensure complete reaction.

  • Extraction: After cooling, add a non-polar solvent like n-hexane to extract the derivatized 3-MCPD.

  • Derivatization: The released 3-MCPD is then derivatized, often with phenylboronic acid (PBA), to improve its chromatographic properties and detection sensitivity.

  • GC-MS Analysis: Inject the final extract into a gas chromatograph coupled with a mass spectrometer. The quantification is based on the comparison of the peak area of the analyte to that of the internal standard.

Mandatory Visualization

Diagram 1: General Workflow for Reproducible Quantification of this compound

G cluster_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Analysis & Validation Sample Biological Sample (e.g., cell lysate) Homogenization Homogenization & Lipid Extraction Sample->Homogenization Transesterification Acidic Transesterification (Release of 3-MCPD) Homogenization->Transesterification Derivatization Derivatization with PBA Transesterification->Derivatization GCMS GC-MS Quantification Derivatization->GCMS Quantification Quantification vs. Internal Standard GCMS->Quantification Validation Method Validation (LOD, LOQ, Precision, Accuracy) Quantification->Validation Reproducibility Reproducibility Validation->Reproducibility Inter-laboratory Comparison G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCPD_ester This compound GPCR G-Protein Coupled Receptor (e.g., LPA Receptor) MCPD_ester->GPCR Binding & Activation G_protein G-Protein Activation GPCR->G_protein PLC Phospholipase C (PLC) G_protein->PLC DAG Diacylglycerol (DAG) PLC->DAG IP3 Inositol Trisphosphate (IP3) PLC->IP3 PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release Ca2+ Release IP3->Ca_release Downstream Downstream Cellular Responses (e.g., Proliferation, Gene Expression) PKC->Downstream Ca_release->Downstream

A Comparative Analysis for Researchers: 1-Myristoyl-3-chloropropanediol vs. Glycidyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical intermediates and research compounds, 1-Myristoyl-3-chloropropanediol and glycidyl (B131873) myristate are two molecules that, while structurally related to the myristoyl group, possess distinct reactive functional groups that dictate their applications and toxicological profiles. This guide provides a detailed comparison of their chemical properties, potential applications, and toxicological considerations, supported by available data and outlining necessary experimental protocols for a comprehensive evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and glycidyl myristate is presented below. These properties are fundamental to understanding their reactivity and behavior in various experimental settings.

PropertyThis compoundGlycidyl Myristate
CAS Number 30557-03-0[1][2]7460-80-2
Molecular Formula C₁₇H₃₃ClO₃[1][2]C₁₇H₃₂O₃
Molecular Weight 320.89 g/mol [1]284.43 g/mol
Synonyms 3-chloro-2-hydroxypropyl tetradecanoate, Myristic acid 3-chloro-2-hydroxypropyl ester[2]Glycidyl tetradecanoate, Myristic acid glycidyl ester
Functional Group ChlorohydrinEpoxide (Oxirane)
Purity >98%[2]>99%
Physical State Solid[2]Solid
Storage Freezer[2]-20°C Freezer
Solubility Dichloromethane, Ethyl Acetate, MethanolChloroform (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)

Performance as Chemical Intermediates

This compound , as a 3-monochloropropanediol (3-MCPD) ester, can serve as a precursor for the synthesis of monoacylglycerols, specifically 1-monomyristin. The chlorohydrin group can be hydrolyzed to a diol, yielding the desired monoacylglycerol. This process, however, may require specific reaction conditions to favor hydrolysis over other potential side reactions.

Glycidyl myristate , containing a highly reactive epoxide ring, is also a valuable precursor for 1-monomyristin. The epoxide ring can be opened under acidic or basic conditions, or enzymatically, to yield a diol. This reactivity makes glycidyl esters common substrates in organic synthesis.

A hypothetical workflow for the synthesis of 1-monomyristin from both compounds is outlined below.

Synthesis_Workflow cluster_0 Starting Material A cluster_1 Starting Material B cluster_2 Reaction cluster_3 Product A This compound R1 Hydrolysis A->R1 Base/Acid Catalysis B Glycidyl Myristate R2 Epoxide Ring Opening B->R2 Base/Acid Catalysis or Enzymatic (Epoxide Hydrolase) P 1-Monomyristin R1->P R2->P

Caption: Hypothetical synthesis pathways of 1-monomyristin.

Toxicological Profile and Biological Relevance

Both this compound and glycidyl myristate are members of classes of compounds that are recognized as process-induced contaminants in refined edible oils and have been the subject of toxicological evaluation.

This compound is a fatty acid ester of 3-MCPD. In vivo, 3-MCPD esters are largely hydrolyzed to free 3-MCPD. Chronic exposure to 3-MCPD has been shown to have nephrotoxic and anti-fertility effects in animal studies. The International Agency for Research on Cancer (IARC) classifies 3-MCPD as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".

Glycidyl myristate is a glycidyl fatty acid ester. In the gastrointestinal tract, these esters are hydrolyzed to release glycidol (B123203). Glycidol is classified by the IARC as a Group 2A carcinogen, indicating it is "probably carcinogenic to humans". The genotoxicity of glycidol is attributed to its reactive epoxide group, which can form adducts with DNA.

The general toxicological pathways for these two classes of compounds are illustrated below.

Toxicological_Pathways cluster_0 This compound Pathway cluster_1 Glycidyl Myristate Pathway MCPD_ester This compound Free_MCPD Free 3-MCPD MCPD_ester->Free_MCPD Hydrolysis in vivo Nephrotoxicity Nephrotoxicity Free_MCPD->Nephrotoxicity Toxic Effect GE Glycidyl Myristate Glycidol Glycidol GE->Glycidol Hydrolysis in vivo DNA_Adducts DNA_Adducts Glycidol->DNA_Adducts Genotoxic Mechanism Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis Potential Outcome

Caption: General toxicological pathways of 3-MCPD and glycidyl esters.

Experimental Protocols for Comparative Analysis

To provide a definitive comparison of this compound and glycidyl myristate, specific experimental studies are required. The following are proposed protocols for key comparative experiments.

Protocol 1: Comparative Synthesis of 1-Monomyristin

Objective: To compare the reaction efficiency, yield, and purity of 1-monomyristin synthesized from this compound and glycidyl myristate.

Methodology:

  • Reaction Setup: Two parallel reactions will be set up.

    • Reaction A: this compound (1 equivalent) is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like dioxane). A base (e.g., sodium hydroxide) is added, and the reaction is stirred at a controlled temperature.

    • Reaction B: Glycidyl myristate (1 equivalent) is dissolved in a similar solvent system. The epoxide ring is opened under either acidic (e.g., dilute sulfuric acid) or basic (e.g., sodium hydroxide) conditions at a controlled temperature.

  • Monitoring: The progress of both reactions will be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: Upon completion, the reactions will be neutralized, and the product will be extracted with an organic solvent. The crude product will be purified by column chromatography.

  • Analysis: The yield of pure 1-monomyristin from both reactions will be calculated. The purity will be assessed by HPLC, and the structure will be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To compare the cytotoxic effects of this compound and glycidyl myristate on a relevant human cell line (e.g., a liver cell line like HepG2 or a kidney cell line like HEK293).

Methodology:

  • Cell Culture: The chosen cell line will be cultured under standard conditions.

  • Treatment: Cells will be seeded in 96-well plates and treated with a range of concentrations of this compound and glycidyl myristate for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) will be included.

  • Viability Assay: Cell viability will be assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based ATP assay.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for each compound at each time point will be calculated to compare their cytotoxic potency.

Conclusion

This compound and glycidyl myristate are valuable chemical entities with distinct reactive properties. While glycidyl myristate's epoxide group offers a highly reactive site for nucleophilic attack, potentially leading to more efficient synthesis of derivatives like 1-monomyristin, it also contributes to the formation of the probable carcinogen, glycidol. This compound, a 3-MCPD ester, presents a different synthetic route and is associated with the toxicity of its hydrolysis product, 3-MCPD.

For researchers, the choice between these two compounds will depend on the specific application, desired reaction kinetics, and tolerance for potential toxicological risks. The lack of direct comparative experimental data underscores the need for further research to fully elucidate the performance and safety profiles of these two molecules head-to-head. The proposed experimental protocols provide a framework for such a comparative investigation, which would be of significant value to the scientific community.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-MCPD Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the determination of 3-monochloropropane-1,2-diol (3-MCPD) esters in various matrices, supported by experimental data from proficiency testing and validation studies. The focus is on providing a clear understanding of the performance and procedural differences between the prevalent analytical techniques.

Introduction to 3-MCPD Ester Analysis

Fatty acid esters of 3-MCPD are process-induced chemical contaminants found in refined edible oils and fats, as well as food products containing them.[1][2] Their presence is a significant concern for food safety, necessitating reliable and validated analytical methods for their quantification. The two primary approaches for analyzing 3-MCPD esters are indirect and direct methods.

Indirect methods are more established and widely used. They involve the cleavage of the ester bonds to release free 3-MCPD, which is then derivatized and quantified, typically by gas chromatography-mass spectrometry (GC-MS).[3][4] Several official indirect methods have been established by organizations such as the American Oil Chemists' Society (AOCS).

Direct methods aim to quantify the intact 3-MCPD esters without prior cleavage. These methods, often employing liquid chromatography-mass spectrometry (LC-MS), offer the advantage of speed and reduced sample preparation, but can be complex due to the large number of potential 3-MCPD ester species.[5][6]

Comparison of Analytical Method Performance

The performance of different analytical methods for 3-MCPD esters has been evaluated in several interlaboratory comparison studies and proficiency tests. These studies provide valuable data on the accuracy, precision, and reliability of the methods in real-world scenarios.

A proficiency test organized by the Institute for Reference Materials and Measurements (IRMM) of the European Commission's Joint Research Centre (JRC) highlighted the capabilities of various laboratories in determining 3-MCPD esters in edible oils.[1][2][7][8][9] The results of such studies are often expressed using z-scores, where a |z-score| ≤ 2 is considered satisfactory.[1] In one such study, 56% of participating laboratories achieved satisfactory performance for a contaminated palm oil sample, while 85% were successful with a spiked extra virgin olive oil sample.[2][7][8][9] These studies revealed that the choice of analytical procedure could lead to significant biases in the results.[7][8]

The following table summarizes key performance parameters for commonly used analytical methods, compiled from various validation and comparison studies.

Method TypeOfficial MethodAnalyte MeasuredLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Repeatability (RSDr)Key Findings from Cross-Validation
Indirect AOCS Cd 29a-132-MCPD, 3-MCPD, and Glycidyl (B131873) Esters0.04 mg/kg (bound MCPD)0.1 mg/kg (glycidol)97-106 (bound MCPD), 88-115 (bound glycidol)<2%One of the most commonly used and reliable methods.[5] Can be time-consuming (over 16 hours).[5]
Indirect AOCS Cd 29b-132-MCPD, 3-MCPD, and Glycidyl Esters----Known as the "3-in-1" method, based on slow alkaline release.[5] Also has a long analysis time.[5]
Indirect AOCS Cd 29c-13Sum of 3-MCPD and Glycidyl Esters6 µg/kg20 µg/kg--A fast method (1.5-2 hours) based on alkaline transesterification.[5][10] Glycidyl ester quantification is achieved by subtraction, which can be a disadvantage.[5] Careful control of reaction time and temperature is crucial for accuracy.[11]
Indirect ISO 18363-4 / AOCS Cd 29f-212-MCPD, 3-MCPD, and Glycidyl Esters----A fast method (1.5-2 hours) with direct detection of glycidyl esters, but requires GC-MS/MS equipment.[5]
Indirect Lipase (B570770) Hydrolysis & QuEChERSGlycidol (B123203) and 3-MCPD0.02 mg/kg (glycidol)0.1 mg/kg (glycidol)-5.4-7.2% (glycidol), 3.6-3.7% (3-MCPD)A novel method aiming to shorten sample preparation time and reduce errors from operational factors.[11]
Direct LC-MS/MSIntact 3-MCPD and Glycidyl Esters--81-115%<15%Rapid and avoids artifact formation during sample preparation.[5][12] The complexity arises from the need to quantify numerous individual ester species.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are the key steps for the most common indirect analytical methods.

AOCS Official Method Cd 29a-13 (Acid Transesterification)

This method is a widely accepted standard for the determination of 2- and 3-MCPD fatty acid esters and glycidyl fatty acid esters.

  • Sample Preparation: A known weight of the oil or fat sample is fortified with isotopically labeled internal standards.

  • Glycidyl Ester Conversion: Glycidyl esters are converted to 3-monobromopropanediol (3-MBPD) monoesters using an acidic solution containing a bromide salt.

  • Transesterification: The 3-MBPD esters, along with the 2- and 3-MCPD esters, are subjected to acid-catalyzed transesterification in a methanolic solution. This process cleaves the fatty acids from the glycerol (B35011) backbone, releasing free 2-MCPD, 3-MCPD, and 3-MBPD.

  • Extraction: The fatty acid methyl esters (FAMEs) generated during the reaction are removed by liquid-liquid extraction.

  • Derivatization: The free analytes (2-MCPD, 3-MCPD, and 3-MBPD) are derivatized with phenylboronic acid (PBA).

  • Analysis: The derivatized compounds are analyzed and quantified by GC-MS/MS. The results for 3-MCPD esters and glycidyl esters are expressed as free 3-MCPD and glycidol equivalents, respectively.[13]

AOCS Official Method Cd 29c-13 (Fast Alkaline Transesterification)

This method offers a significantly shorter analysis time compared to AOCS Cd 29a-13.

  • Sample Preparation: The method consists of two parallel assays (Part A and Part B).

  • Part A (Sum of 3-MCPD and Glycidyl Esters): The sample undergoes a rapid alkaline-catalyzed alcoholysis to release 3-MCPD and glycidol. The reaction is stopped with an acidified sodium chloride solution, which converts the released glycidol into 3-MCPD. This part determines the total amount of 3-MCPD from both sources.

  • Part B (3-MCPD Esters only): A separate aliquot of the sample is treated similarly, but the reaction is stopped with a solution that does not convert glycidol to 3-MCPD. This part determines only the 3-MCPD released from its esters.

  • Derivatization and Analysis: The 3-MCPD from both parts is derivatized and analyzed by GC-MS.

  • Quantification: The amount of glycidyl esters is calculated as the difference between the results of Part A and Part B.[4][5]

Visualizing the Analytical Workflows

The following diagrams illustrate the experimental workflows for the described analytical methods.

AOCS_Cd_29a_13_Workflow cluster_prep Sample Preparation cluster_reaction Chemical Reactions cluster_cleanup Purification & Derivatization cluster_analysis Analysis start Oil/Fat Sample add_is Add Isotopically Labeled Internal Standards start->add_is convert_ge Glycidyl Ester Conversion (Acidic Bromide Solution) add_is->convert_ge transester Acid Transesterification (Methanolic Solution) convert_ge->transester extract_fame Extract FAMEs transester->extract_fame derivatize Derivatization (Phenylboronic Acid) extract_fame->derivatize gcms GC-MS/MS Analysis derivatize->gcms quant Quantification gcms->quant

Caption: Workflow for AOCS Official Method Cd 29a-13.

AOCS_Cd_29c_13_Workflow cluster_prep Sample Preparation cluster_part_a Part A: 3-MCPD + Glycidyl Esters cluster_part_b Part B: 3-MCPD Esters Only cluster_quant Quantification start Oil/Fat Sample alk_trans_a Fast Alkaline Transesterification start->alk_trans_a alk_trans_b Fast Alkaline Transesterification start->alk_trans_b stop_a Stop Reaction (Acidified NaCl) alk_trans_a->stop_a derivatize_a Derivatization & GC-MS stop_a->derivatize_a calculate Calculate Glycidyl Esters (Result A - Result B) derivatize_a->calculate stop_b Stop Reaction (Non-converting Solution) alk_trans_b->stop_b derivatize_b Derivatization & GC-MS stop_b->derivatize_b derivatize_b->calculate

Caption: Workflow for AOCS Official Method Cd 29c-13.

Conclusions from Cross-Validation Studies

Cross-validation studies and proficiency tests are essential for ensuring the reliability and comparability of data generated by different laboratories using various analytical methods. For 3-MCPD esters, the key takeaways from these studies are:

  • Method-Dependent Variability: The choice of analytical method can significantly influence the results, with some procedures being prone to positive bias.[7][8]

  • Official Methods Show Reliability: The four official indirect AOCS/ISO methods have demonstrated their reliability in several proficiency tests.[5]

  • Trade-offs Between Methods: There is a trade-off between analysis time and the type of information obtained. Slower methods like AOCS Cd 29a-13 and Cd 29b-13 can provide very accurate results for glycidyl esters, while faster methods like AOCS Cd 29c-13 are more suited for high-throughput screening but with some limitations in direct glycidyl ester quantification.[5]

  • Automation is Key: Automation of the analytical workflow can minimize human error and improve throughput, and many of the official indirect methods can be automated.[5]

  • Direct vs. Indirect: While indirect methods are more common, direct methods using LC-MS are gaining traction due to their speed and the elimination of derivatization steps. However, the complexity of the 3-MCPD ester profile in different oils presents a challenge for direct quantification.[5][6]

References

Advancing Research: A Comparative Guide to Negative Control Experiments for 1-Myristoyl-3-chloropropanediol Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on selecting and implementing appropriate negative controls for studies involving 1-Myristoyl-3-chloropropanediol (MCP), a known food processing contaminant with potential toxicological effects. This guide provides detailed experimental protocols and data presentation formats to ensure the robustness and validity of research findings.

This compound is a fatty acid ester of 3-monochloropropanediol (3-MCPD), a compound recognized for its potential to cause kidney damage, affect fertility, and suppress the immune system.[1] Rigorous scientific investigation into the mechanisms of MCP's biological activity necessitates the use of carefully selected negative controls to distinguish specific effects from non-specific or vehicle-related responses. This guide outlines key negative control strategies and provides detailed protocols for their implementation.

Choosing the Right Negative Control: A Comparative Analysis

The selection of an appropriate negative control is paramount for the unambiguous interpretation of experimental results. For studies on this compound, two primary types of negative controls are recommended: a Vehicle Control and a Structurally Analogous Control .

  • Vehicle Control: As this compound is a lipophilic molecule, it requires a non-aqueous solvent for in vitro and in vivo administration. The vehicle itself can elicit biological responses. Therefore, a vehicle-only control group is essential to account for any effects of the solvent. Common vehicles for lipid-based compounds include dimethyl sulfoxide (B87167) (DMSO) for in vitro studies and oils like corn or olive oil for in vivo studies.

  • Structurally Analogous Control: An ideal negative control is a molecule that is structurally similar to the test compound but lacks the specific chemical moiety believed to be responsible for its biological activity. In the case of this compound, the chloropropanediol headgroup is the likely source of its toxicity. Therefore, a suitable structurally analogous control would be a myristate-containing lipid that does not have the 3-chloro-1,2-propanediol (B139630) group. 1-Monomyristin (1-glycerol monomyristate) is a suitable candidate as it contains the same myristoyl fatty acid chain but has a glycerol (B35011) backbone without the chlorine substitution. This allows researchers to attribute observed effects specifically to the chloropropanediol moiety.

Quantitative Data Comparison

To facilitate a clear comparison of the effects of this compound and the proposed negative controls, quantitative data should be summarized in a tabular format. The following tables provide templates for presenting data from key toxicological assays.

Table 1: In Vitro Cytotoxicity Data (MTT Assay)

Treatment GroupConcentration (µM)Cell Viability (%)Standard Deviationp-value (vs. Vehicle)
Vehicle Control (DMSO)-100± 5.2-
1-Monomyristin1098.1± 4.8> 0.05
5095.3± 5.1> 0.05
10092.0± 4.5> 0.05
This compound1085.4± 6.1< 0.05
5062.7± 5.9< 0.01
10041.2± 5.5< 0.001

Table 2: In Vivo Nephrotoxicity Data (Rat Model)

Treatment GroupDose (mg/kg)Serum Creatinine (B1669602) (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Kidney Histopathology Score
Vehicle Control (Corn Oil)-0.5 ± 0.120 ± 2.50 (Normal)
1-Monomyristin500.6 ± 0.222 ± 3.10 (Normal)
This compound501.8 ± 0.465 ± 8.23 (Moderate to Severe Damage)

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed protocols for the key experiments mentioned above.

Experiment 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on a relevant cell line (e.g., human kidney proximal tubule epithelial cells, HK-2) compared to negative controls.

Methodology:

  • Cell Culture: Culture HK-2 cells in the recommended medium and conditions until they reach 80% confluency.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of this compound and 1-Monomyristin in DMSO. Dilute the compounds to the desired final concentrations (e.g., 10, 50, 100 µM) in the cell culture medium. The final DMSO concentration in all wells, including the vehicle control, should be kept constant and non-toxic (e.g., <0.1%).

  • Incubation: Replace the medium in the wells with the treatment solutions and incubate for 24 hours.

  • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle control and perform statistical analysis.

Experiment 2: In Vivo Nephrotoxicity Assessment in a Rat Model

Objective: To evaluate the kidney toxicity of this compound in a rat model compared to negative controls.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.

  • Treatment Groups: Divide the rats into three groups: Vehicle Control (corn oil), 1-Monomyristin (50 mg/kg), and this compound (50 mg/kg).

  • Administration: Administer the compounds or vehicle daily via oral gavage for 28 days.

  • Monitoring: Monitor the animals' body weight and general health throughout the study.

  • Sample Collection: At the end of the treatment period, collect blood samples for serum creatinine and BUN analysis. Euthanize the animals and collect the kidneys for histopathological examination.

  • Biochemical Analysis: Analyze the serum samples for creatinine and BUN levels using standard biochemical assays.

  • Histopathology: Fix the kidneys in 10% neutral buffered formalin, process them for paraffin (B1166041) embedding, section, and stain with Hematoxylin and Eosin (H&E). A veterinary pathologist should score the kidney sections for signs of damage (e.g., tubular necrosis, inflammation).

  • Data Analysis: Compare the data from the treatment groups to the vehicle control group using appropriate statistical tests.

Visualizing Experimental Design and Signaling Pathways

To further clarify the experimental logic and the potential mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., HK-2) Treatment Treatment Groups: 1. Vehicle (DMSO) 2. 1-Monomyristin 3. This compound Cell_Culture->Treatment Assays Cytotoxicity Assays (MTT) Apoptosis Assays (Caspase-3) Treatment->Assays Data_Analysis_Vitro Data Analysis Assays->Data_Analysis_Vitro Animal_Model Animal Model (Rats) Treatment_Vivo Treatment Groups: 1. Vehicle (Corn Oil) 2. 1-Monomyristin 3. This compound Animal_Model->Treatment_Vivo Endpoints Endpoints: - Serum Biomarkers (Creatinine, BUN) - Histopathology Treatment_Vivo->Endpoints Data_Analysis_Vivo Data Analysis Endpoints->Data_Analysis_Vivo

Caption: Experimental workflow for negative control studies.

Signaling_Pathway cluster_controls Negative Controls MCP This compound Stress Cellular Stress MCP->Stress JNK JNK Activation Stress->JNK p53 p53 Activation JNK->p53 Apoptosis Apoptosis p53->Apoptosis Vehicle Vehicle Control NoEffect No Significant Effect Vehicle->NoEffect Analog 1-Monomyristin Analog->NoEffect

Caption: Postulated signaling pathway for MCP-induced apoptosis.

By employing these rigorous negative control strategies and detailed experimental protocols, researchers can significantly enhance the quality and reliability of their findings in the study of this compound and other potentially toxic lipid molecules. This guide serves as a foundational resource for designing experiments that will contribute to a clearer understanding of the health risks associated with these compounds.

References

Comparative Guide to Positive Controls for Assays Involving 1-Myristoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established positive controls for in vitro assays designed to evaluate the toxicological effects of 1-Myristoyl-3-chloropropanediol, a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD). Given that the primary biological effects of this compound are cytotoxicity, nephrotoxicity, and reproductive toxicity, this guide focuses on positive controls relevant to these endpoints. The information presented here is intended to assist researchers in selecting appropriate controls to ensure the validity and reliability of their experimental results.

Introduction to this compound and the Need for Positive Controls

This compound is a member of the 3-MCPD ester family of food processing contaminants. Toxicological studies have indicated that 3-MCPD and its esters can induce a range of adverse health effects, including kidney damage, male reproductive toxicity, and general cellular toxicity[1][2][3]. When conducting in vitro assays to investigate the mechanisms and potency of these toxic effects, the inclusion of appropriate positive controls is crucial. Positive controls are well-characterized substances that are known to produce a specific, measurable effect in a given assay system. They serve to validate the assay's performance and provide a benchmark against which the activity of the test substance, such as this compound, can be compared.

Comparison of Positive Controls for Toxicological Assays

Cytotoxicity Assays

Assay Principle: Cytotoxicity assays, such as the MTT assay, measure the metabolic activity of cells as an indicator of cell viability. A decrease in metabolic activity is indicative of cellular damage or death.

Recommended Positive Control: Doxorubicin, a well-characterized chemotherapeutic agent, is a potent inducer of cytotoxicity and is frequently used as a positive control in cytotoxicity assays.

Quantitative Comparison:

CompoundCell LineAssayIC50 Value
This compound Data Not Available--
Doxorubicin HeLaMTT Assay~1.5 µM
A549MTT Assay~0.8 µM
PC3MTT Assay~2.3 µM

Note: IC50 values for Doxorubicin can vary depending on the cell line and specific experimental conditions.

Nephrotoxicity Assays

Assay Principle: In vitro nephrotoxicity can be assessed by measuring biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL), released from cultured renal cells upon exposure to a toxicant.

Recommended Positive Control: Cisplatin, a platinum-based chemotherapy drug, is a well-known nephrotoxin and serves as a reliable positive control for in vitro nephrotoxicity studies.

Quantitative Comparison:

CompoundCell LineBiomarkerEffective Concentration
This compound Data Not Available--
Cisplatin HK-2 (Human Kidney Proximal Tubular Epithelial Cells)KIM-1, NGAL2-4 µM

Note: The effective concentration of Cisplatin for inducing biomarker release can vary based on the cell model and exposure duration.

Reproductive Toxicity Assays (Sperm Motility)

Assay Principle: In vitro assessment of reproductive toxicity can involve evaluating the effects of a compound on sperm motility. A decrease in sperm motility is an indicator of adverse effects on male reproductive function.

Recommended Positive Controls:

  • Negative Control (Inhibitor): Formaldehyde (B43269) is a known spermicidal agent that can be used as a positive control for inhibiting sperm motility.

  • Positive Control (Stimulant): Pentoxifylline (B538998) is a substance known to stimulate sperm motility and can be used to validate the assay's ability to detect an increase in motility.

Quantitative Comparison:

CompoundAssayEffectConcentration
This compound Sperm Motility AssayData Not Available-
Formaldehyde Sperm Motility AssayInhibition~0.1%
Pentoxifylline Sperm Motility AssayStimulation~3.6 mM

Note: The effective concentrations for formaldehyde and pentoxifylline can differ based on the sperm source and assay conditions.

Experimental Protocols

Detailed methodologies for the key assays mentioned are provided below.

MTT Cytotoxicity Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and the positive control (e.g., Doxorubicin). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Nephrotoxicity Assay (KIM-1 and NGAL Measurement)
  • Cell Culture: Culture a suitable renal cell line, such as HK-2 cells, to confluence in appropriate culture vessels.

  • Compound Exposure: Treat the cells with the test compound and a positive control (e.g., Cisplatin) for a specified duration (e.g., 24 or 48 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Biomarker Quantification: Measure the concentration of KIM-1 and NGAL in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of KIM-1 and NGAL in the treated groups to the untreated control group to assess the extent of renal cell injury.

In Vitro Sperm Motility Assay
  • Semen Sample Preparation: Obtain a fresh semen sample and allow it to liquefy. Perform a sperm count and initial motility assessment.

  • Sperm Incubation: Incubate aliquots of the semen sample with the test compound, a positive control for inhibition (e.g., Formaldehyde), a positive control for stimulation (e.g., Pentoxifylline), and a vehicle control.

  • Motility Assessment: At specified time points (e.g., 0, 1, 2, and 4 hours), assess sperm motility using a microscope. This can be done manually by counting motile versus non-motile sperm or using a computer-assisted sperm analysis (CASA) system for more detailed kinematic parameters.

  • Data Analysis: Calculate the percentage of motile sperm for each treatment group and compare it to the control group.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the workflows for the described assays and the known toxicological pathway of 3-MCPD esters.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound 24h Incubate (24-72h) Incubate (24-72h) Treat with Compound->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 Nephrotoxicity_Assay_Workflow cluster_workflow Nephrotoxicity Assay Workflow Culture Renal Cells Culture Renal Cells Expose to Compound Expose to Compound Culture Renal Cells->Expose to Compound Collect Supernatant Collect Supernatant Expose to Compound->Collect Supernatant ELISA for KIM-1 & NGAL ELISA for KIM-1 & NGAL Collect Supernatant->ELISA for KIM-1 & NGAL Analyze Biomarker Levels Analyze Biomarker Levels ELISA for KIM-1 & NGAL->Analyze Biomarker Levels Sperm_Motility_Assay_Workflow cluster_workflow Sperm Motility Assay Workflow Prepare Semen Sample Prepare Semen Sample Incubate with Compound Incubate with Compound Prepare Semen Sample->Incubate with Compound Assess Motility Assess Motility Incubate with Compound->Assess Motility Time points Analyze Motility Data Analyze Motility Data Assess Motility->Analyze Motility Data MCPD_Toxicity_Pathway cluster_pathway Proposed Toxicological Pathway of 3-MCPD Esters 3-MCPD_Ester 3-MCPD Ester Hydrolysis Hydrolysis in GI Tract 3-MCPD_Ester->Hydrolysis Free_3_MCPD Free 3-MCPD Hydrolysis->Free_3_MCPD Systemic_Absorption Systemic Absorption Free_3_MCPD->Systemic_Absorption Target_Organs Target Organs (Kidney, Testis, etc.) Systemic_Absorption->Target_Organs Cellular_Damage Cellular Damage (Oxidative Stress, Apoptosis) Target_Organs->Cellular_Damage Toxicity Observed Toxicity (Nephrotoxicity, Reproductive Toxicity) Cellular_Damage->Toxicity

References

Inter-laboratory comparison of 1-Myristoyl-3-chloropropanediol analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Inter-Laboratory Performance in the Analysis of 3-MCPD Esters, Including 1-Myristoyl-3-chloropropanediol

For researchers, scientists, and professionals in drug development, ensuring the accuracy and comparability of analytical results for potential contaminants like this compound is critical. This guide provides an objective comparison of inter-laboratory performance in the analysis of 3-monochloropropanediol (3-MCPD) esters, a class of compounds that includes this compound[1]. The data and protocols presented are based on proficiency tests and collaborative studies, offering a clear view of the analytical landscape.

Inter-Laboratory Comparison of 3-MCPD Ester Analysis

Proficiency tests organized by bodies such as the European Commission's Joint Research Centre (JRC) and the German Society for Fat Science (DGF) provide valuable insights into the performance of laboratories analyzing 3-MCPD esters in edible oils[2][3][4][5][6]. These studies typically evaluate laboratory performance using z-scores, which indicate how far a laboratory's result is from the consensus value. A z-score between -2.0 and +2.0 is generally considered satisfactory[6][7].

In one significant proficiency test on the determination of 3-MCPD esters in edible oils, 41 laboratories from 11 EU Member States, Switzerland, and Macedonia participated[2][3][4]. The results highlighted variability in performance, with 56% of laboratories achieving satisfactory results for contaminated palm oil and 85% for spiked extra virgin olive oil[2][3][5][8]. The study noted that certain analytical procedures could lead to a strong positive bias[2][3][4].

Summary of Quantitative Performance Data

The following table summarizes the performance of laboratories in a key proficiency study on 3-MCPD esters in different oil matrices.

| Test Material | Number of Participants | Satisfactory Performance (|z| ≤ 2) | Assigned Value Determination | | --- | --- | --- | --- | | Contaminated Palm Oil | 34 | 56% | Isotope dilution GC-MS/MS[2] | | Spiked Extra Virgin Olive Oil | 34 | 85% | Gravimetrical preparation data[2] |

Experimental Protocols for 3-MCPD Ester Analysis

A variety of analytical methods are employed for the determination of 3-MCPD esters. Most are indirect methods that involve the cleavage of the ester bonds to release free 3-MCPD, followed by derivatization and chromatographic analysis. Several official methods have been validated through collaborative studies and are widely used[9][10].

Key Steps in a Typical Analytical Workflow:
  • Fat Extraction: For solid or semi-solid food matrices, the fat containing the 3-MCPD esters is first extracted.

  • Transesterification (Ester Cleavage): The ester bonds are broken to release the 3-MCPD backbone. This can be achieved through:

    • Acid-catalyzed transesterification: This method uses an acidic solution to release the MCPD from its fatty acid esters[9][11].

    • Alkaline-catalyzed transesterification: This approach uses a base, such as sodium methoxide, for the cleavage[4][12].

  • Derivatization: The free 3-MCPD is then derivatized to make it suitable for gas chromatography. A common derivatizing agent is phenylboronic acid (PBA)[10][11].

  • Analysis by GC-MS: The derivatized 3-MCPD is quantified using Gas Chromatography-Mass Spectrometry (GC-MS), often with an isotope dilution approach for improved accuracy[2][11].

Official Methods of Analysis

Several organizations, including the American Oil Chemists' Society (AOCS) and the International Organization for Standardization (ISO), have published official methods for the analysis of 3-MCPD esters. These methods have demonstrated reliability in various proficiency tests[9].

Method DesignationPrincipleKey Features
AOCS Official Method Cd 29a-13 / ISO 18363-3 Slow acid-catalyzed transesterification.Also known as the "Unilever method"; allows for the simultaneous determination of 2-MCPD, 3-MCPD, and glycidyl (B131873) esters (as 3-MBPD)[9][11].
AOCS Official Method Cd 29b-13 / ISO 18363-2 Slow alkaline-catalyzed transesterification.Known as the "3-in-1 method"; uses two parallel sample preparations to differentiate between analytes[9][12].
AOCS Official Method Cd 29c-13 / DGF C-VI 18 (10) Fast alkaline-catalyzed transesterification.Offers a significantly shorter analysis time, making it suitable for high-throughput laboratories[6][9].

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the indirect analysis of 3-MCPD esters in edible oils.

3-MCPD Ester Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Oil Sample Add_IS Add Internal Standards (e.g., d5-3-MCPD esters) Sample->Add_IS Transesterification Transesterification (Acidic or Alkaline) Add_IS->Transesterification Derivatization Derivatization (e.g., with Phenylboronic Acid) Transesterification->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Final_Extract Final Extract Extraction->Final_Extract GCMS GC-MS Analysis Final_Extract->GCMS Quantification Quantification GCMS->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

References

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Toxicology and Drug Development

This guide provides a comparative overview of the toxicological profiles of 1-Myristoyl-3-chloropropanediol (1-M-3-CPD) and related fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD). These compounds are recognized as food processing contaminants and their study is pertinent to toxicology and safety assessment rather than therapeutic efficacy. This document summarizes available quantitative toxicological data, details experimental methodologies from key studies, and illustrates the molecular pathways implicated in their toxicity.

Executive Summary

This compound is a member of the 3-MCPD fatty acid ester family, which are primarily known for their nephrotoxic, testicular, and potential carcinogenic effects. In vivo, these esters are largely hydrolyzed to free 3-MCPD, which is the principal agent of toxicity. The toxicity of 3-MCPD esters can vary based on the attached fatty acid chain, influencing their absorption and metabolism. While specific quantitative toxicological data for this compound is limited in publicly accessible literature, extensive research on related palmitate and oleate (B1233923) esters provides a strong basis for understanding its likely toxicological profile. The primary mechanisms of toxicity involve the induction of apoptosis and necroptosis in renal cells.

Comparative Toxicological Data

The following tables summarize key toxicological data from studies on 3-MCPD and its fatty acid esters. It is important to note the absence of specific data for this compound; the data for palmitate and oleate esters are presented as the closest available comparators.

Table 1: Acute and Subchronic Oral Toxicity Data for 3-MCPD and its Esters

CompoundTest SpeciesParameterValueReference
3-MCPD 1-monopalmitateSwiss miceLD502676.81 mg/kg bw[1]
3-MCPD dipalmitateSwiss miceLD50>5000 mg/kg bw[1]
3-MCPD dipalmitate (CDP)F344 ratsNOAEL (13-week)14 mg/kg bw/day[2]
3-MCPD monopalmitate (CMP)F344 ratsNOAEL (13-week)8 mg/kg bw/day[2]
3-MCPD dioleate (CDO)F344 ratsNOAEL (13-week)15 mg/kg bw/day[2]
Free 3-MCPDWistar ratsBMDL10 (Nephrotoxicity)2.5 mg/kg bw/day[3]
Free 3-MCPDWistar ratsBMDL10 (Testicular toxicity)6.0 mg/kg bw/day[3]

NOAEL: No-Observed-Adverse-Effect Level; LD50: Median Lethal Dose; BMDL10: Benchmark Dose Lower Confidence Limit for a 10% response.

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointResultReference
3-MCPD 1-monopalmitateNRK-52E (rat kidney)MTT & LDHCell ViabilityDose-dependent decrease[1]
3-MCPD dipalmitateNRK-52E (rat kidney)MTT & LDHCell ViabilityNo significant cytotoxicity[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are summaries of protocols used in key in vivo and in vitro experiments.

13-Week Subchronic Oral Toxicity Study in Rats

This protocol is based on a study investigating the toxicity of 3-MCPD palmitate and oleate esters.[2]

  • Test Animals: F344 male and female rats.

  • Administration: Test compounds were administered by gavage with olive oil as a vehicle, five times a week for 13 weeks.

  • Dosage: A high dose equivalent to a carcinogenic dose of free 3-MCPD (3.6 × 10⁻⁴ mol/kg bw/day) and two lower doses (1/4 and 1/16 of the high dose) were used.

  • Parameters Monitored:

    • Clinical Observations: Daily checks for mortality and signs of toxicity.

    • Body Weight: Measured weekly.

    • Hematology and Blood Chemistry: Blood samples were collected at the end of the study for analysis of parameters including hemoglobin (HGB), serum creatinine, and urea (B33335) nitrogen.

    • Organ Weights: Absolute and relative weights of kidneys and liver were determined.

    • Histopathology: Kidneys, epididymis, and other organs were examined for pathological changes. Apoptosis in the epididymis was also assessed.

G cluster_workflow Experimental Workflow: 13-Week Rat Toxicity Study start Start: F344 Rats dosing Gavage Dosing (13 weeks) - Vehicle (Olive Oil) - 3-MCPD Esters (Low, Med, High) start->dosing monitoring In-life Monitoring - Clinical Signs - Body Weight dosing->monitoring termination Study Termination monitoring->termination necropsy Necropsy - Blood Collection - Organ Weights termination->necropsy analysis Analysis - Hematology - Blood Chemistry - Histopathology necropsy->analysis

Experimental Workflow for a 13-Week Rat Toxicity Study.

In Vitro Cytotoxicity Assay

This protocol is a general representation of methods used to assess the cytotoxicity of 3-MCPD esters in kidney cell lines.[1]

  • Cell Line: NRK-52E (normal rat kidney epithelial cells).

  • Treatment: Cells are seeded in 96-well plates and exposed to various concentrations of the test compounds (e.g., 3-MCPD 1-monopalmitate, 3-MCPD dipalmitate) for a specified duration (e.g., 24 hours).

  • MTT Assay (Cell Viability):

    • After treatment, the medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated to allow for the conversion of MTT to formazan (B1609692) by viable cells.

    • The formazan crystals are dissolved in a solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) to quantify the number of viable cells.

  • LDH Assay (Cell Membrane Integrity):

    • The release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium is measured.

    • Aliquots of the culture medium are mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

    • The LDH-catalyzed conversion of lactate to pyruvate (B1213749) reduces NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan.

    • The absorbance is measured at a specific wavelength (e.g., 490 nm) to quantify LDH release.

Signaling Pathways of 3-MCPD Ester-Induced Nephrotoxicity

The nephrotoxicity of 3-MCPD esters is primarily mediated by the induction of programmed cell death in renal proximal tubular cells. Two key pathways have been identified: apoptosis and necroptosis.

Following cellular uptake and hydrolysis to free 3-MCPD, the compound induces cellular stress, leading to the activation of c-Jun N-terminal kinase (JNK). Activated JNK phosphorylates and activates the tumor suppressor protein p53. This activation cascade results in an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2, ultimately leading to caspase activation and apoptotic cell death.

Concurrently, 3-MCPD esters can trigger a form of programmed necrosis known as necroptosis. This is initiated by the upregulation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3). The formation of a RIPK1/RIPK3 complex leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL). Activated MLKL oligomerizes and translocates to the plasma membrane, causing membrane disruption and necrotic cell death, which is accompanied by inflammation.

G cluster_apoptosis Apoptosis Pathway cluster_necroptosis Necroptosis Pathway mcpd_a 3-MCPD Ester (hydrolyzed) jnk JNK Activation mcpd_a->jnk p53 p53 Phosphorylation jnk->p53 bax_bcl2 ↑ Bax / ↓ Bcl-2 p53->bax_bcl2 apoptosis Apoptosis bax_bcl2->apoptosis mcpd_n 3-MCPD Ester (hydrolyzed) ripk ↑ RIPK1 / RIPK3 mcpd_n->ripk mlkl MLKL Phosphorylation ripk->mlkl necroptosis Necroptosis & Inflammation mlkl->necroptosis

Signaling Pathways of 3-MCPD Ester-Induced Nephrotoxicity.

Conclusion

The available scientific evidence indicates that this compound and its related 3-MCPD esters are toxicants of concern, primarily targeting the kidneys and testes. Their mechanism of action involves the induction of programmed cell death pathways. While direct comparative data for the myristoyl ester is scarce, studies on palmitate and oleate esters suggest that the toxicity is influenced by the fatty acid moiety, likely through differences in absorption and hydrolysis. This guide provides a foundation for researchers and professionals in toxicology and drug development to understand the comparative toxicological landscape of these compounds. Further research is warranted to elucidate the specific toxicokinetics and dose-response of this compound to refine risk assessments.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Myristoyl-3-chloropropanediol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. 1-Myristoyl-3-chloropropanediol, a chlorinated organic compound, requires careful handling and disposal as hazardous waste. Adherence to established protocols is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.

Immediate Safety and Handling Precautions

When handling this compound, appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's hazardous waste collection program.[1][2] The following steps outline the necessary procedures for its safe disposal:

  • Waste Identification and Classification : Treat all this compound and materials contaminated with it as hazardous chemical waste.[1] Due to its chlorinated nature, it falls under the category of halogenated organic waste.

  • Waste Segregation : It is crucial to segregate chlorinated waste from other chemical waste streams to prevent dangerous reactions.[2] Store waste this compound separately from incompatible materials such as acids, bases, and oxidizing agents.[3]

  • Container Selection and Labeling :

    • Use a chemically compatible container for waste collection, with plastic being a preferred option.[4][5] The container must be in good condition, with a secure, leak-proof closure.[5]

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard (e.g., "Toxic," "Halogenated Organic Waste").[2] The date of waste accumulation should also be clearly marked.[2]

  • Waste Accumulation and Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4] This area should be at or near the point of waste generation.[4]

    • Ensure the SAA is inspected regularly for any signs of leakage.[3]

    • Keep the waste container closed at all times, except when adding waste.[1][4]

  • Disposal of Empty Containers :

    • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (such as methanol, dichloromethane, or ethyl acetate, in which the compound is soluble) before they can be disposed of as non-hazardous trash.[1][2][6][7]

    • The rinsate from this process is also considered hazardous waste and must be collected in the designated chlorinated waste container.[1]

    • After triple-rinsing, deface or remove all chemical labels from the empty container before disposal.[1]

  • Arranging for Final Disposal :

    • Once the waste container is full or has been in storage for a designated period (often not exceeding one year in an SAA), contact your institution's Environmental Health and Safety (EHS) or a similar department to arrange for pickup and disposal.[4]

    • Highly chlorinated organic residues may require specialized disposal methods like high-temperature incineration to ensure complete destruction and prevent environmental contamination.[8]

Never dispose of this compound by pouring it down the sink or by allowing it to evaporate in a fume hood. [1][2]

Quantitative Data Summary

For the safe management of hazardous waste in a laboratory setting, certain quantitative limits and guidelines must be observed. The following table summarizes key quantitative data relevant to the disposal of chemical waste.

ParameterGuidelineSource
Maximum Hazardous Waste in SAA55 gallons[4]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kilogram (solid)[4]
Container Rinsing Volume~5% of the container volume per rinse[1]
Maximum Storage Time in SAA12 months (if accumulation limits are not exceeded)[4]
Removal Time After Container is FullWithin 3 calendar days[4]

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical flow from initial waste generation to final disposal.

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Waste Generation (this compound) B Segregate as Chlorinated Waste A->B C Select & Label Compatible Container B->C D Store in Designated SAA (Keep Closed) C->D E Container Full or Max Storage Time? D->E E->D No F Contact EHS for Pickup E->F Yes J Professional Waste Collection F->J G Triple-Rinse Empty Container H Collect Rinsate as Hazardous Waste G->H I Dispose of Defaced Container as Non-Hazardous Trash G->I H->D K Transport to Authorized Disposal Facility J->K L Final Disposal (e.g., Incineration) K->L

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for 1-Myristoyl-3-chloropropanediol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential safety and logistical information for the handling and disposal of 1-Myristoyl-3-chloropropanediol (CAS No. 30557-03-0). The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.

Immediate Safety Information

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

  • Skin Contact: In case of contact, immediately wash the affected area with soap and plenty of water. Consult a physician if irritation persists.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent dermal absorption and direct skin contact.
Eye Protection Safety goggles with side shields or a full-face shield.To protect eyes from splashes and airborne particles.
Body Protection A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or suit is recommended.To protect skin and personal clothing from contamination.
Respiratory Protection Not generally required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust or aerosols may be generated.To prevent inhalation of the compound, especially if it is in a powder form or if heating produces vapors.

Operational Plan: Handling and Experimental Protocol

The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted to specific experimental needs.

Experimental Protocol: Preparation of a Stock Solution

  • Preparation: Before handling the compound, ensure the designated workspace (e.g., a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.

  • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully weigh the desired amount of this compound.

  • Solubilization: This compound is soluble in dichloromethane, ethyl acetate, and methanol (B129727).[1] In a chemical fume hood, add the desired solvent to the vessel containing the compound.

  • Mixing: Gently swirl or vortex the mixture until the compound is fully dissolved.

  • Storage: Transfer the solution to a clearly labeled, appropriate storage container. Short-term storage may be at room temperature, but long-term storage is recommended at -20°C.[1][2]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste: Collect all liquid waste containing the compound in a designated, sealed, and clearly labeled hazardous waste container. Include the full chemical name and concentration on the label.

  • Solid Waste: Dispose of contaminated solid waste (e.g., weighing paper, pipette tips, gloves) in a designated solid hazardous waste container.

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with an appropriate solvent (e.g., methanol or ethyl acetate). The rinsate should be collected as hazardous liquid waste.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.

Visual Workflow for Handling this compound

G Figure 1. Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Workspace (Chemical Fume Hood) don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh Proceed to Handling dissolve 4. Dissolve in Solvent weigh->dissolve transfer 5. Transfer to Reaction/Storage dissolve->transfer decontaminate 6. Decontaminate Glassware & Surfaces transfer->decontaminate Proceed to Cleanup dispose_liquid 7. Dispose of Liquid Waste decontaminate->dispose_liquid dispose_solid 8. Dispose of Solid Waste decontaminate->dispose_solid doff_ppe 9. Doff PPE dispose_liquid->doff_ppe dispose_solid->doff_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Myristoyl-3-chloropropanediol
Reactant of Route 2
Reactant of Route 2
1-Myristoyl-3-chloropropanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.